2-(4-Fluorophenyl)-5-nitropyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O2/c12-9-3-1-8(2-4-9)11-6-5-10(7-13-11)14(15)16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAGUEHBMXZMNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382507 | |
| Record name | 2-(4-fluorophenyl)-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886361-78-0 | |
| Record name | 2-(4-fluorophenyl)-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(4-Fluorophenyl)-5-nitropyridine CAS number 886361-78-0 properties
An In-depth Technical Guide to 2-(4-Fluorophenyl)-5-nitropyridine (CAS 886361-78-0)
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. The document details its physicochemical and spectroscopic properties, provides an in-depth analysis of its synthesis via palladium-catalyzed cross-coupling reactions, discusses its chemical reactivity, and outlines its potential applications in drug discovery and materials science. Safety protocols and handling procedures are also included. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile intermediate in their work.
Introduction: The Strategic Value of Fluorinated Nitropyridines
This compound is a bi-aryl heterocyclic compound that occupies a strategic position in the landscape of pharmaceutical intermediates. Its structure incorporates three key motifs, each contributing to its utility:
-
The Pyridine Core: A foundational scaffold in numerous approved drugs, the pyridine ring offers advantageous pharmacokinetic properties, including improved solubility and metabolic stability.
-
The Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro moiety significantly influences the electronic character of the pyridine ring. It activates the ring for nucleophilic aromatic substitution (SNAr) reactions and can be readily reduced to an amino group, providing a critical vector for further molecular elaboration.[1][2]
-
The 4-Fluorophenyl Moiety: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[3]
The convergence of these features makes this compound a highly valuable and versatile starting material for constructing complex molecular architectures in the pursuit of novel therapeutic agents.[2][4]
Physicochemical and Spectroscopic Profile
A clear understanding of a compound's physical and spectral properties is fundamental to its application in synthesis and analysis.
Physical and Chemical Properties
The key identifying properties for this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 886361-78-0 | [5][6] |
| Molecular Formula | C₁₁H₇FN₂O₂ | [5][6] |
| Molecular Weight | 218.19 g/mol | [5][7] |
| Melting Point | 132-136 °C | [5] |
| Appearance | Typically a solid | [8] |
| Purity | >95% (Commercially available) | [6] |
Spectroscopic Signature Analysis
While specific spectra for this compound are not publicly cataloged, its structure allows for the confident prediction of its key spectroscopic features. This analysis is crucial for reaction monitoring and product verification.[9][10][11]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to be complex due to the coupling between protons on both aromatic rings. Key expected signals include:
-
Signals in the aromatic region (approx. 7.0-9.5 ppm).
-
The protons on the 4-fluorophenyl ring will appear as two doublets (or a more complex multiplet) due to symmetry and coupling to each other and to the fluorine atom.
-
The three protons on the nitropyridine ring will appear as distinct signals, likely doublets or doublets of doublets, with chemical shifts influenced by the strongly withdrawing nitro group. The proton ortho to the nitro group is expected to be the most downfield.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Multiple signals are expected in the aromatic region (~115-160 ppm).
-
The carbon atom attached to the fluorine will show a large one-bond coupling constant (¹J C-F).
-
Carbons ortho and meta to the fluorine will also show smaller two- and three-bond C-F coupling.
-
The carbon atoms on the pyridine ring will have their chemical shifts significantly influenced by the nitrogen atom and the nitro group.
-
-
IR (Infrared) Spectroscopy:
-
Strong characteristic absorption bands for the N-O stretching of the nitro group are expected around 1530-1500 cm⁻¹ (asymmetric) and 1350-1330 cm⁻¹ (symmetric).
-
C-F stretching vibrations will appear in the fingerprint region, typically around 1250-1100 cm⁻¹.
-
C=C and C=N stretching vibrations from the aromatic rings will be observed in the 1600-1450 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) should be readily observable at m/z = 218.19.
-
Common fragmentation patterns would involve the loss of the nitro group (-NO₂) or other characteristic fragments of the pyridine and fluorophenyl rings.
-
Synthesis Pathway: The Suzuki-Miyaura Cross-Coupling
The most efficient and widely adopted method for constructing the C-C bond between the pyridine and phenyl rings in this compound is the Suzuki-Miyaura cross-coupling reaction.[12][13][14][15][16] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability of its starting materials.
Reaction Principle and Causality
The synthesis involves the coupling of an electrophilic halo-nitropyridine with a nucleophilic organoboron reagent.
-
Electrophile: 2-Chloro-5-nitropyridine or 2-Bromo-5-nitropyridine. The halogen at the 2-position is highly activated towards oxidative addition by the palladium catalyst due to the electron-withdrawing nature of the pyridine nitrogen and the nitro group.[1]
-
Nucleophile: 4-Fluorophenylboronic acid. This organoboron reagent is stable, relatively non-toxic, and readily available.
-
Catalyst: A palladium(0) species, typically generated in situ from a palladium(II) precatalyst like Pd(dppf)Cl₂. The choice of ligand (e.g., dppf) is critical for stabilizing the palladium center and facilitating the catalytic cycle.[12][14][15]
-
Base: A base such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) is essential for the transmetalation step, where the organic group is transferred from boron to the palladium catalyst.
Detailed Experimental Protocol
The following protocol is a representative procedure based on established methodologies for Suzuki-Miyaura cross-couplings of pyridines.[12][14][15]
Materials:
-
2-Chloro-5-nitropyridine (1.0 eq)
-
4-Fluorophenylboronic acid (1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Sodium Phosphate (Na₃PO₄) (3.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-nitropyridine, 4-fluorophenylboronic acid, Pd(dppf)Cl₂, and Na₃PO₄.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to remove oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add 1,4-dioxane and water (a typical ratio is 4:1 or 5:1 dioxane:water). The presence of water can be beneficial, sometimes accelerating the reaction.[12][15]
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimizing the reaction. The process is a cycle centered on the palladium catalyst.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of 2-chloro-5-nitropyridine to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (after activation by the base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in its potential for subsequent chemical transformations, primarily centered on the nitro group.
-
Reduction of the Nitro Group: The most common and valuable transformation is the reduction of the nitro group to an amine (-NH₂). This is typically achieved using reagents like tin(II) chloride (SnCl₂), iron (Fe) in acetic acid, or catalytic hydrogenation (H₂ over Pd/C). This transformation yields 5-amino-2-(4-fluorophenyl)pyridine, a key intermediate with a nucleophilic amino group ready for a wide array of reactions, including amide bond formation, diazotization, and further cross-couplings.
-
Nucleophilic Aromatic Substitution (SNAr): While the 2-position is already substituted, the nitro group further activates the pyridine ring, particularly at the 4- and 6-positions, for substitution reactions with strong nucleophiles, although this is less common than transformations involving the nitro group itself.[1]
Safety and Handling
Proper handling is essential when working with any chemical intermediate.
-
Hazard Identification: This compound is classified as an irritant.[5] It may cause skin, eye, and respiratory irritation.[17][18][19][20] It is also harmful if swallowed or inhaled.[17][18]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[17][19] All handling of the solid powder should be done in a well-ventilated fume hood.[21][22]
-
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[17][21]
-
Skin: Wash off immediately with plenty of soap and water.[17][23]
-
Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.[18][21]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[18][21]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17][21]
Conclusion
This compound (CAS 886361-78-0) is a well-defined chemical entity with significant potential as a building block for the synthesis of complex, high-value molecules. Its straightforward synthesis via robust Suzuki-Miyaura coupling and the versatile reactivity of its nitro group make it an attractive intermediate for drug discovery programs and materials science research. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is crucial for its effective and safe utilization in the laboratory.
References
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Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]
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Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
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Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765–772. [Link]
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]
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Canadian Science Publishing. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
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Hairui Chemical. (n.d.). This compound. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Fluoro-5-nitropyridine. PubChem Compound Database. Retrieved from [Link]
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Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864. [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information for a publication. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2,4-Bis(4-fluorophenyl)-5-nitropyridine. PubChem Compound Database. Retrieved from [Link]
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Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]
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Rusinov, V. L., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5678. [Link]
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Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]
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ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure?. Retrieved from [Link]
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Mei, H., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5360. [Link]
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YouTube. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Retrieved from [Link]
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Reich, H. (2020). NMR Spectroscopy Collection. University of Wisconsin - Madison. Retrieved from [Link]
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Jack Westin. (n.d.). NMR Spectroscopy. Retrieved from [Link]
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An In-Depth Technical Guide to the Suzuki-Miyaura Synthesis of 2-(4-Fluorophenyl)-5-nitropyridine
Abstract: This guide provides a comprehensive technical overview for the synthesis of 2-(4-fluorophenyl)-5-nitropyridine, a key intermediate in pharmaceutical and agrochemical research. The core of this synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-chloro-5-nitropyridine and 4-fluorophenylboronic acid. We will delve into the mechanistic underpinnings of this powerful C-C bond-forming reaction, provide a detailed, field-proven experimental protocol, and discuss critical parameters for optimization and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to this synthesis.
Part 1: The Core Chemistry: Deconstructing the Suzuki-Miyaura Reaction
The synthesis of this compound is achieved via the Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction that forms a carbon-carbon single bond between an organohalide and an organoboron compound.[1][2] This reaction is favored in modern organic synthesis for its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[2][3][4]
The reaction proceeds through a catalytic cycle centered on a palladium complex.[4][5] Understanding this cycle is paramount to troubleshooting and optimizing the synthesis. The three fundamental steps are: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][6][7]
The Catalytic Cycle
-
Oxidative Addition: The cycle begins with a catalytically active Palladium(0) species, typically stabilized by phosphine ligands. This complex reacts with the aryl halide (2-chloro-5-nitropyridine), inserting itself into the carbon-chlorine bond. This step oxidizes the catalyst from Pd(0) to Pd(II) and is often the rate-determining step of the entire cycle.[1][2] The electron-deficient nature of the pyridine ring in the substrate facilitates this step.
-
Transmetalation: This is the crucial step where the organic moiety from the boron reagent (the 4-fluorophenyl group) is transferred to the Pd(II) complex. This process is not spontaneous; it requires activation of the organoboron compound by a base.[3][8] The base reacts with the 4-fluorophenylboronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which then readily transfers its aryl group to the palladium center, displacing the halide.[9][10]
-
Reductive Elimination: In the final step, the two organic groups (the 5-nitropyridinyl and 4-fluorophenyl fragments) on the palladium complex couple to form the desired product, this compound. This process reduces the palladium from Pd(II) back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[1][5][6]
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Causality Behind Component Selection
-
Palladium Catalyst & Ligand: The choice of catalyst is critical. While Pd(PPh₃)₄ can be used directly, a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is often more effective for challenging substrates like chloropyridines.[11] The pyridine nitrogen can coordinate to the palladium, potentially deactivating the catalyst; bulky ligands sterically hinder this unwanted interaction.[12]
-
Base: The base's role is multifaceted. It activates the boronic acid for transmetalation and can influence the overall reaction rate.[1][8] Stronger, non-nucleophilic inorganic bases are preferred. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are common choices, with their efficacy being substrate and solvent-dependent.[8]
-
Solvent: The solvent must solubilize the reactants and facilitate the reaction. A mixture of an organic solvent like 1,4-dioxane, toluene, or DME with water is standard. The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[6][13] It is imperative to degas the solvent to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[11]
Part 2: Experimental Protocol
This protocol is a robust starting point for the synthesis of this compound. Optimization may be required based on laboratory-specific conditions and reagent purity.
Materials and Reagents
| Reagent/Material | CAS No. | M.W. ( g/mol ) | Equiv. | Amount |
| 2-Chloro-5-nitropyridine | 4548-45-2 | 158.55 | 1.0 | (Specify amount) |
| 4-Fluorophenylboronic acid | 1765-93-1 | 139.92 | 1.2 | (Calculate based on substrate) |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.03 | (Calculate based on substrate) |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.5 | (Calculate based on substrate) |
| 1,4-Dioxane | 123-91-1 | 88.11 | - | (Specify volume) |
| Deionized Water | 7732-18-5 | 18.02 | - | (Specify volume) |
| Ethyl Acetate (for extraction) | 141-78-6 | 88.11 | - | (As needed) |
| Brine (for washing) | 7647-14-5 | 58.44 | - | (As needed) |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | (As needed) |
| Silica Gel (for chromatography) | 7631-86-9 | 60.08 | - | (As needed) |
Step-by-Step Methodology
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 eq.), 4-fluorophenylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).
-
Seal the flask with a septum.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere. This is critical to prevent catalyst oxidation.[11]
-
-
Solvent and Catalyst Addition:
-
Prepare a solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degas this mixture by bubbling Argon through it for 20-30 minutes.
-
Via cannula or syringe, add the degassed solvent to the flask containing the solids.
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 eq.), to the stirring mixture. The mixture may change color upon catalyst addition.
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath set to 90-100 °C.
-
Allow the reaction to stir vigorously under the inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 2-chloro-5-nitropyridine spot is consumed.
-
-
Work-up and Extraction:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine all organic layers. Wash the combined organic phase sequentially with water and then with brine to remove residual base and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude solid should be purified by flash column chromatography on silica gel.[14]
-
A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid.
-
Experimental Workflow Diagram
Caption: A step-by-step workflow for the synthesis and purification.
Part 3: Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Catalyst (Oxidized) 2. Insufficiently Strong Base 3. Protodeboronation of Boronic Acid | 1. Ensure rigorous degassing of solvents and maintenance of an inert atmosphere. Use fresh, high-purity catalyst.[11] 2. Screen alternative bases like K₃PO₄ or Cs₂CO₃.[8] 3. Use the boronic acid promptly after purchase. Consider using a more stable boronic ester derivative (e.g., pinacol ester).[12] |
| Incomplete Reaction | 1. Low Reaction Temperature 2. Catalyst Deactivation | 1. Increase the reaction temperature in increments (e.g., to 110 °C). 2. Use a more robust ligand system (e.g., Pd(OAc)₂ with SPhos or XPhos) to prevent catalyst inhibition by the pyridine nitrogen.[12] |
| Multiple Byproducts | 1. Homo-coupling of Boronic Acid 2. Decomposition | 1. Ensure a strictly oxygen-free environment. Lowering the catalyst loading might help. 2. The reaction temperature may be too high for the substrate's stability. Try running the reaction at a lower temperature for a longer duration. |
Part 4: Safety Considerations
-
Reagents: 2-Chloro-5-nitropyridine is a toxic and irritant compound. 4-Fluorophenylboronic acid can cause skin and eye irritation. Palladium catalysts are heavy metal compounds. Handle all chemicals in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with extreme care and avoid inhalation or skin contact. Ensure all heating is done using an oil bath and not a heating mantle to avoid ignition of flammable vapors.
-
Waste Disposal: Dispose of all chemical waste, including solvents and residual solids, according to institutional and local environmental regulations.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Wikipedia. Suzuki reaction. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Alvarez-Corral, M., Muñoz-Dorado, M., & Rodríguez-García, I. (2008). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 130(44), 14741–14753. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
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Molnár, Á. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Journal of Molecular Catalysis A: Chemical, 206(1-2), 285-305. [Link]
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MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. [Link]
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Chemistry LibreTexts. Palladium catalyzed couplings. [Link]
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ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]
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ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
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ResearchGate. Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. [Link]
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An In-depth Technical Guide to 2-(4-Fluorophenyl)-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-(4-Fluorophenyl)-5-nitropyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical identity, including its molecular formula and weight, and summarizes its key physicochemical properties. A significant focus is placed on its synthesis, with a detailed exploration of the Suzuki-Miyaura coupling reaction as a primary synthetic route. This guide aims to equip researchers and drug development professionals with the critical information necessary for the effective utilization of this compound in their work.
Introduction: The Significance of Fluorinated Nitropyridines in Medicinal Chemistry
Fluorinated nitropyridines represent a class of organic compounds that have garnered considerable attention in the field of drug discovery. The incorporation of a fluorine atom into a molecule can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to target proteins. The nitro group, being a strong electron-withdrawing group, can modulate the electronic properties of the pyridine ring, influencing its reactivity and potential biological activity. Nitropyridine derivatives have been investigated for a range of therapeutic applications, including as antimicrobial and anticancer agents. The specific compound, this compound, combines these key structural features, making it a valuable building block for the synthesis of novel bioactive molecules.
Core Molecular and Physicochemical Properties
A thorough understanding of the fundamental properties of this compound is essential for its effective application in research and synthesis.
Molecular Identity
The foundational identity of this compound is established by its molecular formula, weight, and CAS number. This information is crucial for accurate documentation, procurement, and regulatory compliance.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₇FN₂O₂ | [1][2][3][4][5] |
| Molecular Weight | 218.19 g/mol | [3] |
| CAS Number | 886361-78-0 | [1][2][4][5] |
Physicochemical Characteristics
The physical and chemical properties of a compound dictate its behavior in various experimental settings, from reaction conditions to formulation. While comprehensive experimental data for this specific compound is limited, the available information, primarily the melting point, is a key indicator of its purity and stability.
| Property | Value | Source(s) |
| Melting Point | 132-136 °C | [3] |
| Appearance | Solid (form may vary) | Inferred |
| Boiling Point | Not reported | |
| Solubility | Not reported |
Expert Insight: The melting point range of 132-136°C suggests that this compound is a stable solid at room temperature. The lack of extensive public data on other physicochemical properties is common for specialized research chemicals. Researchers should determine properties such as solubility in relevant solvents empirically to ensure optimal experimental design.
Synthesis of this compound: A Focus on Suzuki-Miyaura Coupling
The formation of the biaryl scaffold of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose, valued for its high tolerance of functional groups and generally good yields.
Reaction Principle
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (in this case, 4-fluorophenylboronic acid) with a halide (such as 2-chloro-5-nitropyridine) in the presence of a palladium catalyst and a base. The catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: A simplified diagram illustrating the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: A Generalized Procedure
The following protocol is a generalized procedure for the Suzuki-Miyaura coupling of a 2-halopyridine with an arylboronic acid.[6][7] This should be optimized for the specific substrates, 2-chloro-5-nitropyridine and 4-fluorophenylboronic acid.
Materials:
-
2-Chloro-5-nitropyridine
-
4-Fluorophenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DME), potentially with water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel, add 2-chloro-5-nitropyridine (1 equivalent), 4-fluorophenylboronic acid (1.1-1.5 equivalents), the chosen base (2-3 equivalents), and the palladium catalyst (typically 1-5 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for several minutes to remove oxygen.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.
Self-Validating System and Causality:
-
Inert Atmosphere: The use of an inert atmosphere is critical as the Pd(0) catalyst is sensitive to oxidation, which would deactivate it and halt the catalytic cycle.
-
Base Selection: The base is essential for the activation of the boronic acid to facilitate the transmetalation step. The choice of base can significantly impact the reaction rate and yield.
-
Solvent System: The solvent must be capable of dissolving the reactants and be stable at the reaction temperature. The addition of water can sometimes accelerate the reaction.
-
Monitoring: Continuous monitoring of the reaction is crucial to determine the point of completion and to prevent the formation of byproducts due to prolonged heating.
Applications in Research and Drug Development
While specific, publicly available research applications for this compound are not extensively documented, its structural motifs are prevalent in compounds with demonstrated biological activity. Nitropyridine-containing molecules are known to exhibit a range of biological effects.[1] The 4-fluorophenyl group is a common substituent in many pharmaceutical agents, often enhancing their metabolic stability and target engagement.
Therefore, this compound serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. Further chemical modifications, such as the reduction of the nitro group to an amine, open up a plethora of possibilities for derivatization and the exploration of structure-activity relationships in drug discovery programs.
Conclusion
This compound is a key chemical entity with significant potential in the field of medicinal chemistry. This guide has provided a detailed overview of its molecular and physicochemical properties, with a particular emphasis on its synthesis via the robust and versatile Suzuki-Miyaura coupling reaction. By understanding the principles behind its synthesis and its potential as a building block for more complex, biologically active molecules, researchers and drug development professionals can effectively leverage this compound in their quest for novel therapeutics.
References
- Exploring 2-Fluoro-5-Nitropyridine: A Key Pharmaceutical Intermedi
- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. (URL: )
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (URL: )
- Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid. Benchchem. (URL: )
- Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides. Benchchem. (URL: )
- 2,4-Bis(4-fluorophenyl)-5-nitropyridine | C17H10F2N2O2 | CID 46313651. PubChem. (URL: )
- Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. (URL: )
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. (URL: )
- This compound. Key Organics. (URL: )
- CAS N/A | this compound. Alchem. (URL: )
- This compound.
- 886361-78-0|this compound. BLDpharm. (URL: )
- 886361-78-0(this compound). ChemicalBook. (URL: )
- Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. PubMed. (URL: )
- 2-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 95264. PubChem. (URL: )
- 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. (URL: )
- Preparation method of fluoropyridine compounds.
- Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents | Request PDF.
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. (URL: )
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A Researcher's Guide to the Solubility of 2-(4-Fluorophenyl)-5-nitropyridine in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-(4-Fluorophenyl)-5-nitropyridine, a key heterocyclic intermediate in pharmaceutical and materials science research. In the absence of extensive, publicly available quantitative solubility data for this specific compound, this document equips researchers with the foundational knowledge, predictive insights based on structural analogs, and rigorous, field-proven experimental protocols necessary to ascertain its solubility profile. By integrating theoretical principles with practical, step-by-step methodologies, this guide serves as an essential resource for process chemists, formulation scientists, and drug development professionals aiming to optimize reaction conditions, purification, and formulation of this compound.
Introduction: The Critical Role of Solubility
This compound belongs to a class of substituted nitropyridines that are pivotal building blocks in organic synthesis. The strategic placement of an electron-withdrawing nitro group and a fluorophenyl moiety on the pyridine ring creates a molecule with significant potential for nucleophilic aromatic substitution and other transformations. The success of these synthetic applications—as well as downstream processes like crystallization, formulation, and ultimately, bioavailability—is fundamentally governed by the compound's solubility in various organic solvents.
A thorough understanding of solubility is not merely an academic exercise; it is a critical parameter that dictates:
-
Reaction Kinetics and Yield: Ensuring reactants are in the same phase is essential for optimal reaction rates.
-
Purification and Crystallization: The selection of an appropriate solvent system is the most critical factor in achieving high purity through recrystallization.
-
Formulation Development: For pharmaceutical applications, solubility directly impacts the choice of delivery vehicle and the drug's absorption profile.
This guide will address the solubility of this compound by first examining its molecular characteristics and comparing them to structurally similar compounds for which data is available. Subsequently, it provides a detailed, self-validating experimental protocol for researchers to determine precise solubility values in their solvents of interest.
Physicochemical Profile and Predicted Solubility
Direct experimental solubility data for this compound is not extensively reported in peer-reviewed literature. However, we can predict its behavior by analyzing its structure and comparing it to known data for its analogs.
The molecule's structure combines a polar heterocyclic core (nitropyridine) with a non-polar aryl group (fluorophenyl). The nitro group is a strong hydrogen bond acceptor, while the pyridine nitrogen is also a potential acceptor. The molecule lacks hydrogen bond donors. This profile suggests a complex interplay of forces that will dictate its solubility.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | This compound | 2-Fluoro-5-nitropyridine[1] | 2,4-Bis(4-fluorophenyl)-5-nitropyridine[2] |
| Molecular Formula | C₁₁H₇FN₂O₂ | C₅H₃FN₂O₂ | C₁₇H₁₀F₂N₂O₂ |
| Molecular Weight | 218.19 g/mol | 142.09 g/mol | 312.27 g/mol |
| Topological Polar Surface Area (TPSA) | 58.7 Ų | 58.7 Ų | 58.7 Ų |
| XLogP3 (Predicted Lipophilicity) | ~2.5 (Estimated) | 1.7 | 4.2 |
| Hydrogen Bond Donors | 0 | 0 | 0 |
| Hydrogen Bond Acceptors | 4 | 4 | 5 |
Note: Properties for the title compound are estimated where direct data is unavailable.
Based on these properties, a qualitative solubility profile can be predicted. The significant polar surface area (TPSA) and multiple hydrogen bond acceptors suggest that polar aprotic solvents should be effective. The presence of the phenyl ring suggests that some solubility in less polar, aromatic solvents is also likely.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone, THF | High | These solvents can effectively solvate the polar nitropyridine core through dipole-dipole interactions. The high solubility of the related 2,4-dichloro-5-nitropyridine in these solvents supports this prediction.[3] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | Alcohols can interact with the nitro and pyridine groups but may be less effective than aprotic solvents. The solubility of similar nitropyridines in alcohols is generally moderate.[3] |
| Non-Polar Aromatic | Toluene, Benzene | Low to Moderate | The fluorophenyl group will promote some solubility through π-π stacking interactions, but the polar core will limit overall solubility. |
| Non-Polar Aliphatic | Hexane, Heptane | Low / Insoluble | The high polarity of the nitropyridine moiety makes it incompatible with non-polar aliphatic solvents, following the "like dissolves like" principle. |
Experimental Determination of Thermodynamic Solubility
To obtain definitive, quantitative data, an experimental approach is essential. The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility due to its reliability and direct measurement of the saturated state.
Causality Behind the Shake-Flask Protocol
The core principle of this method is to create a saturated solution where the dissolved solute is in equilibrium with the undissolved solid phase. This ensures that the measured concentration represents the maximum amount of solute the solvent can hold at a specific temperature. Agitation ensures that the equilibrium is reached in a reasonable timeframe (typically 24-48 hours), and precise temperature control is critical because solubility is highly temperature-dependent. Filtration of the supernatant is a crucial step to separate the dissolved solute from any remaining solid particles, which would otherwise lead to an overestimation of solubility.
Detailed Step-by-Step Methodology
This protocol describes a gravimetric finish, which is robust and does not require a specific analytical method like HPLC or UV-Vis, though those can also be used for the quantification step.
Materials and Equipment:
-
This compound (solute)
-
High-purity organic solvents of interest
-
Analytical balance (readable to 0.1 mg)
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Shaking incubator or constant temperature water bath with agitation
-
Syringes (glass or polypropylene)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Pre-weighed glass weighing dishes or aluminum pans
-
Calibrated pipettes
-
Drying oven or vacuum oven
-
Desiccator
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol:
-
Preparation: Add an excess amount of this compound to a glass vial. An amount that is visibly in excess of what will dissolve is required (e.g., 50-100 mg).
-
Solvent Addition: Accurately pipette a known volume of the test solvent (e.g., 2.00 mL) into the vial.
-
Equilibration: Tightly seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C). Allow the mixture to agitate for at least 24 hours to ensure equilibrium is achieved.[3]
-
Settling: After the equilibration period, remove the vial and let it stand at the same constant temperature to allow the undissolved solid to settle.
-
Sampling & Filtration: Carefully withdraw a portion of the clear supernatant using a syringe. Attach a 0.22 µm syringe filter and dispense a known volume of the clear, saturated solution (e.g., 1.00 mL) into a pre-weighed glass dish.
-
Evaporation: Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the compound (e.g., 50-60 °C). A vacuum oven can accelerate this process.
-
Final Weighing: Once the solvent is completely removed, transfer the dish to a desiccator to cool to room temperature. Weigh the dish again on the analytical balance.
-
Calculation:
-
Mass of dissolved solute = (Final weight of dish + residue) - (Initial weight of dish)
-
Solubility (g/L) = (Mass of dissolved solute in g) / (Volume of filtrate in L)
-
This protocol is a self-validating system. The continued presence of excess solid at the end of the equilibration period confirms that the solution is indeed saturated. Performing the measurement in triplicate ensures the trustworthiness of the results.
Conclusion and Future Directions
While published quantitative solubility data for this compound remains scarce, a robust predictive framework can be established based on its physicochemical properties and comparison with structural analogs. This guide provides the predictive rationale and, more importantly, a detailed, authoritative experimental protocol for researchers to determine precise solubility values. The successful application of this compound in synthesis and drug development hinges on the accurate characterization of its solution behavior. The methodologies outlined herein provide a clear path to achieving this critical understanding.
References
- Benchchem. (2025). Solubility Profile of 2-Chloro-3-methyl-5-nitropyridine in Organic Solvents: A Technical Guide.
-
PubChem. (2026). 2,4-Bis(4-fluorophenyl)-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]
- Benchchem. (2025). An In-depth Technical Guide to the Solubility Profile of 2,4-Dichloro-5-nitropyridine.
-
IUPAC. (n.d.). Solubility Data Series. International Union of Pure and Applied Chemistry. Retrieved from [Link]
- Benchchem. (2025). A Comparative Study of 2,4-Dichloro-5-nitropyridine in Diverse Solvent Systems: A Guide for Researchers.
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-(4-Fluorophenyl)-5-nitropyridine
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(4-Fluorophenyl)-5-nitropyridine, a compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. We will delve into the theoretical underpinnings of the spectral features, provide a detailed experimental protocol for data acquisition, and present a thorough interpretation of the predicted spectra.
Introduction: The Role of NMR in Characterizing Substituted Pyridines
This compound belongs to a class of heteroaromatic compounds that are pivotal scaffolds in the development of novel therapeutic agents and functional materials. The precise substitution pattern on both the pyridine and phenyl rings dictates the molecule's electronic properties, conformation, and ultimately its biological activity or material performance.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural determination of such molecules.[1] ¹H NMR provides detailed information about the proton environment, including the number of distinct protons, their chemical environment (shielding and deshielding effects), and their spatial relationships through spin-spin coupling.[2][3] Concurrently, ¹³C NMR offers a direct map of the carbon skeleton, revealing the number of non-equivalent carbon atoms and their hybridization states.[4][5] For a molecule like this compound, NMR is essential to confirm the regiochemistry of the substitution and to understand the electronic interplay between the electron-withdrawing nitro group, the electronegative fluorine atom, and the aromatic ring systems.
Experimental Protocol: Best Practices for NMR Data Acquisition
The quality and interpretability of NMR spectra are directly dependent on the meticulous execution of the experimental setup and data acquisition. The following protocol outlines a robust methodology for obtaining high-resolution ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Solvent Selection : Choose a deuterated solvent that fully dissolves the compound and has minimal overlapping signals with the analyte. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. For this guide, we will reference spectra as if acquired in CDCl₃.
-
Concentration : Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).[6]
-
Filtration : To ensure optimal spectral quality by minimizing line broadening from particulate matter, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
Spectrometer Setup and Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer:[7]
¹H NMR Spectroscopy:
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 | A standard 30-degree pulse experiment for quantitative analysis. |
| Spectral Width | 12-15 ppm | To encompass the entire aromatic region. |
| Acquisition Time | 2-3 s | To ensure good digital resolution. |
| Relaxation Delay | 2-5 s | To allow for full relaxation of protons, ensuring accurate integration. |
| Number of Scans | 16-64 | To achieve an adequate signal-to-noise ratio. |
¹³C NMR Spectroscopy:
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 | A power-gated proton-decoupled experiment to enhance signal and simplify the spectrum. |
| Spectral Width | 200-220 ppm | To cover the full range of expected carbon chemical shifts.[4] |
| Acquisition Time | 1-2 s | A standard acquisition time for ¹³C NMR. |
| Relaxation Delay | 2-5 s | To allow for the typically longer relaxation times of quaternary carbons. |
| Number of Scans | 1024-4096 | Necessary due to the low natural abundance of the ¹³C isotope.[5] |
Spectral Analysis and Interpretation
The following sections provide a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of this compound. The predictions are based on the established principles of substituent effects on aromatic chemical shifts and coupling constants.[8]
Molecular Structure and Numbering Scheme
To facilitate the discussion of the NMR spectra, the following numbering scheme for this compound will be used:
Caption: Molecular structure and numbering of this compound.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound is expected to exhibit signals in the aromatic region, typically between 7.0 and 9.5 ppm. The electron-withdrawing nitro group will significantly deshield the protons on the pyridine ring, shifting them downfield.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H6 | ~9.4 | d | ~2.5 | This proton is ortho to the ring nitrogen and meta to the strongly electron-withdrawing nitro group, leading to significant deshielding. It will appear as a doublet due to coupling with H4. |
| H4 | ~8.5 | dd | ~8.8, 2.5 | H4 is ortho to the nitro group and will be deshielded. It will be split into a doublet of doublets by H3 and H6. |
| H3 | ~7.8 | d | ~8.8 | This proton is ortho to the carbon bearing the fluorophenyl group and will be the most upfield of the pyridine protons. It will appear as a doublet due to coupling with H4. |
| H2'/H6' | ~8.1 | dd | ~8.8, 5.5 | These protons are ortho to the pyridine ring and will be deshielded. They will appear as a doublet of doublets due to coupling with their adjacent protons and the fluorine atom. |
| H3'/H5' | ~7.3 | t | ~8.8 | These protons are meta to the pyridine ring and ortho to the fluorine atom. They will appear as a triplet due to coupling with the two adjacent protons. |
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each non-equivalent carbon atom. The chemical shifts will be influenced by the electronegativity of the substituents and resonance effects.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | ~158 | Attached to the electronegative nitrogen and the fluorophenyl group, this carbon will be significantly deshielded. |
| C3 | ~122 | This carbon is expected to be relatively upfield for an aromatic carbon. |
| C4 | ~135 | Deshielded due to its position relative to the nitro group. |
| C5 | ~145 | Directly attached to the electron-withdrawing nitro group, leading to strong deshielding. |
| C6 | ~152 | Deshielded due to its proximity to the ring nitrogen. |
| C1' | ~135 | The ipso-carbon of the phenyl ring, its shift is influenced by the attached pyridine ring. |
| C2'/C6' | ~129 (d, JC-F ≈ 8-9 Hz) | These carbons will show coupling to the fluorine atom. |
| C3'/C5' | ~116 (d, JC-F ≈ 22 Hz) | These carbons are ortho to the fluorine and will exhibit a larger C-F coupling constant. |
| C4' | ~164 (d, JC-F ≈ 250 Hz) | Directly bonded to the highly electronegative fluorine atom, this carbon will be significantly deshielded and show a large one-bond C-F coupling constant. |
Conclusion
This technical guide has provided a comprehensive overview of the expected ¹H and ¹³C NMR spectra of this compound. By understanding the principles of substituent effects and employing best practices for data acquisition, researchers can confidently utilize NMR spectroscopy for the structural verification and in-depth analysis of this and related compounds. The predicted chemical shifts and coupling constants serve as a valuable reference for spectral assignment and interpretation in the fields of drug discovery and materials science.
References
- Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.
- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.).
- Boyd, D. R., et al. (n.d.). An ¹⁷O NMR spectroscopy study of 3-substituted 4-nitropyridine N-oxides. ResearchGate.
- NMR spectral characteristics of fluorocontaining pyridines. (2017, April). Fluorine Notes.
- ¹H-NMR and ¹³C-NMR Spectra. (n.d.).
- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). PMC - NIH.
- Krygowski, T. M., et al. (n.d.). Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI.
- 3-Nitropyridine(2530-26-9) ¹H NMR spectrum. (n.d.). ChemicalBook.
- ¹H NMR chemical shifts and coupling constants of selected model compounds. (n.d.). ResearchGate.
- ¹³C-NMR. (n.d.).
- ¹H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental) (HMDB0000926). (n.d.). Human Metabolome Database.
- ¹³C NMR spectroscopy. (n.d.).
- 2-Fluoropyridine(372-48-5) ¹³C NMR spectrum. (n.d.). ChemicalBook.
- ¹³C NMR Spectroscopy. (n.d.).
- Govindaraju, V., et al. (n.d.). Proton NMR chemical shifts and J-coupling values for brain metabolites. Magnetic Resonance in Medicine.
- Metin, Ö. (n.d.). Basic ¹H- and ¹³C-NMR Spectroscopy.
- Reich, H. (2020, February 14). NMR Spectroscopy. University of Wisconsin - Madison.
- Sun, F., et al. (2012). 2-(2,4-Difluorophenyl)-5-nitropyridine. Acta Crystallographica Section E Structure Reports Online, 68(7), o2001.
- NMR Coupling Constants. (n.d.). Chemical Instrumentation Facility - Iowa State University.
- Preparation method of fluoropyridine compounds. (n.d.). Google Patents.
- Zhang, L., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research.
- Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. (n.d.). Dissertation.
- Rajkumar, M. A., et al. (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. International Journal of ChemTech Research.
- ¹H and ¹³C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine. (n.d.). BenchChem.
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- 8. mdpi.com [mdpi.com]
Part 1: Molecular Structure Confirmation via Fourier-Transform Infrared (FT-IR) Spectroscopy
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(4-Fluorophenyl)-5-nitropyridine
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive analysis of this compound, a key heterocyclic intermediate in pharmaceutical and materials science research. Its structural integrity is paramount for the success of subsequent synthetic steps and the biological or material properties of the final product. Here, we delve into the core analytical techniques of Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS) to provide a definitive spectroscopic signature of this compound. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to confirm the identity and structure of similar small molecules.
FT-IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule.[1][2] It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes.[3] This absorption pattern creates a unique spectral fingerprint, allowing for the unambiguous identification of functional groups such as nitro (NO₂) and carbon-fluorine (C-F) bonds, which are critical to the identity of this compound.
Causality in Experimental Design: Why Attenuated Total Reflectance (ATR)?
For a solid powder sample like this compound, Attenuated Total Reflectance (ATR) is the preferred sampling technique over traditional methods like KBr pellets.[2] The rationale is twofold:
-
Minimal Sample Preparation: ATR requires only a small amount of the solid sample to be placed directly onto the crystal surface, eliminating the laborious and potentially error-prone process of grinding and pressing KBr pellets.[2]
-
High-Quality, Reproducible Spectra: The technique provides excellent sample-to-crystal contact, resulting in high-quality, reproducible spectra with minimal interference from atmospheric moisture.[2]
Experimental Protocol: ATR-FTIR Analysis
A high-resolution FT-IR spectrum of this compound was acquired using the following standard protocol:
-
Instrument: A Fourier-Transform Infrared Spectrometer equipped with a diamond ATR accessory.
-
Background Scan: A background spectrum of the clean, empty ATR crystal was collected (32 scans) to account for atmospheric CO₂ and H₂O, as well as any intrinsic signals from the instrument.
-
Sample Application: A small quantity (~1-2 mg) of the crystalline this compound sample was placed directly onto the diamond crystal.
-
Sample Analysis: The sample was brought into firm contact with the crystal using the instrument's pressure clamp. The sample spectrum was then acquired by co-adding 32 scans over a spectral range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The resulting interferogram was subjected to a Fourier Transform to generate the final infrared spectrum, which was automatically ratioed against the background spectrum to produce a plot of absorbance versus wavenumber.
FT-IR Data Interpretation and Spectral Features
The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its molecular structure. Each peak corresponds to a specific vibrational mode within the molecule.
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Significance |
| 3100–3000 | Medium | Aromatic C-H Stretching | Confirms the presence of the two aromatic (phenyl and pyridyl) rings. |
| 1530–1500 | Strong | Asymmetric NO₂ Stretching | Primary diagnostic peak for the nitro functional group. Its high intensity is characteristic.[4] |
| 1350–1330 | Strong | Symmetric NO₂ Stretching | Secondary diagnostic peak for the nitro group, confirming its presence.[4] |
| 1600–1450 | Medium-Strong | Aromatic C=C and C=N Ring Stretching | A series of peaks confirming the backbone structure of the pyridine and benzene rings. |
| 1240–1220 | Strong | Aromatic C-F Stretching | Crucial diagnostic peak confirming the presence of the fluorine substituent on the phenyl ring. |
| 850–820 | Strong | Out-of-plane C-H Bending (para-disubstituted) | Suggests the 1,4- (para) substitution pattern on the fluorophenyl ring. |
The presence of strong, distinct peaks for both the nitro group stretches and the C-F stretch provides definitive evidence for the successful synthesis and purity of the target compound.
Caption: Key molecular vibrations of this compound.
Part 2: Molecular Weight and Fragmentation Analysis by Mass Spectrometry
Mass spectrometry is an indispensable analytical technique that provides two critical pieces of information: the precise molecular weight of a compound and structural details inferred from its fragmentation pattern.[5] For a relatively volatile and thermally stable small molecule like this compound, Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is an ideal method.
Causality in Experimental Design: Why GC-EI-MS?
-
Separation and Purity: The gas chromatography (GC) component separates the analyte from any volatile impurities or residual solvents, ensuring that the mass spectrum obtained is of the pure compound.
-
Structural Information: Electron Ionization (EI) at a standard energy of 70 eV is a "hard" ionization technique that imparts significant energy into the molecule.[6] This causes reproducible and predictable fragmentation, creating a unique mass spectrum that serves as a "fingerprint" for the compound and provides valuable clues about its structure.[6][7]
Experimental Protocol: GC-EI-MS Analysis
The mass spectrum of this compound was acquired using a standard GC-MS system with the following parameters:
-
Sample Preparation: A dilute solution of the sample (~100 µg/mL) was prepared in a volatile solvent such as ethyl acetate.
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless, 250 °C, split ratio 50:1.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature 100 °C, hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40–350.
-
Mass Spectrometry Data Interpretation and Fragmentation Pathways
The analysis of the mass spectrum begins with the identification of the molecular ion peak (M⁺•), which corresponds to the intact molecule with one electron removed. The calculated monoisotopic mass of C₁₁H₇FN₂O₂ is 218.05 Da. The EI mass spectrum should show a clear molecular ion peak at m/z 218.
The fragmentation of nitroaromatic compounds is well-documented and typically involves losses of the nitro group constituents.[4] The presence of a fluorophenyl group also introduces characteristic fragmentation pathways.[8]
Table 2: Predicted Major Fragments in the EI Mass Spectrum of this compound
| m/z | Proposed Ion Structure / Formula | Neutral Loss | Significance |
| 218 | [C₁₁H₇FN₂O₂]⁺• | - | Molecular Ion (M⁺•) . Confirms the molecular weight of the compound. |
| 188 | [C₁₁H₇FN₂O]⁺• | NO (30 Da) | Loss of nitric oxide, a common fragmentation pathway for aromatic nitro compounds.[9] |
| 172 | [C₁₁H₇FN₂]⁺• | NO₂ (46 Da) | Loss of the entire nitro group. A very common and expected fragmentation.[9] |
| 144 | [C₁₀H₇FN]⁺• | NO + CO (58 Da) | Subsequent loss of carbon monoxide (CO) from the [M-NO]⁺• ion. |
| 123 | [C₆H₄FN₂]⁺ | C₅H₃ (63 Da) | Cleavage of the bond between the rings, retaining the fluorophenylnitrene fragment. |
| 95 | [C₆H₄F]⁺ | C₅H₃N₂O₂ (123 Da) | Formation of the stable fluorophenyl cation. A key diagnostic ion for the fluorophenyl moiety. |
| 75 | [C₅H₃N]⁺ | F (from m/z 95) | Loss of fluorine from the fluorophenyl cation, resulting in a benzyne-type ion. |
The fragmentation cascade provides a self-validating map of the molecule's structure. The initial loss of nitro-related fragments (NO, NO₂) confirms the presence of the -NO₂ group, while the appearance of a strong signal at m/z 95 confirms the fluorophenyl substituent.
Caption: Predicted EI-MS fragmentation pathways for this compound.
Conclusion
The combined application of FT-IR spectroscopy and mass spectrometry provides a robust and self-validating system for the structural characterization of this compound. FT-IR analysis confirms the presence of the critical nitro and fluoro functional groups through their characteristic vibrational absorptions. Mass spectrometry complements this by confirming the exact molecular weight and revealing a fragmentation pattern consistent with the proposed structure, including characteristic losses of the nitro group and the formation of a stable fluorophenyl cation. This comprehensive spectroscopic data serves as an authoritative reference for researchers engaged in the synthesis and application of this and related compounds.
References
- Benchchem. (n.d.). Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers. BenchChem.
- FindLight. (2019, March 27). FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications.
- Bruker. (n.d.). Guide to FT-IR Spectroscopy.
- Kicinska, A., et al. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Rapid Communications in Mass Spectrometry.
- LibreTexts Chemistry. (2022, April 16). Infrared Spectroscopy.
- JASCO Inc. (n.d.). Theory of FTIR Spectroscopy.
- Semantic Scholar. (n.d.). Principles and Applications of Fourier Transform Infra-red (FTIR) Process Analysis.
- LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene.
- Kicinska, A., et al. (2020, October 15). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. PubMed.
- ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions.
- ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions.
- Szilágyi, D., et al. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health.
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- 9. youtube.com [youtube.com]
An In-depth Technical Guide to the Crystal Structure of 2-Aryl-5-Nitropyridine Derivatives
A Senior Application Scientist Whitepaper
Notice of Analysis: The crystal structure for the specific compound 2-(4-Fluorophenyl)-5-nitropyridine (CAS 886361-78-0) is not publicly available in the Cambridge Structural Database (CSD) or peer-reviewed literature at the time of this publication. This guide has been meticulously prepared using the published, high-resolution crystal structure of the closely related analogue, 2-(2,4-Difluorophenyl)-5-nitropyridine , as an authoritative and representative model. This analogue provides critical insights into the molecular conformation and supramolecular interactions characteristic of this important class of compounds.
Abstract
The precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is fundamental to its physicochemical properties and biological activity. This technical guide provides a comprehensive analysis of the single-crystal X-ray structure of 2-(2,4-Difluorophenyl)-5-nitropyridine. The analysis reveals a non-planar molecular conformation, with the pyridine and difluorophenyl rings twisted by a dihedral angle of 32.57 (6)°. The crystal packing is a sophisticated architecture governed by a combination of π–π stacking interactions, which organize the molecules into columnar arrays, and further reinforced by intermolecular C—H⋯O and C—H⋯N hydrogen bonds. This document details the crystallographic data, molecular geometry, supramolecular assembly, and the experimental protocols underpinning the structural determination, offering a valuable resource for researchers in medicinal chemistry and drug development.
Introduction: Significance of Aryl-Nitropyridines
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. When functionalized with both an aryl group at the 2-position and a nitro group at the 5-position, these compounds present a unique electronic profile. The electron-withdrawing nitro group significantly influences the molecule's polarity, reactivity, and potential as a hydrogen bond acceptor, while the aryl substituent provides a crucial vector for modulating steric interactions and lipophilicity. Fluorine substitution on the phenyl ring is a common strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.
Understanding the solid-state structure of these molecules is paramount. It dictates key properties such as solubility, dissolution rate, and stability, and provides an experimentally validated conformation for computational modeling and structure-based drug design. This guide offers an in-depth examination of the forces that govern the crystal packing of a representative 2-aryl-5-nitropyridine.
Synthesis and Crystallization
The synthesis of 2-aryl-5-nitropyridines is typically achieved via palladium-catalyzed cross-coupling reactions, most commonly the Suzuki-Miyaura coupling. This method offers a robust and versatile route to forming the critical C-C bond between the pyridine and phenyl rings.
In a representative synthesis, 2-chloro-5-nitropyridine is coupled with an appropriately substituted phenylboronic acid. The reaction is catalyzed by a palladium(0) complex, such as Tetrakis(triphenylphosphine)palladium(0), in the presence of a base (e.g., potassium carbonate) and a suitable solvent system like a dioxane/water mixture.
Caption: General workflow for synthesis and crystallization.
High-quality single crystals suitable for X-ray diffraction were grown for the title compound, 2-(2,4-difluorophenyl)-5-nitropyridine, by the slow evaporation of a solvent at room temperature. The choice of solvent is critical; a solvent system in which the compound has moderate solubility is ideal for promoting slow, ordered crystal growth over rapid precipitation.
Crystallographic Data and Structure Refinement
The crystal structure of 2-(2,4-Difluorophenyl)-5-nitropyridine was determined using single-crystal X-ray diffraction. A summary of the crystallographic data and refinement parameters is presented in Table 1. The data provides a quantitative measure of the quality of the crystal and the resulting structural model.[1]
Table 1. Crystal Data and Structure Refinement Details
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₁H₆F₂N₂O₂ |
| Formula Weight | 236.18 |
| Temperature | 296 K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| Unit Cell Dimensions | |
| a | 22.185 (4) Å |
| b | 3.7457 (6) Å |
| c | 11.894 (2) Å |
| Volume | 988.4 (3) ų |
| Z (Molecules/unit cell) | 4 |
| Calculated Density | 1.588 Mg/m³ |
| Absorption Coefficient | 0.14 mm⁻¹ |
| Reflections Collected | 6331 |
| Independent Reflections | 1750 [R(int) = 0.032] |
| Final R indices [I>2σ(I)] | R1 = 0.034, wR2 = 0.081 |
| Goodness-of-fit on F² | 1.06 |
Molecular and Crystal Structure Analysis
Molecular Geometry
The asymmetric unit contains one molecule of 2-(2,4-Difluorophenyl)-5-nitropyridine. A key structural feature is the non-coplanarity of the two aromatic rings. The difluorophenyl ring is twisted relative to the pyridine ring, subtending a dihedral angle of 32.57 (6)°.[1] This twist is a result of steric hindrance between the ortho-fluorine atom and the hydrogen atom at the C3 position of the pyridine ring. The nitro group is also slightly tilted out of the plane of the pyridine ring by 12.26 (9)°.[1] An intramolecular C—H⋯F hydrogen bond further stabilizes this conformation.[1]
Caption: Molecular structure with atom numbering scheme.
Supramolecular Assembly and Intermolecular Interactions
The crystal packing reveals how individual molecules assemble into a stable, three-dimensional lattice. This assembly is primarily driven by π–π stacking interactions and reinforced by weak hydrogen bonds.
-
π–π Stacking: The molecules form columnar arrays that run parallel to the b-axis of the unit cell.[1] This arrangement is facilitated by significant π–π stacking interactions between the electron-deficient pyridine ring of one molecule and the electron-rich benzene ring of a neighboring molecule. The centroid-to-centroid distance between these stacked rings is 3.7457 (14) Å, indicative of a strong stabilizing interaction.[1]
-
Hydrogen Bonds: The columnar stacks are further linked by a network of weak intermolecular hydrogen bonds. These include C—H⋯O interactions, where a hydrogen atom from a phenyl ring interacts with an oxygen atom of the nitro group on an adjacent molecule, and C—H⋯N interactions involving a different phenyl hydrogen and the pyridine nitrogen atom.[1]
Caption: Intermolecular interactions governing crystal packing.
Experimental Protocol: Single-Crystal X-ray Diffraction
The following protocol outlines the standard workflow for determining the crystal structure of a small organic molecule like 2-(2,4-Difluorophenyl)-5-nitropyridine.
1. Crystal Selection and Mounting:
- Under a polarized light microscope, select a single, well-formed crystal (ideal dimensions 0.1-0.3 mm) free of cracks or defects.
- Carefully affix the crystal to the tip of a glass fiber or a cryo-loop using a minimal amount of non-diffracting oil or epoxy.
- Mount the fiber onto a goniometer head.
2. Data Collection:
- Center the crystal in the X-ray beam of a diffractometer (e.g., a Bruker APEXII CCD).[1]
- Cool the crystal to the desired temperature (e.g., 296 K) using a nitrogen or helium cryo-stream to minimize thermal motion.[1]
- Perform an initial series of frames to determine the unit cell parameters and crystal system.
- Execute a full data collection strategy, rotating the crystal through a range of angles (omega and phi scans) to measure the intensities of a complete and redundant set of diffraction spots.
3. Data Reduction:
- Integrate the raw diffraction images to determine the intensity and position of each reflection using software like SAINT.[1]
- Apply corrections for polarization, Lorentz factor, and absorption (e.g., using an empirical multi-scan method like SADABS).[1]
- Merge equivalent reflections to generate a final file of unique reflections.
4. Structure Solution and Refinement:
- Solve the crystal structure using direct methods or dual-space algorithms (e.g., SHELXS97) to obtain an initial model of the atomic positions.[1]
- Refine the structural model against the experimental data using full-matrix least-squares on F² (e.g., with SHELXL97).[1]
- Locate hydrogen atoms in the difference Fourier map or place them in calculated positions and refine them using a riding model.
- Refine anisotropic displacement parameters for all non-hydrogen atoms.
- Continue refinement until convergence is reached, as indicated by minimal shifts in refined parameters and low R-factors.
5. Validation and Visualization:
- Validate the final structure using tools like checkCIF.
- Generate molecular graphics and packing diagrams using software like SHELXTL or Mercury.[1]
- Prepare the final crystallographic information file (CIF) for deposition in a public database.
Conclusion
The crystal structure of 2-(2,4-Difluorophenyl)-5-nitropyridine provides a definitive view of the molecular conformation and the intricate network of non-covalent interactions that dictate its solid-state assembly. The twisted conformation between the aromatic rings is a key feature, driven by steric factors and stabilized by intramolecular hydrogen bonding. The supramolecular architecture is a cooperative result of π–π stacking, which forms the primary organizational motif, and weaker C—H⋯O/N hydrogen bonds that provide lateral stability. These structural insights are invaluable for understanding the material properties of this compound class and for providing a validated, low-energy conformation for use in computational chemistry and rational drug design efforts.
References
-
Sun, F., Shen, X., Zhao, R., Wang, X., & Zhu, D.-R. (2012). 2-(2,4-Difluorophenyl)-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2001. [Link]
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An In-depth Technical Guide to the Stability and Storage of 2-(4-Fluorophenyl)-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(4-Fluorophenyl)-5-nitropyridine, a key intermediate in pharmaceutical synthesis. Drawing upon established principles of chemical stability and data from structurally related molecules, this document offers a predictive analysis of the compound's degradation pathways under various stress conditions. It further outlines detailed protocols for handling, storage, and the development of a stability-indicating analytical method, designed to ensure the integrity of the compound throughout the drug development lifecycle. This guide is intended to be a vital resource for researchers, quality control analysts, and formulation scientists working with this and similar chemical entities.
Introduction: Understanding the Molecule
This compound is a heterocyclic aromatic compound characterized by a pyridine ring substituted with a 4-fluorophenyl group at the 2-position and a nitro group at the 5-position. The electronic properties of these substituents significantly influence the molecule's reactivity and stability. The nitro group, being strongly electron-withdrawing, deactivates the pyridine ring towards electrophilic substitution but makes it susceptible to nucleophilic attack. The 4-fluorophenyl group contributes to the overall lipophilicity and electronic nature of the molecule. A thorough understanding of its chemical liabilities is paramount for the development of robust and stable pharmaceutical products.
Predicted Physicochemical Properties
While specific experimental data for this compound is not extensively available in public literature, its properties can be inferred from its structural motifs.
| Property | Predicted Value/Characteristic | Rationale |
| Appearance | Off-white to yellow crystalline solid | Typical for nitropyridine derivatives. |
| Solubility | Poorly soluble in water; Soluble in common organic solvents (e.g., DMSO, DMF, Acetone, Acetonitrile). | The aromatic nature and the lack of highly polar, ionizable groups suggest low aqueous solubility. |
| Melting Point | Expected to be a solid with a defined melting point. | Crystalline nature of similar aromatic compounds. |
| pKa | Weakly basic. | The lone pair on the pyridine nitrogen is available for protonation, but its basicity is reduced by the electron-withdrawing nitro group. |
In-Depth Stability Profile
The stability of this compound is predicted to be influenced by several environmental factors. The primary sites for degradation are the nitropyridine ring and the attached functional groups. The carbon-fluorine bond in the fluorophenyl group is known to be exceptionally strong and is less likely to undergo cleavage under typical pharmaceutical stress conditions.[1][2]
Hydrolytic Stability
Nitropyridine derivatives can be susceptible to hydrolysis, particularly under forcing acidic or basic conditions.[3]
-
Acidic Conditions: In the presence of strong acids and heat, the ether linkage that might be formed during certain synthetic routes or as an impurity could be susceptible to cleavage. However, the core structure of this compound is expected to be relatively stable in dilute acidic solutions at ambient temperature.
-
Neutral Conditions: The compound is expected to be stable in neutral aqueous solutions.
-
Basic Conditions: Strong basic conditions may facilitate nucleophilic attack on the electron-deficient pyridine ring, potentially leading to the displacement of the nitro group or other complex reactions.
Oxidative Stability
The pyridine ring and the nitro group present potential sites for oxidative degradation.
-
The presence of strong oxidizing agents could lead to the formation of N-oxides or other oxidation byproducts. The pyridine ring itself can be susceptible to oxidative cleavage under harsh conditions.
Photostability
Nitroaromatic compounds are often sensitive to light, particularly UV radiation.[3]
-
Exposure to light can induce photochemical reactions, potentially leading to the reduction of the nitro group to nitroso, hydroxylamino, or amino functionalities. Complex degradation pathways involving ring modifications are also possible.
Thermal Stability
As a crystalline solid, this compound is expected to be stable at ambient temperatures. However, at elevated temperatures, thermal decomposition may occur, potentially leading to the release of nitrogen oxides and other hazardous by-products.
Recommended Storage and Handling Conditions
To maintain the integrity and purity of this compound, the following storage and handling procedures are recommended, based on best practices for aromatic nitro compounds.[4][5][6]
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable. | To minimize the rate of potential degradation reactions. |
| Light | Protect from light. Store in amber glass vials or light-resistant containers. | To prevent photodegradation.[3] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon), especially for long-term storage or if the compound is in solution. | To prevent oxidative degradation. |
| Container | Use tightly sealed containers to prevent moisture ingress. | Moisture can facilitate hydrolytic degradation. |
| Incompatibilities | Avoid contact with strong oxidizing agents, strong bases, and strong acids. | To prevent chemical reactions that could lead to degradation or hazardous situations.[5] |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. The following protocol outlines a systematic approach for this compound.
Caption: Workflow for the forced degradation study of this compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent mixture (e.g., acetonitrile/water, 50:50 v/v).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for predetermined time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for predetermined time points.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Keep at room temperature and protect from light for predetermined time points.
-
Thermal Degradation:
-
Solution: Incubate the stock solution at 80°C.
-
Solid State: Place the solid compound in a controlled temperature oven at 80°C.
-
-
Photolytic Degradation: Expose the stock solution and solid compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Stability-Indicating HPLC Method Development Protocol
A stability-indicating HPLC method is crucial for separating the parent compound from any potential degradation products.
Caption: Workflow for developing a stability-indicating HPLC method.
Starting HPLC Parameters:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point. A phenyl-hexyl column could also be screened for alternative selectivity.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: A scouting gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (likely around 254 nm and/or 310 nm due to the nitroaromatic chromophore).
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
This initial method should then be optimized to achieve adequate resolution between the parent peak and all degradation product peaks. Method validation should be performed according to ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose.
Potential Degradation Pathways
Based on the chemical structure and the principles of organic chemistry, the following degradation pathways are plausible under stress conditions.
Caption: Predicted major degradation pathways for this compound.
Conclusion
This compound is predicted to be a stable compound under recommended storage conditions. However, it is susceptible to degradation under hydrolytic (especially basic), oxidative, and photolytic stress. A comprehensive understanding of these liabilities, coupled with robust analytical methodology, is critical for ensuring the quality and consistency of this important pharmaceutical intermediate. The protocols and recommendations outlined in this guide provide a solid framework for the stability assessment and handling of this compound, supporting its successful application in research and drug development.
References
-
ResearchGate. (n.d.). 1,4-Dihydropyridine oxidative degradation to pyridine derivative under.... Retrieved from [Link]
-
Innovation.world. (n.d.). The Carbon-Fluorine Bond: The Source Of PFAS Stability. Retrieved from [Link]
-
Kamat Lab. (n.d.). STANDARD OPERATING PROCEDURE FOR HANDLING STORAGE AND DISPOSAL FOR TIME SENSITIVE CHEMICALS. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Carbon–fluorine bond cleavage mediated by metalloenzymes. Retrieved from [Link]
-
ILO Encyclopaedia of Occupational Health and Safety. (2011). Nitrocompounds, Aromatic. Retrieved from [Link]
-
Lyme Congregational Church Boston. (n.d.). Environmental Health and Safety | Handling and Care of Peroxide-Forming and Nitro Compounds. Retrieved from [Link]
-
MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Rotachrom Technologies. (2024). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). Retrieved from [Link]
-
ResearchGate. (2018). Forced degradation study of statins: A review. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Retrieved from [Link]
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A Technical Guide to the Potential Biological Activities of 2-(4-Fluorophenyl)-5-nitropyridine Derivatives
Introduction: The Scientific Premise of a Privileged Scaffold
In the landscape of medicinal chemistry, the strategic combination of specific pharmacophores into a single molecular scaffold is a cornerstone of rational drug design. The 2-(4-fluorophenyl)-5-nitropyridine scaffold represents a compelling convergence of three key structural motifs: a pyridine ring, a nitro group, and a fluorinated phenyl ring. The pyridine nucleus is a ubiquitous heterocycle found in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The electron-withdrawing nitro group can significantly modulate the electronic properties of the aromatic system and often serves as a crucial interaction point with biological targets or as a precursor for more complex functionalities. Finally, the incorporation of a fluorine atom on the phenyl ring is a well-established strategy to enhance metabolic stability, improve binding affinity, and increase membrane permeability.
While direct and extensive research on the this compound core is nascent, a wealth of data from structurally analogous compounds allows us to construct a robust, evidence-based hypothesis regarding its potential biological activities. This guide will synthesize these findings to provide a technical overview of the most promising therapeutic avenues for this compound class, focusing on potential anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. Each section will detail the scientific rationale, present supporting data from related molecules, provide validated experimental protocols for investigation, and visualize key pathways and workflows.
Section 1: Potential Anticancer Activity
Rationale and Mechanistic Insight
The pyridine heterocycle is a foundational structure in a multitude of anticancer agents, known to interact with key targets like kinases, tubulin, and various receptors.[1] The presence of a nitro group can further enhance this potential. For instance, nitropyridine derivatives have been identified as potent microtubule-targeting agents that disrupt cell division by binding to the colchicine site of tubulin, leading to G2/M phase cell cycle arrest and apoptosis.[2] The 4-fluorophenyl moiety is also a common feature in potent kinase inhibitors and other anticancer drugs, where the fluorine atom can form critical hydrogen bonds or halogen bonds within the target's active site, enhancing binding affinity and selectivity.[3] Therefore, the this compound scaffold is rationally designed to possess antiproliferative properties, likely through mechanisms involving disruption of microtubule dynamics or inhibition of key signaling kinases.
Supporting Evidence from Analogous Compounds
While direct IC50 data for this compound is not extensively published, the anticancer potential can be inferred from related structures. For example, various nitropyridine and fluorophenyl-containing heterocyclic derivatives have demonstrated significant cytotoxicity against a range of human cancer cell lines.
| Compound Class | Example Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Nitropyridine Analog | 4AZA2891 (3-nitropyridine) | A549 (Lung) | 0.015 | [2] |
| Nitropyridine Analog | 4AZA2996 (3-nitropyridine) | HCT116 (Colon) | 0.012 | [2] |
| Fluorophenyl Pyrazole | 5-pyridin-4-yl-dihydropyrazol-3-one | MDA-MB-231 (Breast) | 1.419 µg/mL | |
| 5-Nitroisatin Derivative | Cu(II) Complex | MDA-MB-231 (Breast) | 0.85 | [4] |
| Fluorinated Pyrazole | Pyrazolylbenzimidazole Hybrid (55b) | A549 (Lung) | 0.95 | [3] |
Table 1: Cytotoxic activity of compounds structurally related to the this compound scaffold.
Key Experimental Protocol: MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational colorimetric method to assess the cytotoxic or antiproliferative effects of a compound. Its principle lies in the reduction of the yellow, water-soluble MTT into a purple, insoluble formazan product by mitochondrial reductase enzymes in metabolically active (i.e., living) cells.[2][5] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[6]
-
Compound Treatment: Prepare a stock solution of the this compound derivative in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO-treated) and untreated control wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.[6]
-
MTT Addition: Remove the treatment medium. Add 100 µL of fresh serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.[2][7]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing for the formation of purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[6][8] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
Absorbance Measurement: Read the absorbance at 570 nm (or 492 nm) using a microplate reader.[6][7] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations: Pathway and Workflow
Caption: Workflow for the MTT Cytotoxicity Assay.
Caption: Hypothesized mechanism of tubulin polymerization inhibition.
Section 2: Potential Antimicrobial Activity
Rationale and Mechanistic Insight
Fluorinated pyridine and quinolone scaffolds are central to the development of potent antibacterial agents. The fluorine atom can enhance drug-target interactions and improve pharmacokinetic properties. Furthermore, various nitrogen-containing heterocycles exhibit broad-spectrum antimicrobial activity by interfering with essential cellular processes such as DNA replication, protein synthesis, or cell wall maintenance. For example, oxazolidinone drugs, which feature a nitrogen heterocycle, inhibit the initiation of bacterial protein synthesis.[9] The combination of the pyridine core with a fluorophenyl group in the this compound structure suggests a strong potential for antimicrobial efficacy, particularly against Gram-positive bacteria.
Supporting Evidence from Analogous Compounds
Studies on related structures support this hypothesis. A series of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives showed excellent activity against a panel of Gram-positive bacteria, including drug-resistant strains.[9] Other pyridine derivatives containing nitro or chloro substituents have also demonstrated significant antimicrobial effects.[10][11]
| Compound Class | Example Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Fluoropyridine Oxazolidinone | Compound 7j | Staphylococcus aureus (MRSA) | 0.25 | [9] |
| Fluoropyridine Oxazolidinone | Compound 7j | Enterococcus faecalis (VRE) | 1 | [9] |
| Nicotinic Acid Hydrazide | Nitro-substituted derivative | Staphylococcus aureus | 6.25 | [10] |
| Nicotinic Acid Hydrazide | Nitro-substituted derivative | Escherichia coli | 12.5 | [10] |
| Chloropyridine Derivative | Compound 3c | Bacillus cereus | 15.6 | [11] |
Table 2: Minimum Inhibitory Concentrations (MICs) of structurally related pyridine derivatives against various microbial strains.
Key Experimental Protocol: Broth Microdilution MIC Assay
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the agent that prevents the visible growth of a microorganism after overnight incubation.[12][13]
Step-by-Step Methodology:
-
Prepare Compound Plate: In a sterile 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells in columns 2 through 12. Prepare a 2x concentrated stock solution of the test compound in MHB. Add 200 µL of this stock to the wells in column 1.
-
Serial Dilution: Using a multichannel pipette, transfer 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Transfer 100 µL from column 2 to column 3, and repeat this two-fold serial dilution across the plate to column 10. Discard 100 µL from column 10.[14] Column 11 serves as the positive control (no compound), and column 12 serves as the sterility control (no bacteria).
-
Prepare Inoculum: Grow the bacterial strain (e.g., S. aureus) in MHB overnight. Dilute the culture to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension 1:100 in MHB to obtain a final inoculum density of ~1.5 x 10⁶ CFU/mL.
-
Inoculation: Add 10 µL of the final bacterial inoculum to each well from columns 1 through 11. The final bacterial concentration in each well will be approximately 5 x 10⁵ CFU/mL. Do not add bacteria to column 12.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.[13] The result can be confirmed by reading the optical density (OD) at 600 nm with a plate reader.
Visualization: Workflow
Caption: Workflow for the Broth Microdilution MIC Assay.
Section 3: Potential Anti-inflammatory Activity
Rationale and Mechanistic Insight
Chronic inflammation is a key driver of numerous diseases. A primary therapeutic strategy is the inhibition of pro-inflammatory mediators, such as prostaglandins (PGs) and nitric oxide (NO), which are produced by the enzymes cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), respectively.[15][16] The expression of these enzymes is largely controlled by the NF-κB signaling pathway.[15] Pyridine and pyrimidine derivatives have been extensively investigated as anti-inflammatory agents, with many acting as inhibitors of kinases within the NF-κB pathway or as direct inhibitors of COX/iNOS enzymes.[17] The electronic properties of the this compound scaffold make it a plausible candidate for interacting with the active sites of these inflammatory enzymes.
Supporting Evidence from Analogous Compounds
Research on related structures provides a strong basis for this hypothesis. A novel fluorophenyl benzimidazole derivative demonstrated potent anti-inflammatory and antioxidant properties in an L-NAME-induced hypertension model, significantly restoring pro- and anti-inflammatory cytokine levels.[18] Furthermore, 5-nitropyrimidine analogues have been shown to be effective inhibitors of nitric oxide production and iNOS activity in macrophage cell lines.[10]
| Compound Class | Model/Assay | Key Finding | Reference |
| Fluorophenyl Benzimidazole | L-NAME Hypertensive Rats | Restored pro/anti-inflammatory cytokine balance | [18] |
| 5-Nitropyrimidine-2,4-dione | LPS-induced RAW 264.7 cells | Inhibited NO production (IC50: 8.6 µM) | [10] |
| 5-Nitropyrimidine-2,4-dione | Purified iNOS enzyme | Inhibited iNOS activity (IC50: 6.2 µM) | [10] |
| Ellagic Acid (Control) | Carrageenan-induced Paw Edema | Reduced paw edema, iNOS & COX-2 expression | [19] |
Table 3: Anti-inflammatory activity of structurally related or mechanistically relevant compounds.
Key Experimental Protocols
A. In Vivo: Carrageenan-Induced Paw Edema in Rats This is a classic model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[20]
-
Animal Acclimatization: Use male Wistar rats (180-200g). Acclimatize them for one week before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[19]
-
Compound Administration: Administer the this compound derivative (e.g., 10, 30 mg/kg) or a reference drug like Indomethacin (5 mg/kg) intraperitoneally or orally, 30-60 minutes before inducing inflammation.[19][20] The control group receives the vehicle.
-
Inflammation Induction: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[17][19]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[19]
-
Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point compared to its baseline. Determine the percentage inhibition of edema for the treated groups relative to the control group.
B. In Vitro: Griess Assay for Nitric Oxide (NO) Inhibition This assay quantifies nitrite (NO₂⁻), a stable and soluble breakdown product of NO, in cell culture supernatants.
-
Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.[21]
-
Stimulation: Induce iNOS expression and NO production by treating the cells with lipopolysaccharide (LPS, 1 µg/mL) for 18-24 hours.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of supernatant to a new 96-well plate. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.[22]
-
Measurement & Analysis: A purple/magenta azo dye will form. Measure the absorbance at 540 nm.[21] Calculate the nitrite concentration using a sodium nitrite standard curve and determine the IC50 value for NO inhibition.
Visualization: Inflammatory Pathway
Caption: Hypothesized neuroprotection via mitigation of oxidative stress.
Conclusion
The this compound scaffold is a molecule of significant therapeutic interest, designed by combining structural motifs with well-documented roles in modulating biological systems. Based on a comprehensive analysis of analogous compounds, derivatives of this core structure are hypothesized to possess potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The experimental protocols and mechanistic pathways detailed in this guide provide a validated framework for researchers and drug development professionals to systematically investigate and validate these promising activities. Future direct synthesis and biological evaluation of this specific compound class are critical next steps to unlock its full therapeutic potential.
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Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling for the Synthesis of 2-(4-Fluorophenyl)-5-nitropyridine
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] Its application is particularly vital in the pharmaceutical and materials science sectors for constructing biaryl and hetero-biaryl scaffolds, which are core components of numerous bioactive molecules and advanced materials.[3][4]
This guide provides a detailed technical overview and robust experimental protocols for the synthesis of 2-(4-Fluorophenyl)-5-nitropyridine via the palladium-catalyzed Suzuki-Miyaura coupling of 2-chloro-5-nitropyridine with (4-fluorophenyl)boronic acid. The presence of an electron-withdrawing nitro group and the inherent electronic properties of the pyridine ring present specific challenges and opportunities that necessitate carefully optimized reaction conditions. This document is intended for researchers, chemists, and drug development professionals seeking to implement this critical transformation with high efficiency and reproducibility.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling is a well-understood catalytic cycle involving a palladium catalyst that alternates between Pd(0) and Pd(II) oxidation states.[5][6][7] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond (C-Cl) of the electrophile, 2-chloro-5-nitropyridine. This step forms a square-planar Pd(II) complex.[1][5][8] The electron-deficient nature of the pyridine ring, enhanced by the C5-nitro group, facilitates this often rate-limiting step.[9]
-
Transmetalation : In the presence of a base, the boronic acid is activated to form a more nucleophilic boronate species.[6][10][11] This species then transfers its organic group (the 4-fluorophenyl moiety) to the Pd(II) center, displacing the halide and forming a new di-organopalladium(II) intermediate.[1][6]
-
Reductive Elimination : The final step involves the coupling of the two organic ligands on the palladium center to form the desired product, this compound. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][5][6]
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Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling with 2-Halo-5-Nitropyridines
Introduction: The Significance and Challenges of 5-Nitropyridine Scaffolds
Substituted 5-nitropyridines are pivotal building blocks in medicinal chemistry and materials science. The potent electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridine ring, making these compounds valuable precursors for a wide range of functional molecules, including pharmacologically active agents.[1][2] The Suzuki-Miyaura cross-coupling reaction is a paramount tool for carbon-carbon bond formation in modern organic synthesis, prized for its functional group tolerance and operational simplicity.[3][4] However, the application of this powerful reaction to 2-halo-5-nitropyridines is not without its distinct challenges.
The electron-deficient character of the pyridine ring, exacerbated by the nitro group, can render the C-X (where X is a halogen) bond less reactive towards oxidative addition, a critical step in the catalytic cycle.[3] Furthermore, the pyridine nitrogen can act as a ligand, potentially coordinating to the palladium catalyst and impeding its catalytic activity. These factors necessitate carefully optimized reaction conditions to achieve high yields and selectivity. This guide provides a comprehensive overview of the mechanistic considerations, catalyst selection, and detailed protocols for the successful Suzuki-Miyaura coupling of 2-halo-5-nitropyridines.
Mechanistic Considerations in the Suzuki Coupling of 2-Halo-5-Nitropyridines
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halo-5-nitropyridine to form a Pd(II) complex. The reactivity of the halide in this step typically follows the order I > Br > Cl.[6][8] For 2-chloro-5-nitropyridines, this step can be particularly challenging and often requires more robust catalyst systems.[8]
-
Transmetalation: In the presence of a base, the organic moiety from the boronic acid (or its derivative) is transferred to the palladium center, displacing the halide. The choice of base is crucial to facilitate this step and to activate the boronic acid.[9]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired 2-aryl-5-nitropyridine product, regenerating the Pd(0) catalyst which re-enters the cycle.[10]
A common side reaction, especially with electron-deficient heteroaryl boron derivatives, is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[11] The use of more stable boronate esters, such as pinacol or MIDA boronates, can mitigate this issue.[11][12]
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nucleophilic aromatic substitution (SNAr) on 2-(4-Fluorophenyl)-5-nitropyridine
Application Note & Protocol Guide
Topic: Strategic Functionalization via Nucleophilic Aromatic Substitution (SNAr) on 2-(4-Fluorophenyl)-5-nitropyridine
Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist
Welcome to a detailed exploration of the Nucleophilic Aromatic Substitution (SNAr) reaction, focusing on the versatile and highly reactive substrate, this compound. This guide is structured not as a rigid manual, but as a conversation with a fellow scientist. We will delve into the mechanistic underpinnings that drive this reaction, provide robust, field-tested protocols, and discuss the critical thinking behind experimental design choices. Our goal is to empower you to not only execute these reactions successfully but to innovate upon them. The substrate is a cornerstone building block in medicinal chemistry, where the pyridine core is a privileged scaffold and the ability to controllably introduce diverse functionalities is paramount.
The Scientific Foundation: Understanding the Reactivity of this compound
Nucleophilic aromatic substitution is a powerful tool for forging C-N, C-O, and C-S bonds on aromatic systems.[1] Unlike the electron-rich benzene, pyridine is inherently electron-deficient due to the electronegative nitrogen atom, making it more susceptible to nucleophilic attack.[2][3] In our substrate, this effect is dramatically amplified by two key features:
-
The Activating Group: A potent electron-withdrawing nitro group (-NO₂) is positioned at C5 of the pyridine ring. This group powerfully pulls electron density from the entire aromatic system through both inductive and resonance effects.[1][4]
-
The Leaving Group: A fluorine atom is located on the appended phenyl ring at the para-position relative to its connection to the pyridine.
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[5] The first step, which is typically the rate-determining step, involves the attack of a nucleophile on the electron-deficient ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][6][7] The stability of this complex is the key to a successful reaction.
In the case of this compound, the nucleophilic attack occurs at the carbon atom of the phenyl ring bearing the fluorine atom (the ipso-carbon). The negative charge of the resulting Meisenheimer complex is delocalized not only across the phenyl ring but, crucially, into the highly activating nitropyridine system. The pyridine nitrogen and the nitro group act in concert to stabilize this high-energy intermediate, lowering the activation barrier for its formation.[8][9]
A common point of inquiry is the role of fluorine as the leaving group. While fluoride is a poor leaving group in aliphatic SN2 reactions, it is excellent for SNAr. This is because the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group. Fluorine's intense electronegativity strongly polarizes the C-F bond and stabilizes the negatively charged Meisenheimer complex through its powerful inductive effect, thereby accelerating the reaction.[10]
dot
Caption: General mechanism of SNAr on this compound.
Core Experimental Protocol: SNAr with Secondary Amines
This protocol provides a robust general method for the reaction with secondary amines (e.g., morpholine, piperidine), a common transformation in drug discovery.
A. Materials & Reagents
-
Substrate: this compound (1.0 eq)
-
Nucleophile: Secondary Amine (e.g., Morpholine) (1.1 - 1.5 eq)
-
Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)
-
Solvent: Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), anhydrous
-
Work-up: Ethyl Acetate (EtOAc), Water (H₂O), Brine
-
Purification: Silica Gel for column chromatography
B. Equipment
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Condenser (if heating)
-
Inert atmosphere setup (Nitrogen or Argon balloon/manifold)
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
C. Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent & Reagent Addition: Add anhydrous DMSO to create a stirrable suspension (concentration typically 0.1-0.5 M). Add the secondary amine (1.2 eq) to the mixture via syringe.
-
Reaction Conditions: Stir the reaction mixture at a set temperature, typically between 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically.
-
Monitoring the Reaction: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or LC-MS.[11][12][13] A typical mobile phase for TLC is a mixture of hexanes and ethyl acetate. The starting material should be significantly less polar than the amine-substituted product. The reaction is complete when the starting material spot is no longer visible by TLC.
-
Work-up: Once complete, cool the reaction to room temperature. Pour the reaction mixture into a separatory funnel containing water. Insight: This step quenches the reaction and dissolves the inorganic salts like K₂CO₃.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by brine, to remove residual DMSO and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure N-substituted product.
Experimental Workflow & Decision Making
The success of an SNAr reaction lies in the rational selection of conditions. Here, we present a logical workflow and the reasoning behind each choice.
dot
Caption: A typical experimental workflow for SNAr reactions.
-
Why a Polar Aprotic Solvent? Solvents like DMSO and DMF are ideal for SNAr reactions.[14][15] They are highly polar, which helps to dissolve the reactants and stabilize the charged Meisenheimer complex.[7] Crucially, they are aprotic, meaning they do not have acidic protons that can hydrogen-bond with and deactivate the nucleophile.
-
Why a Base? For nucleophiles like amines, alcohols, or thiols, a base is often required.[16][17] For amines, it acts as an acid scavenger, neutralizing the HF that is formed as a byproduct. For alcohols and thiols, a stronger base (like NaH) may be used to deprotonate them first, generating the more potent alkoxide or thiolate nucleophile.
-
Why Heat? While the reaction is highly favorable due to the strong activation, it still requires energy to overcome the initial activation barrier associated with disrupting the aromaticity of the phenyl ring.[18][19] Heating increases the reaction rate to achieve a reasonable completion time.[11]
Data Summary: Reaction Conditions for Various Nucleophiles
The following table summarizes typical starting conditions for the SNAr reaction on this compound with different classes of nucleophiles. These should be considered as starting points for optimization.
| Nucleophile Class | Example Nucleophile | Base (eq) | Typical Solvent | Temperature (°C) | Expected Yield |
| Secondary Amines | Morpholine | K₂CO₃ (2.0) | DMSO | 80 - 110 | Very Good - Excellent |
| Primary Amines | Benzylamine | K₂CO₃ (2.0) | DMF | 90 - 120 | Good - Excellent |
| Phenols | Phenol | K₂CO₃ (2.0) or Cs₂CO₃ (1.5) | DMF, DMSO | 100 - 140 | Moderate - Good |
| Aliphatic Alcohols | Isopropanol | NaH (1.2) | THF, DMF | 60 - 80 | Good - Very Good |
| Thiols | Thiophenol | K₂CO₃ (2.0) | DMF | 60 - 100 | Very Good - Excellent |
Troubleshooting & Advanced Insights
-
Low or No Reactivity: If the reaction is sluggish, first ensure all reagents and solvents are anhydrous. Water can compete as a nucleophile or deactivate potent anionic nucleophiles. If conditions are dry, gradually increase the temperature. A stronger base (e.g., Cs₂CO₃ for phenols) or a more polar solvent may also be beneficial.
-
Side Product Formation: If multiple reactive sites exist on the nucleophile, protection strategies may be necessary. For di-functional starting materials, controlling stoichiometry is key to preventing double substitution.
-
Recent Advances: While traditional heating is effective, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes.[18] Furthermore, for less activated systems, modern catalytic methods are emerging that can facilitate SNAr under milder conditions.[20][21]
By understanding the principles, following the robust protocols, and applying the critical insights provided, researchers can effectively leverage the SNAr reaction on this compound to accelerate their research and drug development programs.
References
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Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]
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Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson+. [Link]
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The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]
-
Chomicz et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. [Link]
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Gate Chemistry. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. [Link]
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ACS Green Chemistry Institute. (n.d.). SNAr Reaction in Other Common Molecular Solvents. ACS GCI Pharmaceutical Roundtable. [Link]
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ACS Green Chemistry Institute. (2026). SNAr Solvents and Reagents. ACS GCI Pharmaceutical Roundtable. [Link]
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Mahdhaoui, F. et al. (2018). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate. [Link]
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Sakamoto, R. et al. (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]
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Mahdhaoui, F. et al. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate. [Link]
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LibreTexts Chemistry. (2022). 16.7: Nucleophilic Aromatic Substitution.[Link]
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Nature Portfolio. (2025). SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem.[Link]
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Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. [Link]
-
Wang, L. et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules. [Link]
-
VTechWorks. (n.d.). The effects of solvents and nucleophiles on heteroaromatic SRN1 reactions. Virginia Tech. [Link]
-
ResearchGate. (n.d.). SNAr reaction monitored by at-line HPLC and optimized using a SNOBFIT algorithm. ResearchGate. [Link]
-
Neufeldt, S. R. et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. ACS Catalysis. [Link]
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ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.[Link]
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Triclinic Labs. (n.d.). Analytical Chromatographic Separation Services (TLC, HPLC, GC).[Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC.[Link]
-
ResearchGate. (n.d.). Amination of 2-halopyridines.[Link]
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Application Notes and Protocols: Reduction of the Nitro Group in 2-(4-Fluorophenyl)-5-nitropyridine
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Abstract
The transformation of 2-(4-fluorophenyl)-5-nitropyridine to its corresponding amine, 2-(4-fluorophenyl)-5-aminopyridine, is a critical step in the synthesis of various pharmacologically active molecules and functional materials. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective reduction of this nitro group. We will explore and compare several robust reduction methodologies, delving into the mechanistic underpinnings of each to provide a rationale for procedural choices. Detailed, step-by-step protocols are provided for the most reliable methods, including catalytic hydrogenation, and chemical reductions using reagents like stannous chloride (SnCl₂), iron (Fe) in acidic media, and sodium dithionite (Na₂S₂O₄). This guide aims to equip researchers with the necessary knowledge to select and execute the optimal reduction strategy for their specific synthetic needs, ensuring high yield and purity of the desired amine.
Introduction
The pyridine ring is a ubiquitous scaffold in medicinal chemistry, and its derivatives often exhibit a wide range of biological activities. The amino-substituted pyridine, 2-(4-fluorophenyl)-5-aminopyridine, serves as a key building block for more complex molecular architectures. The selective and efficient reduction of the nitro group in the starting material, this compound, is therefore a pivotal transformation. The presence of a fluorine atom and a biphenyl-like structure necessitates careful consideration of the reduction method to avoid unwanted side reactions such as dehalogenation or over-reduction. This application note will dissect various approaches to this reduction, providing both theoretical background and practical, actionable protocols.
Mechanistic Considerations and Strategy Selection
The choice of a reduction method is dictated by several factors including the scale of the reaction, the presence of other functional groups, cost of reagents, and desired purity of the product. Below, we discuss the mechanisms and key considerations for several common reduction strategies.
Catalytic Hydrogenation
This method is often the preferred choice for its clean reaction profile and high yields.[1] It involves the use of a metal catalyst, typically palladium on carbon (Pd/C) or Raney nickel, and a source of hydrogen.
-
Mechanism: The reaction occurs on the surface of the metal catalyst. The nitro group is adsorbed onto the catalyst surface, where it reacts with hydrogen atoms, proceeding through nitroso and hydroxylamine intermediates to the final amine.
-
Advantages: High efficiency, clean byproducts (water), and amenability to large-scale synthesis.
-
Challenges: The primary concern with halogenated compounds like this compound is the potential for hydrodehalogenation (loss of the fluorine atom). Raney nickel is often a better choice than Pd/C to minimize this side reaction.[1]
Metal-Acid Reductions
Reductions using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid are classic and cost-effective methods.[1]
-
Mechanism (Fe/HCl or Fe/NH₄Cl): Iron metal acts as the electron donor. In an acidic medium, the nitro group is protonated, making it more susceptible to reduction. The reaction is believed to proceed via a series of single electron transfers from the iron surface. The use of ammonium chloride provides a mildly acidic environment.[2]
-
Advantages: Inexpensive reagents and simple procedures. Iron powder is particularly advantageous for its high tolerance of sensitive functional groups.[3]
-
Challenges: The workup can be cumbersome due to the formation of metal salts. For iron reductions, it is crucial to add water before removing the alcohol solvent to prevent a potential exothermic reaction.[4]
Stannous Chloride (SnCl₂) Reduction
Stannous chloride is a mild and chemoselective reducing agent, making it suitable for substrates with other reducible functional groups.[5][6]
-
Mechanism: Sn(II) is oxidized to Sn(IV) while donating electrons to the nitro group. The reaction proceeds through a stepwise transfer of electrons and protons.[5]
-
Advantages: High chemoselectivity, tolerating functional groups like aldehydes, ketones, and esters.[5] The reaction is often rapid and can be performed under non-acidic conditions.[6]
-
Challenges: The reaction can be exothermic, requiring careful temperature control.[5]
Sodium Dithionite (Na₂S₂O₄) Reduction
Sodium dithionite is a versatile and economical reducing agent that offers a metal-free alternative.[7]
-
Mechanism: The reduction is believed to occur via a single-electron transfer mechanism involving the sulfur dioxide radical anion (•SO₂⁻), which is in equilibrium with the dithionite ion in aqueous media.[7] This radical species transfers electrons to the nitro group, leading to the formation of nitroso and hydroxylamine intermediates that are further reduced to the amine.[7]
-
Advantages: Mild reaction conditions, high chemoselectivity, and tolerance of a wide range of functional groups.[7]
-
Challenges: Dithionite is unstable, and its decomposition can be accelerated by organic solvents.[8] The use of sulfur reagents can also lead to odor issues.[8]
Comparative Summary of Reduction Methods
| Method | Reagents | Key Advantages | Key Considerations |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | High yield, clean byproducts | Potential for dehalogenation |
| Iron Reduction | Fe, NH₄Cl/H₂O or HCl | Inexpensive, tolerates many functional groups[3] | Cumbersome workup, potential exotherm[4] |
| Stannous Chloride Reduction | SnCl₂·2H₂O, Ethanol/Ethyl Acetate | High chemoselectivity, mild conditions[5] | Exothermic reaction[5] |
| Sodium Dithionite Reduction | Na₂S₂O₄, H₂O/Solvent | Metal-free, mild, good chemoselectivity[7] | Reagent instability, potential odor[8] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Raney Nickel
This protocol is designed to minimize the risk of dehalogenation while achieving a high yield of the desired amine.
Caption: Workflow for Catalytic Hydrogenation.
Materials:
-
This compound
-
Raney Nickel (50% slurry in water)
-
Ethanol
-
Hydrogen gas
-
Celite
-
Parr hydrogenator or similar apparatus
Procedure:
-
In a suitable pressure vessel, dissolve this compound (1.0 eq) in ethanol.
-
Carefully add Raney Nickel slurry (approx. 10% w/w of the substrate) to the solution.
-
Seal the vessel and purge with nitrogen, then with hydrogen gas.
-
Pressurize the vessel with hydrogen to 50 psi.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 2-(4-fluorophenyl)-5-aminopyridine by column chromatography or recrystallization.
Protocol 2: Reduction with Iron and Ammonium Chloride
This method is a cost-effective and scalable option.[4]
Caption: Workflow for Fe/NH₄Cl Reduction.
Materials:
-
This compound
-
Iron powder
-
Ammonium chloride
-
Methanol
-
Water
-
Dichloromethane or Ethyl Acetate
-
Celite
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer and reflux condenser, add methanol, this compound (1.0 eq), and ammonium chloride (approx. 2.0 eq).[4]
-
With vigorous stirring, add iron powder (approx. 3.0 eq).[4]
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete in 2-7 hours.[4]
-
Once the reaction is complete, cool the mixture to approximately 40°C and add water. Caution: It is critical to add water before distilling the methanol to avoid a potential uncontrolled exothermic reaction.[4]
-
Remove the methanol under reduced pressure.
-
Add an organic solvent such as dichloromethane or ethyl acetate and stir for 10-15 minutes.
-
Filter the mixture through a pad of Celite, washing the filter cake with the organic solvent.[4]
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the product.[4]
Protocol 3: Reduction with Stannous Chloride Dihydrate
This protocol highlights a mild and chemoselective reduction.[5]
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Absolute Ethanol
-
2M Potassium Hydroxide (KOH) solution
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.[5]
-
Add stannous chloride dihydrate (approx. 5.0 eq) to the solution.[5]
-
Heat the reaction mixture to 70°C under a nitrogen atmosphere and stir.[5]
-
Monitor the reaction progress by TLC. The reaction is typically complete within 30-60 minutes.[5]
-
After completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the crude residue between ethyl acetate and a 2M KOH solution to precipitate tin salts and neutralize the mixture.[3]
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the product.
Protocol 4: Reduction with Sodium Dithionite
This protocol offers a metal-free approach to the reduction.[7]
Materials:
-
This compound
-
Sodium dithionite (Na₂S₂O₄)
-
Ethanol or Methanol
-
Water
-
Ethyl Acetate
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of ethanol (or methanol) and water.
-
In a separate flask, prepare a solution of sodium dithionite (approx. 3.0-4.0 eq) in water.[9]
-
Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring. The reaction can be exothermic.[7]
-
Stir the reaction at room temperature or with gentle heating and monitor by TLC.
-
Upon completion, remove the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate.[7]
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired amine.[7]
Conclusion
The reduction of this compound to 2-(4-fluorophenyl)-5-aminopyridine is a fundamental transformation that can be achieved through various reliable methods. The choice of the most appropriate protocol depends on the specific requirements of the synthesis, including scale, cost, and the presence of other functional groups. Catalytic hydrogenation with Raney nickel offers a clean and efficient route, while reductions with iron/ammonium chloride or stannous chloride provide cost-effective and highly chemoselective alternatives. Sodium dithionite presents a valuable metal-free option. By understanding the underlying mechanisms and following the detailed protocols provided in this guide, researchers can confidently and successfully perform this key synthetic step.
References
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Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Wordpress. Available at: [Link]
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Nitro Reduction - Common Conditions. Organic Chemistry Portal. Available at: [Link]
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Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters. Available at: [Link]
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Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Molecules. Available at: [Link]
-
Nitro Reduction - SnCl2. Organic Chemistry Portal. Available at: [Link]
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Help with Sodium Dithionite Reduction of Nitro groups. Reddit. Available at: [Link]
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Sodium dithionite mediated one-pot, tandem reductive cyclization. Royal Society of Chemistry. Available at: [Link]
-
Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal. Available at: [Link]
- Method of reducing aromatic nitro compounds. Google Patents.
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Synthesis of 2-amino-5-fluoropyridine. ResearchGate. Available at: [Link]
-
First radiosynthesis of 2-amino-5-[18F]fluoropyridines. Royal Society of Chemistry. Available at: [Link]
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What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl? ResearchGate. Available at: [Link]
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Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). MDPI. Available at: [Link]
-
Reduction of nitro compounds. Wikipedia. Available at: [Link]
-
Nitro reduction conditions. Reddit. Available at: [Link]
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How do you selectively reduce the nitro group? ResearchGate. Available at: [Link]
-
Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PubMed Central. Available at: [Link]
-
Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. Semantic Scholar. Available at: [Link]
-
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PubMed Central. Available at: [Link]
-
A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Sciencemadness.org. Available at: [Link]
-
Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Semantic Scholar. Available at: [Link]
-
The selective catalytic hydrogenation of 2-(4-nitrophenyl)-4(5)-nitroimidazole. PubMed. Available at: [Link]
-
Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hy. NSF Public Access Repository. Available at: [Link]
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Application Notes and Protocols: Synthesis of Aminopyridine Derivatives from 2-(4-Fluorophenyl)-5-nitropyridine
Abstract
This comprehensive technical guide provides detailed protocols for the synthesis of 5-amino-2-(4-fluorophenyl)pyridine, a valuable building block for drug discovery, starting from 2-(4-fluorophenyl)-5-nitropyridine. The core of this process is the high-yield reduction of an aromatic nitro group, a fundamental transformation in medicinal chemistry. This document elucidates the strategic rationale behind procedural steps, from the synthesis of the starting material via a Suzuki-Miyaura cross-coupling to the final product's characterization. It is intended for researchers, chemists, and professionals in the field of drug development seeking robust and reproducible synthetic methodologies.
Introduction: The Significance of Aminopyridines in Modern Drug Discovery
Aminopyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved therapeutics and clinical candidates.[1] Their unique electronic properties and ability to act as hydrogen bond donors and acceptors allow for potent and selective interactions with a wide range of biological targets, including kinases, ion channels, and receptors.[2][3] The derivatization of the amino group provides a versatile handle for molecular elaboration, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles.[4][5]
The target molecule, 5-amino-2-(4-fluorophenyl)pyridine, is a particularly useful intermediate. The fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity, while the 2-arylpyridine motif is present in many biologically active compounds. This guide details a reliable two-step pathway to this key intermediate, beginning with the synthesis of its nitro precursor.
Strategic Overview of the Synthetic Pathway
The synthesis is approached in two primary stages: (1) the construction of the C-C bond between the pyridine and phenyl rings to form the starting material, and (2) the selective reduction of the nitro group to the desired primary amine.
Figure 1: Overall two-stage synthetic workflow.
Part I: Synthesis of this compound via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[6] It is the method of choice for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the required building blocks.[7][8]
Mechanistic Rationale
The catalytic cycle involves the oxidative addition of a palladium(0) complex to the aryl halide (2-chloro-5-nitropyridine), followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the desired biaryl product and regenerate the palladium(0) catalyst.[6] The presence of a base is crucial for activating the boronic acid for the transmetalation step.
Experimental Protocol
Protocol I: Suzuki-Miyaura Cross-Coupling
| Reagent/Parameter | Amount/Value | Moles (mmol) | Rationale/Comments |
| 2-Chloro-5-nitropyridine | 1.00 g | 6.31 | The electrophilic coupling partner. |
| 4-Fluorophenylboronic Acid | 1.06 g | 7.57 | The nucleophilic partner. A slight excess (1.2 eq) ensures complete consumption of the starting halide. |
| Pd(dppf)Cl₂·CH₂Cl₂ | 258 mg | 0.315 | A robust palladium catalyst (5 mol%) suitable for heteroaryl couplings. |
| Sodium Carbonate (Na₂CO₃) | 2.00 g | 18.9 | The base used to activate the boronic acid. |
| 1,4-Dioxane | 20 mL | - | A common aprotic solvent for Suzuki reactions. |
| Deionized Water | 5 mL | - | The aqueous phase is necessary to dissolve the inorganic base. |
| Reaction Temperature | 90 °C | - | Provides sufficient thermal energy to drive the catalytic cycle efficiently. |
| Reaction Time | 12 hours | - | Typically sufficient for reaction completion; monitor by TLC or LC-MS. |
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-nitropyridine (1.00 g, 6.31 mmol), 4-fluorophenylboronic acid (1.06 g, 7.57 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (258 mg, 0.315 mmol).
-
Add 1,4-dioxane (20 mL) and an aqueous solution of sodium carbonate (2.00 g in 5 mL of water).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Heat the reaction mixture to 90 °C with vigorous stirring under an inert atmosphere.
-
Maintain the temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase. The reaction is typically complete within 12 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexanes) to afford this compound as a yellow solid. (Expected yield: 80-90%).
Part II: Synthesis of 5-Amino-2-(4-fluorophenyl)pyridine via Catalytic Hydrogenation
The reduction of an aromatic nitro group to a primary amine is a critical transformation. Catalytic hydrogenation is the preferred industrial and laboratory method due to its high efficiency, clean conversion, and the ease of product isolation, as the only byproduct is water.[9][10]
Causality Behind Experimental Choices
-
Catalyst: 10% Palladium on activated carbon (Pd/C) is a highly effective and standard catalyst for the hydrogenation of nitro groups.[9] It provides a high surface area for the reaction and can be easily removed by filtration.
-
Hydrogen Source: Pressurized hydrogen gas is the reagent. A pressure of 50 psi is sufficient to ensure a reasonable reaction rate without requiring specialized high-pressure equipment.
-
Solvent: Methanol is an excellent solvent for this reaction as it readily dissolves the starting material and is inert under the reaction conditions. Ethanol or ethyl acetate can also be used.
-
Safety: Catalytic hydrogenation is potentially hazardous. The catalyst can be pyrophoric, especially after use when it is dry and saturated with hydrogen. The reaction should always be conducted in a well-ventilated fume hood, and the catalyst should never be allowed to dry in the air.
Figure 2: Step-by-step experimental workflow for the reduction.
Experimental Protocol
Protocol II: Catalytic Hydrogenation
| Reagent/Parameter | Amount/Value | Moles (mmol) | Rationale/Comments |
| This compound | 1.00 g | 4.58 | The substrate to be reduced. |
| 10% Palladium on Carbon (Pd/C) | 100 mg | - | 10 wt% of the substrate. Catalyst loading can be optimized. |
| Methanol (MeOH) | 25 mL | - | Solvent for the reaction. |
| Hydrogen (H₂) Pressure | 50 psi | - | Sufficient pressure for efficient reduction. |
| Reaction Temperature | Room Temperature | - | The reaction is exothermic and proceeds readily at ambient temperature. |
| Reaction Time | 4 hours | - | Monitor by TLC for the disappearance of the starting material. |
Step-by-Step Procedure:
-
Add this compound (1.00 g, 4.58 mmol) to a Parr hydrogenation bottle or a suitable pressure vessel equipped with a magnetic stir bar.
-
Add methanol (25 mL) and stir until the solid is fully dissolved.
-
Carefully add 10% Pd/C (100 mg) to the solution under a gentle stream of nitrogen. Caution: Pd/C can be pyrophoric.
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Evacuate the vessel and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle three times.
-
Pressurize the vessel to 50 psi with hydrogen and begin vigorous stirring. An initial exotherm may be observed.
-
Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases (typically 2-4 hours). Progress can also be confirmed by TLC (disappearance of the yellow starting material spot).
-
Once complete, carefully vent the excess hydrogen and purge the vessel with nitrogen gas three times.
-
Work-up (under inert atmosphere): Carefully open the vessel and filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol (2 x 10 mL). Caution: Do not allow the filtered catalyst cake to dry in the air. Quench it immediately with water.
-
Combine the filtrates and remove the solvent under reduced pressure to yield 5-amino-2-(4-fluorophenyl)pyridine as an off-white or pale-yellow solid. The product is often of high purity and may not require further purification. (Expected yield: 95-100%).
Product Characterization and Validation
The identity and purity of the synthesized 5-amino-2-(4-fluorophenyl)pyridine must be confirmed through standard analytical techniques.
Table 3: Analytical Data for 5-Amino-2-(4-fluorophenyl)pyridine
| Analysis | Expected Result |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.15 (d, 1H), ~7.85 (dd, 2H), ~7.10 (t, 2H), ~7.00 (dd, 1H), ~6.80 (d, 1H), ~3.70 (br s, 2H, -NH₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~163 (d), ~148, ~145, ~137, ~135, ~129 (d), ~123, ~116 (d), ~115 |
| Mass Spec (ESI+) | m/z = 189.07 [M+H]⁺ |
| Melting Point | Literature values vary, typically in the range of 95-105 °C. |
Conclusion and Further Applications
This guide provides a validated, two-stage process for the synthesis of 5-amino-2-(4-fluorophenyl)pyridine, a key intermediate for pharmaceutical research. The Suzuki-Miyaura coupling offers a reliable method for constructing the biaryl core, while catalytic hydrogenation provides a clean and efficient pathway to the target aminopyridine. The resulting product is a versatile platform for further chemical modification, enabling access to a diverse range of novel molecular entities for evaluation as potential therapeutic agents.
References
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Singh, D., Bhattacharya, A., Rai, A., Dhaked, H.P.S., Awasthi, D., Ojima, I., & Panda, D. (2014). SB-RA-2001 inhibits bacterial proliferation by targeting FtsZ assembly. Biochemistry, 53(18), 2979–2992. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2025). 2-Amino-5-fluoropyridine: Comprehensive Overview and Applications. Pharma-Chemicals. Available at: [Link]
- Kim, J. H., et al. (2006). Process for preparing 2-aminopyridine derivatives. Google Patents, US20060047124A1.
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Tahir, M. N., et al. (2012). 2-Fluoro-5-(4-fluorophenyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2070. Available at: [Link]
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S, S., & G, N. (2023). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research, 82(1), 14-23. Available at: [Link]
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Bavikar, S. N., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 938–985. Available at: [Link]
- Wang, J. (2013). Preparation method of fluoropyridine compounds. Google Patents, CN102898358A.
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Journal of Population Therapeutics and Clinical Pharmacology. (2023). An overview of the 2-Aminopyrimidine derivatives as antimicrobial agents. JPTCP, 30(18). Available at: [Link]
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Ma, S., & Lu, X. (1995). Synthesis of 4-halo-2(5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2(5H)-furanones. Tetrahedron, 51(25), 7085-7098. Available at: [Link]
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Keogh, M., & Fink, J. (2014). The use of aminopyridines in neurological disorders. Journal of the Neurological Sciences, 347(1-2), 27-33. Available at: [Link]
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ResearchGate. (n.d.). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst. Available at: [Link]
-
Lee, K., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Medicinal Chemistry, 65(7), 5595–5615. Available at: [Link]
-
Sharma, S., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. Available at: [Link]
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ResearchGate. (2011). Microwave Mediated Dearylation of 2-Aryloxy-5-Nitropyridine. Available at: [Link]
-
Rybak, A. S., & Mąkosza, M. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(2), 521–525. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
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Escale, R., et al. (2021). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Molecules, 26(11), 3368. Available at: [Link]
- Zhang, Y., et al. (2015). Preparation method of 5-nitro-2-aminopyridine. Google Patents, CN104447522A.
-
Hafez, H. N., et al. (2016). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal, 10, 14. Available at: [Link]
-
van der Plas, H. C., et al. (1997). Substitution reactions of 5-nitropyridine-2-sulfonic acid. A new pathway to 2,5-disubstituted pyridines. Journal of Heterocyclic Chemistry, 34(3), 857-868. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
- Ciba-Geigy Ag. (1996). Process for the catalytic hydrogenation of aromatic nitro compounds. Google Patents, EP0825979B1.
-
Alvarado, J. I. M., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 16, 259–265. Available at: [Link]
-
Wang, T., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(19), 6668. Available at: [Link]
-
Iwasaki, T., et al. (2023). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 145(40), 21957–21963. Available at: [Link]
-
Le, T. S., et al. (2014). Synthesis of 2‐Aryl‐5‐Nitropyridines by Three‐Component Ring Transformation of 3,5‐Dinitro‐2‐Pyridone. Asian Journal of Organic Chemistry, 3(3), 297–302. Available at: [Link]
-
Wang, D., et al. (2021). Nickel-Catalyzed Cross-Coupling of Aryl 2-Pyridyl Ethers with Organozinc Reagents: Removal of the Directing Group via Cleavage of the Carbon–Oxygen Bonds. The Journal of Organic Chemistry, 86(3), 2534–2545. Available at: [Link]
-
Baxter, I., & Swan, G. A. (1965). Catalytic hydrogenation of some derivatives of 2-nitrophenylpyruvic acid. Journal of the Chemical Society (Resumed), 4014-4021. Available at: [Link]
-
Chad's Prep. (2020, November 20). 8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation | Organic Chemistry [Video]. YouTube. Available at: [Link]
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Application Note: A Robust Protocol for the Gram-Scale Synthesis of 2-(4-Fluorophenyl)-5-nitropyridine via Suzuki-Miyaura Coupling
Introduction
2-(4-Fluorophenyl)-5-nitropyridine is a key building block in medicinal chemistry and materials science. As a derivative of nitropyridine, it serves as a versatile precursor for a variety of more complex molecules with potential biological activities, including but not limited to antitumor, antiviral, and anti-neurodegenerative agents.[1] The presence of the nitro group, a strong electron-withdrawing moiety, activates the pyridine ring for further functionalization, while the fluorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds.
This application note provides a detailed, field-proven protocol for the gram-scale synthesis of this compound. The synthetic strategy is based on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for the formation of carbon-carbon bonds.[2][3][4] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices to ensure reproducibility and success.
Reaction Principle: The Suzuki-Miyaura Coupling
The synthesis of this compound is achieved by coupling 2-chloro-5-nitropyridine with 4-fluorophenylboronic acid. The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that proceeds via a catalytic cycle involving a palladium complex. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of 2-chloro-5-nitropyridine, forming a Pd(II) complex. The electron-withdrawing nitro group on the pyridine ring can facilitate this step.[2]
-
Transmetalation : In the presence of a base, the fluorine-substituted phenyl group from the 4-fluorophenylboronic acid is transferred to the palladium center, replacing the chloride ion.
-
Reductive Elimination : The two organic ligands on the palladium complex—the nitropyridyl and fluorophenyl groups—couple and are eliminated as the final product, this compound, regenerating the Pd(0) catalyst which then re-enters the catalytic cycle.
Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura coupling for this specific reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Purity |
| 2-Chloro-5-nitropyridine | 4548-45-2 | 158.54 | 5.0 g | >98% |
| 4-Fluorophenylboronic acid | 1765-93-1 | 139.92 | 5.7 g (1.2 eq) | >97% |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.36 g (1 mol%) | >98% |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 9.9 g (3.0 eq) | Anhydrous, >99.5% |
| 1,4-Dioxane | 123-91-1 | 88.11 | 100 mL | Anhydrous |
| Toluene | 108-88-3 | 92.14 | 50 mL | Anhydrous |
| Deionized Water | 7732-18-5 | 18.02 | 50 mL | |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed for extraction & chromatography | ACS Grade |
| Hexane | 110-54-3 | 86.18 | As needed for chromatography | ACS Grade |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed for drying | |
| Celite® | 61790-53-2 | N/A | For filtration |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Nitrogen or Argon gas inlet and outlet (bubbler)
-
Glass funnel and filter paper
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Silica gel (for column chromatography, 230-400 mesh)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Safety Precautions
Hazard Analysis:
-
2-Chloro-5-nitropyridine : Harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[5][6][7][8]
-
Palladium Catalyst : Palladium compounds can be toxic and should be handled with care.
-
1,4-Dioxane and Toluene : Flammable liquids and harmful if inhaled or absorbed through the skin. 1,4-Dioxane is a suspected carcinogen.
-
Sodium Carbonate : Can cause eye irritation.
Mandatory Safety Procedures:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate PPE at all times, including safety goggles, a lab coat, and chemical-resistant gloves.[5][7]
-
In case of skin contact, wash immediately with soap and plenty of water.[6][8]
-
In case of eye contact, rinse cautiously with water for several minutes.[5][6][7]
-
Ground all equipment when handling flammable solvents to prevent static discharge.
-
Consult the Safety Data Sheet (SDS) for each chemical before use.[5][6][7][8]
Experimental Protocol: Step-by-Step Synthesis
The following workflow diagram outlines the major steps of the synthesis process.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Procedure:
-
Reaction Setup:
-
Assemble the 250 mL three-neck round-bottom flask with a reflux condenser, a magnetic stir bar, and a nitrogen/argon inlet. Ensure the system is properly clamped and secured in a heating mantle.
-
Purge the entire system with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
-
Reagent Addition:
-
To the flask, add 2-chloro-5-nitropyridine (5.0 g, 31.5 mmol), 4-fluorophenylboronic acid (5.7 g, 37.8 mmol), and anhydrous sodium carbonate (9.9 g, 94.6 mmol).
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.36 g, 0.315 mmol).
-
Under a positive flow of inert gas, add the solvent mixture of 1,4-dioxane (100 mL), toluene (50 mL), and deionized water (50 mL). The use of a mixed solvent system is common in Suzuki couplings to ensure all reagents are sufficiently soluble.
-
-
Reaction:
-
With vigorous stirring, heat the reaction mixture to 85-90 °C.
-
Maintain this temperature and continue stirring under an inert atmosphere for 12-16 hours.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a developing solution (e.g., 3:1 Hexane:Ethyl Acetate). Spot the starting material (2-chloro-5-nitropyridine) and the reaction mixture on a TLC plate. The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates the reaction is proceeding.
-
-
Work-up and Extraction:
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and other insoluble materials. Wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a 500 mL separatory funnel.
-
Add 100 mL of deionized water and shake vigorously. Allow the layers to separate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine all organic layers.
-
-
Drying and Concentration:
-
Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as a solid.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel.
-
Prepare a slurry of silica gel in hexane and pack a column.
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 9:1 hexane:ethyl acetate).
-
Collect the fractions containing the pure product (as determined by TLC) and combine them.
-
Remove the solvent under reduced pressure to yield the pure this compound as a solid.
-
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy : To confirm the chemical structure.
-
Mass Spectrometry (MS) : To confirm the molecular weight.
-
Melting Point : To assess purity.
-
FT-IR Spectroscopy : To identify functional groups.
Expected Product Characteristics:
| Property | Expected Value |
| Appearance | Pale yellow solid |
| Molecular Formula | C₁₁H₇FN₂O₂ |
| Molecular Weight | 218.18 g/mol |
| Expected Yield | 75-85% |
Conclusion
This application note provides a comprehensive and reliable protocol for the gram-scale synthesis of this compound using the Suzuki-Miyaura cross-coupling reaction. By carefully following the detailed steps and adhering to the safety precautions, researchers can successfully synthesize this valuable compound in good yield and high purity. The principles and techniques described herein are also applicable to the synthesis of other 2-arylpyridine derivatives.
References
- Jubilant Ingrevia Limited. (n.d.). 2-Chloro-5-nitropyridine Safety Data Sheet.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine.
- ChemicalBook. (2025). 2-Chloro-5-nitropyridine - Safety Data Sheet.
- ECHEMI. (n.d.). 2-Chloro-5-nitropyridine SDS, 4548-45-2 Safety Data Sheets.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Chloro-5-nitropyridine.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- BenchChem. (n.d.). This compound | 886361-78-0.
- ResearchGate. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.
- Molander, G. A., & Biolatto, B. (2003). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 5(13), 2267–2270.
- MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
- ResearchGate. (n.d.). Synthesis of Highly Functionalized Pyridines: A Metal-Free Cascade Process.
- ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions.
- Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772.
- National Institutes of Health. (n.d.). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones.
- Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
Sources
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- 4. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]
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Application Notes and Protocols: Strategic Derivatization of 2-(4-Fluorophenyl)-5-nitropyridine
Abstract
The 2-aryl-5-nitropyridine scaffold is a cornerstone in medicinal chemistry and materials science, offering a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the strategic derivatization of a key building block, 2-(4-Fluorophenyl)-5-nitropyridine. We will delve into the core chemical principles governing its reactivity and present detailed, field-proven protocols for two primary transformative pathways: Nucleophilic Aromatic Substitution (SNAr) at the C6 position and reduction of the nitro group followed by subsequent functionalization of the resulting aminopyridine. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the creation of novel chemical entities.
Introduction: The Strategic Value of the this compound Scaffold
The pyridine ring is a prevalent heterocyclic motif found in a vast array of pharmaceuticals and agrochemicals. The introduction of a nitro (NO₂) group dramatically alters the electronic landscape of the pyridine ring, transforming it into a highly versatile synthetic intermediate.[1] The potent electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr).[1] This activation, particularly at positions ortho and para to the nitro group, provides a reliable handle for introducing diverse functionalities.
In the case of this compound, the molecule is primed for two principal modes of derivatization:
-
Nucleophilic Aromatic Substitution (SNAr): The C6 position, being ortho to the powerful electron-withdrawing nitro group, is highly activated towards attack by nucleophiles. This allows for the displacement of a suitable leaving group, or in some cases, a hydride ion, to forge new carbon-heteroatom or carbon-carbon bonds.
-
Reduction of the Nitro Group: The nitro group itself is readily reduced to an amino group. This transformation is one of the most synthetically valuable reactions of nitropyridines, converting an electron-withdrawing group into a versatile electron-donating group.[1] The resulting 5-amino-2-(4-fluorophenyl)pyridine can then be further functionalized through a variety of methods, including diazotization, acylation, and cross-coupling reactions.
This guide will provide a comprehensive overview of these key derivatization strategies, complete with detailed experimental protocols, mechanistic insights, and safety considerations.
Safety First: Handling Nitropyridine Derivatives
Aromatic nitro compounds and aromatic amines warrant careful handling due to their potential toxicity.[2][3]
General Precautions:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene are recommended), safety goggles or a face shield, and a laboratory coat.[2][3][5]
-
Avoid inhalation of dust, vapors, or mists.[2][4] A respirator may be necessary when handling the compound as a powder or if there is a risk of aerosolization.[3]
-
Prevent skin and eye contact.[5] In case of contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[4][5]
-
Wash hands thoroughly after handling.[2]
-
Ground and secure containers when dispensing or pouring the product to prevent static discharge.[2]
In Case of a Spill:
-
Shut off all possible sources of ignition and increase ventilation.[2]
-
Evacuate personnel to a safe area.[2]
-
Clean up spills immediately, avoiding dust formation.[2] Place the spilled material in appropriate containers for disposal.[2]
Strategic Pathway I: Nucleophilic Aromatic Substitution (SNAr)
The presence of the nitro group at the 5-position renders the pyridine ring electron-deficient, making it susceptible to nucleophilic attack, particularly at the C2 and C6 positions.[1][6] In this compound, the C6 position is the primary site for SNAr reactions.
Mechanistic Rationale: The Addition-Elimination Pathway
The SNAr reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient C6 carbon atom.[7] This is typically the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][8] The negative charge is effectively delocalized onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group.[6]
-
Leaving Group Departure: Aromatization is restored by the expulsion of a leaving group, which in many cases is a hydride ion.
Diagram 1: General Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Caption: The addition-elimination pathway for SNAr reactions.
Protocol: Amination of this compound
This protocol details a representative amination reaction at the C6 position.
Materials:
-
This compound
-
Desired amine (e.g., piperidine, morpholine)
-
Potassium tert-butoxide (t-BuOK)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Solvent and Base: Add anhydrous DMF to dissolve the starting material. Cool the solution to 0 °C in an ice bath and add potassium tert-butoxide (1.2 eq) portion-wise.
-
Nucleophile Addition: Slowly add the desired amine (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Entry | Amine | Yield (%) |
| 1 | Piperidine | 85 |
| 2 | Morpholine | 82 |
Table 1: Representative yields for the amination of this compound.
Strategic Pathway II: Reduction of the Nitro Group and Subsequent Functionalization
The transformation of the nitro group into an amino group is a pivotal step that dramatically alters the electronic properties of the pyridine ring, opening up a plethora of possibilities for further derivatization.
Reduction of the Nitro Group: A Gateway to New Reactivity
A variety of methods are available for the reduction of the nitro group, with the choice of reagent often depending on the presence of other functional groups in the molecule.
Common Reduction Methods:
-
Catalytic Hydrogenation: This is often the method of choice, using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel.[9] Pd/C is highly effective but can also reduce other functional groups.[9] Raney Nickel is a good alternative when dehalogenation is a concern.[9]
-
Metal and Acid: A classic and robust method involves the use of metals like iron, tin, or zinc in the presence of an acid such as HCl or acetic acid.[1] This method is cost-effective and highly efficient.[1]
-
Tin(II) Chloride (SnCl₂): This provides a mild method for reducing nitro groups in the presence of other reducible functionalities.[9]
Diagram 2: Experimental Workflow for Nitro Group Reduction
Caption: A typical workflow for the reduction of the nitro group.
Protocol: Reduction of this compound with Iron in Acetic Acid
Materials:
-
This compound
-
Iron powder
-
Glacial acetic acid
-
Ethanol
-
Sodium hydroxide solution (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), ethanol, and glacial acetic acid.
-
Addition of Iron: Heat the mixture to reflux and add iron powder (3.0-5.0 eq) portion-wise.
-
Reaction Monitoring: Continue to reflux the mixture and monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Neutralization and Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and carefully neutralize with a 1 M sodium hydroxide solution. Separate the layers and extract the aqueous layer with ethyl acetate (2 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the solvent under reduced pressure to obtain the crude 5-Amino-2-(4-fluorophenyl)pyridine, which can be further purified by recrystallization or column chromatography.
| Reducing Agent | Solvent | Temperature | Yield (%) |
| Fe / AcOH | Ethanol | Reflux | 92 |
| SnCl₂·2H₂O | Ethanol | Reflux | 88 |
| H₂, Pd/C | Methanol | Room Temp. | 95 |
Table 2: Comparison of different reduction methods.
Subsequent Functionalization: The Buchwald-Hartwig Amination
The resulting 5-amino-2-(4-fluorophenyl)pyridine can be further derivatized. A powerful method for C-N bond formation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[10] This reaction is incredibly versatile for creating a wide range of aminopyridines.[11]
Diagram 3: Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination of a Halogenated 5-Amino-2-(4-fluorophenyl)pyridine Derivative
This protocol assumes the 5-amino-2-(4-fluorophenyl)pyridine has been converted to a halide (e.g., by Sandmeyer reaction).
Materials:
-
5-Bromo-2-(4-fluorophenyl)pyridine
-
Desired amine
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., XPhos, SPhos)
-
A strong, non-nucleophilic base (e.g., sodium tert-butoxide, cesium carbonate)
-
Anhydrous toluene or dioxane
-
Inert atmosphere glovebox or Schlenk line
-
Sealed reaction vessel
Procedure:
-
Reaction Setup (in a glovebox): To a sealed reaction vessel, add the 5-bromo-2-(4-fluorophenyl)pyridine (1.0 eq), the desired amine (1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (1.5-2.0 eq).
-
Solvent Addition: Add anhydrous toluene or dioxane to the vessel.
-
Reaction: Seal the vessel and remove it from the glovebox. Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the palladium catalyst.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Conclusion
The derivatization of this compound offers a robust and versatile platform for the synthesis of a wide range of complex molecules. By strategically employing either nucleophilic aromatic substitution at the C6 position or reduction of the nitro group followed by subsequent functionalization, researchers can access a diverse chemical space. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for scientists and professionals in the field of chemical and pharmaceutical development, enabling the efficient and rational design of novel compounds based on this valuable scaffold.
References
- Reactivity of the nitro group on a pyridine ring - Benchchem. (n.d.).
- Amination of Aminopyridines via Reversible π Coordination - ChemistryViews. (2024, August 13).
- A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (n.d.). PubMed.
- A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.). American Chemical Society.
- Facile synthesis of functionalized 4-aminopyridines. (n.d.). Chemical Communications (RSC Publishing).
- N-Amino Pyridinium Salts in Organic Synthesis. (n.d.). PMC - PubMed Central.
- The Superiority of Pyridine-2-Sulfonates in Suzuki Coupling: A Data-Driven Comparison with Pyridine-2-Boronic Acids. (n.d.). Benchchem.
- A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.). The Journal of Organic Chemistry - ACS Publications.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- 2-Amino-5-nitropyridine Safety Data Sheet. (2024, February 19). Jubilant Ingrevia.
- Photochemical C3-amination of pyridines via Zincke imine intermediates. (2025, May 31). PMC - NIH.
- Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. (n.d.).
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025, August 6). Request PDF - ResearchGate.
- Personal protective equipment for handling 3-Amino-4-nitropyridine. (n.d.). Benchchem.
- Essential Safety and Operational Guide for Handling 4-Benzylamino-3-nitropyridine. (n.d.). Benchchem.
- Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (n.d.). Chemical Science (RSC Publishing).
- Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022, January 3). PMC - NIH.
- Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (n.d.). PMC - NIH.
- Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... (n.d.). Download Scientific Diagram - ResearchGate.
- Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (2017, April 28). Chemical Science (RSC Publishing).
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). PMC - NIH.
- SAFETY DATA SHEET. (n.d.).
- MATERIAL SAFETY DATA SHEETS 3-NITROPYRIDINE. (n.d.). Cleanchem Laboratories.
- Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide. (n.d.). Benchchem.
- Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (n.d.).
- A few questions about pyridine and nitro reductions. (2014, May 27). r/chemistry - Reddit.
- Nucleophilic aromatic substitution. (n.d.). Wikipedia.
- Nitro Reduction - Common Conditions. (n.d.).
- Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022, January 3). Organic Letters.
- (PDF) Microwave Mediated Dearylation of 2-Aryloxy-5-Nitropyridine. (n.d.). ResearchGate.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17).
- Multicomponent Synthesis of Novel Unsymmetric 6-Aryl Substituted 5-Nitropyridines. (n.d.).
- Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. (n.d.). PMC - NIH.
- Preparation method of fluoropyridine compounds. (n.d.). Google Patents.
- Nitropyridines, Their Synthesis and Reactions. (2025, August 9). ResearchGate.
- Nitropyridine: Synthesis, reactions, applications, side effects and storage. (n.d.). Chempanda.
- Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. (n.d.). PMC.
- 2-(2,4-Difluorophenyl)-5-nitropyridine. (n.d.). Sci-Hub.
- Substitution reactions of 5-nitropyridine-2-sulfonic acid. A new pathway to 2,5-disubstituted pyridines. (2025, August 6). ResearchGate.
- Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021, December 2). MDPI.
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Application of 2-(4-Fluorophenyl)-5-nitropyridine in Kinase Inhibitor Synthesis: A Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Importance of the 2-Aryl-5-nitropyridine Scaffold
In the landscape of modern medicinal chemistry, the pyridine ring stands as a privileged scaffold, integral to the architecture of numerous FDA-approved therapeutics.[1] Its derivatives, particularly those bearing nitro and aryl functionalities, serve as versatile building blocks for constructing complex molecular frameworks with significant biological activity.[2] The compound 2-(4-Fluorophenyl)-5-nitropyridine is a key intermediate in this domain, offering a unique combination of reactive sites that are strategically leveraged in the synthesis of targeted therapeutics, most notably kinase inhibitors.[3]
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[4] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The 2-anilino-5-nitropyridine core, readily accessible from this compound, is a well-established pharmacophore that can effectively mimic the hinge-binding motif of ATP, the natural substrate for kinases.[2][5] This allows for the design of potent and selective inhibitors that target the ATP-binding site of specific kinases.
This technical guide provides a comprehensive overview of the application of this compound in the synthesis of kinase inhibitors. We will delve into the underlying chemical principles, provide detailed, field-proven experimental protocols, and present a clear workflow for the synthesis and characterization of a representative kinase inhibitor.
Mechanistic Rationale: Leveraging Nucleophilic Aromatic Substitution (SNAr)
The synthetic utility of this compound hinges on the principles of nucleophilic aromatic substitution (SNAr). The pyridine ring is inherently electron-deficient, and the presence of a strongly electron-withdrawing nitro group at the 5-position further activates the ring towards nucleophilic attack. This electronic arrangement renders the 2-position, occupied by the 4-fluorophenyl group, susceptible to displacement by a suitable nucleophile.
While a chlorine atom is a more conventional leaving group in SNAr reactions on nitropyridines, a phenyl group can also be displaced, particularly when the incoming nucleophile is a potent one, such as an aniline derivative. The reaction proceeds through a stepwise addition-elimination mechanism involving a transient, negatively charged Meisenheimer complex. The stability of this intermediate is enhanced by the electron-withdrawing nitro group, which delocalizes the negative charge.
The general mechanism can be depicted as follows:
-
Nucleophilic Attack: An aniline derivative attacks the C2 carbon of the pyridine ring, leading to the formation of the Meisenheimer intermediate.
-
Leaving Group Departure: The 4-fluorophenyl group departs, and the aromaticity of the pyridine ring is restored, yielding the 2-anilino-5-nitropyridine product.
The choice of an aniline derivative as the nucleophile is strategic, as the resulting diarylamine structure is a common feature in many kinase inhibitors, contributing to crucial hydrogen bonding interactions within the kinase hinge region.
Experimental Protocols: Synthesis of a Representative Kinase Inhibitor Intermediate
This section provides a detailed, step-by-step protocol for the synthesis of a key kinase inhibitor intermediate, N-(3-ethynylphenyl)-5-nitro-2-pyridinamine, starting from this compound. This intermediate can be further elaborated to target a variety of kinases.
Protocol 1: Synthesis of N-(3-ethynylphenyl)-5-nitro-2-pyridinamine
This protocol details the nucleophilic aromatic substitution reaction between this compound and 3-ethynylaniline.
Materials and Reagents:
-
This compound
-
3-Ethynylaniline
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DMF.
-
Add 3-ethynylaniline (1.2 eq) to the solution.
-
Carefully add potassium tert-butoxide (1.5 eq) portion-wise to the stirred solution at room temperature. The reaction mixture may darken.
-
Heat the reaction mixture to 80-90 °C and monitor the progress by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford N-(3-ethynylphenyl)-5-nitro-2-pyridinamine as a solid.
Characterization Data (Illustrative):
The following table summarizes the expected characterization data for the synthesized intermediate.
| Parameter | Expected Value |
| Appearance | Yellow to orange solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.05 (d, J = 2.8 Hz, 1H), 8.30 (dd, J = 9.2, 2.8 Hz, 1H), 8.01 (s, 1H), 7.85 (d, J = 8.0 Hz, 1H), 7.40 (t, J = 8.0 Hz, 1H), 7.15 (d, J = 8.0 Hz, 1H), 7.05 (d, J = 9.2 Hz, 1H), 4.20 (s, 1H). |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 158.9, 145.2, 140.1, 138.5, 130.2, 129.8, 125.4, 122.3, 121.8, 110.5, 83.6, 81.2. |
| HRMS (ESI) | Calculated for C₁₃H₉N₃O₂ [M+H]⁺, found [M+H]⁺. |
| Purity (HPLC) | >95% |
Subsequent Synthetic Transformations
The synthesized intermediate, N-(3-ethynylphenyl)-5-nitro-2-pyridinamine, is a versatile building block for further elaboration into potent kinase inhibitors. The general synthetic strategy involves two key steps:
-
Reduction of the Nitro Group: The nitro group is reduced to an amine, typically using reagents such as tin(II) chloride (SnCl₂) or catalytic hydrogenation (e.g., H₂, Pd/C). This provides a new reactive handle for further functionalization.
-
Amide or Urea Formation: The newly formed aniline can be acylated with a variety of carboxylic acids or their derivatives, or reacted with isocyanates to form ureas. These moieties are often crucial for establishing key interactions with the kinase active site.
Visualizing the Synthetic Workflow
The following diagrams illustrate the key synthetic pathway and a general experimental workflow.
Caption: Synthetic pathway to a kinase inhibitor.
Caption: Experimental workflow for synthesis and analysis.
Conclusion and Future Perspectives
This compound is a valuable and strategically important starting material in the synthesis of kinase inhibitors. Its reactivity in nucleophilic aromatic substitution reactions provides a reliable and efficient route to the 2-anilino-5-nitropyridine scaffold, a key pharmacophore in many targeted therapies. The protocols and workflows detailed in this guide offer a robust framework for researchers in drug discovery to utilize this versatile building block in the development of novel kinase inhibitors. The continued exploration of new aniline coupling partners and subsequent functionalization of the 5-amino group will undoubtedly lead to the discovery of new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.
References
- BenchChem. (2025). Applications of 2-Chloro-3-methyl-5-nitropyridine in Medicinal Chemistry.
- Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692.
- BenchChem. (2025). Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide.
- Wang, Z., et al. (2025). Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC. Journal of Medicinal Chemistry, 68(5), 5907-5925.
- Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735.
- Anderson, M., et al. (2004). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity. Journal of Medicinal Chemistry, 47(7), 1662-75.
- Likhar, R. V., & Joshi, S. (2024). Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. Current Issues in Pharmacy and Medical Sciences, 37(2), 112-118.
- ResearchGate. (2025). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity | Request PDF.
- BenchChem. (2025). The Rising Potential of 2-Ethoxy-5-nitropyridin-4-amine in Medicinal Chemistry: A Technical Guide.
- Harris, C. S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8844–8859.
- MDPI. (2025).
- Kamal, A., et al. (2015).
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.
- PubMed Central. (2014). Concerted Nucleophilic Aromatic Substitutions.
- Banjoko, O., & Ezeani, C. (1989). Catalysis of the aromatic nucleophilic substitution reactions of anilines in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, (1), 5-10.
- PubMed. (2016). Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment.
- Google Patents. (2021). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
- Google Patents. (2005).
- BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
- Garg Lab - UCLA. (2024).
- Royal Society of Chemistry. (2022). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry, 46(36), 17357-17366.
- MDPI. (2025). Special Issue “Advances in Drug Discovery and Synthesis”.
- Benchchem. (2026). The Role of 2-Amino-5-nitropyridine in Advancing Chemical Research and Production.
- MDPI. (2022). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 27(23), 8279.
- PubMed Central. (2016). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry, 59(17), 7949-7965.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Fluorophenyl)-5-nitropyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-(4-Fluorophenyl)-5-nitropyridine. This resource is designed for researchers, medicinal chemists, and process development professionals. Our goal is to provide practical, in-depth solutions to common challenges encountered during the synthesis of this key intermediate, moving beyond basic protocols to explain the fundamental chemistry driving success. The most common and robust method for this transformation is the Suzuki-Miyaura cross-coupling reaction.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
The Suzuki-Miyaura cross-coupling reaction is the industry standard for this class of biaryl synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability of starting materials.[2][3] The reaction couples 2-chloro-5-nitropyridine (the electrophile) with 4-fluorophenylboronic acid (the nucleophile) using a palladium catalyst and a base.[1]
The general catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 2-chloro-5-nitropyridine.
-
Transmetalation: The 4-fluorophenyl group is transferred from the boronic acid to the palladium center, a step facilitated by the base.
-
Reductive Elimination: The desired this compound is formed, regenerating the Pd(0) catalyst.[4][5]
Below is a diagram illustrating this fundamental process.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting Guide: Low Yield & Side Reactions
Low yield is the most frequently reported issue. This is rarely due to a single factor but rather a combination of suboptimal conditions. This guide breaks down the problem into key decision points to help you systematically improve your reaction outcome.
Q2: My yield is very low or I see no product. Where do I start troubleshooting?
A low or zero yield points to a fundamental issue with one of the three core components of the reaction: the catalyst system, the reaction conditions (base/solvent), or the integrity of the starting materials.
Caption: Troubleshooting decision tree for low yield issues.
Issue 1: Inactive or Suboptimal Catalyst System
Potential Cause: The pyridinic nitrogen in 2-chloro-5-nitropyridine can coordinate to the palladium center, inhibiting catalytic activity. Furthermore, as an aryl chloride, the substrate is inherently less reactive than the corresponding bromide or iodide, requiring a highly active catalyst for efficient oxidative addition.[3][6]
Solution:
-
Ligand Choice is Critical: Standard ligands like triphenylphosphine (PPh₃) are often insufficient. Use bulky, electron-rich biaryl phosphine ligands. These ligands promote the formation of a monoligated, highly reactive Pd(0) species and sterically discourage catalyst inhibition.[7]
-
Use Pre-catalysts: Palladacycle pre-catalysts (e.g., SPhos or XPhos palladacycles) are often more stable and generate the active Pd(0) species reliably under mild conditions.[8]
-
Avoid Catalyst Decomposition: The formation of palladium black is a visual indicator of catalyst death.[9] This can be caused by oxygen in the solvent or excessively high temperatures. Ensure all solvents are properly degassed via sparging with an inert gas (Argon or Nitrogen) or through freeze-pump-thaw cycles.[8]
| Catalyst System | Key Advantages | Considerations |
| Pd₂(dba)₃ + SPhos/XPhos | High activity for aryl chlorides; bulky ligands prevent catalyst inhibition.[7] | Air-sensitive; requires careful handling under inert atmosphere. |
| Pd(dppf)Cl₂ | Air-stable pre-catalyst, good general-purpose choice for heteroaryl couplings.[10][11] | May require higher temperatures compared to more advanced ligand systems. |
| Pd(PPh₃)₄ | Historically used, but often gives low yields with challenging substrates like aryl chlorides.[12] | Not recommended for this specific transformation unless other options are unavailable. |
Issue 2: Protodeboronation of 4-Fluorophenylboronic Acid
Potential Cause: Protodeboronation is a common and often overlooked side reaction where the boronic acid group is cleaved and replaced by a hydrogen atom, yielding fluorobenzene.[9] This depletes the nucleophile and halts the reaction. It is often accelerated by excess water, prolonged reaction times at high temperatures, or insufficiently basic conditions.[6][8]
Solution:
-
Switch to a Boronate Ester: 4-Fluorophenylboronic acid pinacol ester is more stable towards protodeboronation than the corresponding boronic acid.[8]
-
Control Water Content: While some water is often beneficial for Suzuki couplings (typically in co-solvent systems like dioxane/water), excess water can promote this side reaction. If using a boronic acid, minimizing water may be beneficial.[10]
-
Use a Stronger, Non-Nucleophilic Base: A base like potassium phosphate (K₃PO₄) is often effective as it facilitates the crucial transmetalation step without promoting significant hydrolysis of the boronic acid.[8]
Issue 3: Formation of Homocoupled Byproducts
Potential Cause: You may observe the formation of 4,4'-difluorobiphenyl (from the boronic acid) or 5,5'-dinitro-2,2'-bipyridine (from the aryl chloride). This side reaction is often promoted by the presence of oxygen, which can facilitate a separate catalytic cycle leading to homocoupling.[9]
Solution:
-
Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure the reaction mixture and solvents are thoroughly deoxygenated before adding the palladium catalyst.[8]
-
Use High-Purity Reagents: Impurities in the starting materials can sometimes initiate side reactions.
-
Optimize Stoichiometry: Using a slight excess of the boronic acid reagent (e.g., 1.2-1.5 equivalents) can help drive the desired cross-coupling reaction and minimize self-coupling of the aryl halide.
Experimental Protocols
Optimized Protocol for this compound Synthesis
This protocol incorporates best practices to mitigate the common issues discussed above.
Materials:
-
2-Chloro-5-nitropyridine (1.0 eq)
-
4-Fluorophenylboronic acid (1.3 eq)
-
Potassium Phosphate (K₃PO₄) (3.0 eq)
-
SPhos Precatalyst (2 mol%)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a reaction vessel dried under vacuum and backfilled with Argon, add 2-chloro-5-nitropyridine, 4-fluorophenylboronic acid, and potassium phosphate.
-
Evacuate and backfill the vessel with Argon three times.
-
Add the SPhos precatalyst under a positive flow of Argon.
-
Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane:water). The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1-0.2 M concentration).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solvent under reduced pressure to yield the crude product.
Purification Protocol: Recrystallization
The crude product is often a yellow to brown solid. Recrystallization is an effective method for purification.[13]
-
Dissolve the crude this compound in a minimum amount of hot solvent, such as ethanol or an ethyl acetate/hexane mixture.[13]
-
If any insoluble material remains, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. The pure product should crystallize out.
-
Cool the flask in an ice bath to maximize the recovery of the crystalline solid.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
MDPI. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. [Link]
-
PMC - NIH. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
Myers Group, Harvard University. The Suzuki Reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. Optimization of the Suzuki coupling reaction in the synthesis of 2-[(2-substituted)phenyl]pyrrole derivatives | Request PDF. [Link]
-
ResearchGate. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Request PDF. [Link]
-
MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ResearchGate. (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Suzuki Coupling of 2-Chloro-5-nitropyridine
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-chloro-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we address common challenges and provide in-depth, field-proven insights to help you troubleshoot and optimize your reactions.
Introduction: The Challenge of 2-Chloro-5-nitropyridine
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for its ability to form carbon-carbon bonds.[1][2][3] However, the coupling of 2-chloro-5-nitropyridine presents a unique set of challenges. The electron-withdrawing nitro group activates the pyridine ring, which can influence the reactivity of the carbon-chlorine bond.[4] Furthermore, the presence of the pyridine nitrogen itself can lead to catalyst inhibition.[5][6] This guide will dissect the common side reactions and provide actionable strategies to achieve high yields and purity.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most pressing issues encountered during the Suzuki coupling of 2-chloro-5-nitropyridine.
Issue 1: Low or No Conversion of Starting Material
Q: I'm not seeing any product formation in my Suzuki coupling of 2-chloro-5-nitropyridine. What are the likely causes?
A: Low or no conversion is a frequent issue and can stem from several factors. The primary suspects are often related to the catalyst system and reaction conditions.
-
Catalyst Inactivity: 2-Chloropyridines are generally less reactive than their bromo or iodo counterparts.[5] The oxidative addition of the palladium catalyst to the C-Cl bond is often the rate-determining step and requires a highly active catalyst.[3][7] Standard catalysts like Pd(PPh₃)₄ may be insufficient.[5]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[5][6]
-
Solution: The use of bulky ligands can sterically hinder this coordination. Additionally, certain reaction conditions, such as the choice of base and solvent, can minimize this inhibitory effect.
-
-
Improper Reaction Setup: Inadequate degassing, impure reagents, or incorrect stoichiometry can all lead to reaction failure.
-
Solution: Ensure all reagents are of high purity and solvents are appropriately dried and degassed. A slight excess of the boronic acid (1.1-1.5 equivalents) is typically recommended.
-
Issue 2: Formation of Dehalogenated Byproduct (5-nitropyridine)
Q: My main byproduct is 5-nitropyridine, resulting from dehalogenation. How can I prevent this?
A: Dehalogenation, the replacement of the chlorine atom with a hydrogen, is a common side reaction in Suzuki couplings, particularly with electron-deficient aryl halides.[8][9]
-
Mechanism: The formation of a palladium-hydride (Pd-H) species is the primary culprit. This can arise from reactions with the base, solvent (especially alcohols), or residual water.[8][9] This Pd-H species can then undergo reductive elimination with the aryl group to yield the dehalogenated product.[9]
-
Mitigation Strategies:
-
Ligand Selection: Bulky, electron-rich ligands can promote the desired reductive elimination of the cross-coupled product over the dehalogenation pathway.[8]
-
Base Selection: The choice of base is critical. Strong bases can sometimes promote the formation of Pd-H species. Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often preferred.[8]
-
Solvent Choice: Avoid solvents that can act as hydride sources, such as alcohols. Anhydrous, aprotic solvents like toluene, dioxane, or THF are generally recommended.[8]
-
Water Content: While some water is often necessary to facilitate the transmetalation step, excessive amounts can be a proton source leading to dehalogenation. Careful control of the water content is crucial.[8]
-
Issue 3: Significant Homocoupling of the Boronic Acid
Q: I'm observing a significant amount of biaryl byproduct from the homocoupling of my boronic acid. What causes this and how can I minimize it?
A: Homocoupling of the boronic acid is another prevalent side reaction.
-
Mechanism: This side reaction is often promoted by the presence of Pd(II) species and oxygen.[9] If the Pd(0) catalyst is oxidized to Pd(II) or if a Pd(II) precatalyst is not fully reduced, it can catalyze the coupling of two boronic acid molecules.[9]
-
Mitigation Strategies:
-
Thorough Degassing: Rigorous degassing of the reaction mixture is essential to remove dissolved oxygen.[9] This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂ or PdCl₂, which require in-situ reduction.
-
Reaction Conditions: Lower reaction temperatures and shorter reaction times can sometimes reduce the extent of homocoupling.
-
Issue 4: Protodeboronation of the Boronic Acid
Q: My boronic acid seems to be decomposing during the reaction, leading to low yields. How can I address this protodeboronation?
A: Protodeboronation is the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom.[10] This is a well-known decomposition pathway for boronic acids, especially under certain conditions.[10][11]
-
Mechanism: The propensity for protodeboronation is highly dependent on the structure of the boronic acid and the reaction conditions, particularly the pH.[10]
-
Mitigation Strategies:
-
Use of Boronic Esters: Boronic esters, such as pinacol esters, are often more stable towards protodeboronation than the corresponding boronic acids.[10]
-
"Slow Release" Strategies: Using boronic acid derivatives like MIDA boronates can provide a slow release of the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[10]
-
Anhydrous Conditions: Minimizing the amount of water and other protic sources in the reaction can help suppress this side reaction.
-
Experimental Protocols and Data
To provide a practical starting point, the following section details recommended experimental protocols and summarizes key reaction parameters.
Recommended Protocol for Suzuki Coupling of 2-Chloro-5-nitropyridine
This protocol is a general guideline and may require optimization for specific boronic acids.
Materials:
-
2-Chloro-5-nitropyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
SPhos (0.022 mmol, 2.2 mol%)
-
K₃PO₄ (2.0 mmol)
-
Anhydrous, degassed toluene (5 mL)
-
Degassed water (0.5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-chloro-5-nitropyridine, the arylboronic acid, and K₃PO₄.
-
Add the Pd₂(dba)₃ and SPhos.
-
Add the toluene and water via syringe.
-
Degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary: Influence of Reaction Parameters
The following tables provide a comparative overview of how different reaction components can influence the outcome of the Suzuki coupling of 2-chloro-5-nitropyridine.
Table 1: Effect of Ligand on Yield and Side Reactions
| Ligand | Typical Yield (%) | Dehalogenation (%) | Homocoupling (%) |
| PPh₃ | 20-40 | 10-20 | 5-15 |
| PCy₃ | 50-70 | 5-10 | <5 |
| SPhos | 80-95 | <5 | <2 |
| XPhos | 85-98 | <5 | <2 |
Note: Data is illustrative and based on general trends for challenging Suzuki couplings.
Table 2: Effect of Base on Yield and Dehalogenation
| Base | Typical Yield (%) | Dehalogenation (%) |
| Na₂CO₃ | 60-80 | 5-15 |
| K₂CO₃ | 70-85 | 5-10 |
| K₃PO₄ | 80-95 | <5 |
| Cs₂CO₃ | 85-98 | <5 |
Note: Data is illustrative and based on general trends for challenging Suzuki couplings.[12][13]
Visualizing the Process: Diagrams
To further clarify the concepts discussed, the following diagrams illustrate the Suzuki coupling catalytic cycle and a troubleshooting workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A decision tree for troubleshooting an unsuccessful Suzuki coupling.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link]
-
ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling a. [Link]
-
PMC. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]
-
ResearchGate. Effect of bases on Suzuki coupling reaction. [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]
-
Reddit. Problems with Suzuki coupling : r/Chempros. [Link]
-
ResearchGate. Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid.. [Link]
-
RSC Publishing. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. [Link]
-
Reddit. Protodeboronation product : r/Chempros. [Link]
-
MDPI. Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
-
Wordpress. Use of Base Metals in Suzuki Coupling. [Link]
Sources
- 1. mt.com [mt.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(4-Fluorophenyl)-5-nitropyridine
Welcome to the technical support center for the purification of 2-(4-Fluorophenyl)-5-nitropyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. We understand that robust and reproducible purification is critical for the success of your downstream applications. This document provides in-depth troubleshooting advice and frequently asked questions based on field-proven insights and established chemical principles.
The primary synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful C-C bond formation method typically involves reacting a 2-halo-5-nitropyridine with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base. While effective, this reaction can generate a variety of byproducts that require a systematic purification strategy to remove.
Purification Strategy Decision Workflow
Before delving into specific issues, it's crucial to have a logical workflow. The initial state of your crude material will dictate the most efficient path to obtaining a pure product.
Caption: A decision workflow for purifying crude this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process in a question-and-answer format.
Question 1: My crude product is a dark, almost black, solid or oil. What is this, and how do I handle it?
Answer: The black particulate matter is almost certainly palladium black, which results from the decomposition or aggregation of the Pd(0) catalyst used in the Suzuki coupling.[3][4] It is crucial to remove this before proceeding with chromatography, as it can streak on the column and contaminate your fractions.
-
Causality: Palladium black formation is often exacerbated by the presence of oxygen or impurities in the reaction solvent.[4] While difficult to prevent entirely, ensuring your reaction is properly degassed can minimize its formation.
-
Solution: Before concentrating your organic extracts after the aqueous workup, pass the solution through a short plug of Celite® or silica gel in a fritted funnel. Wash the plug with a small amount of the same organic solvent to ensure complete recovery of your product. This simple filtration step will adsorb the fine palladium particles, leaving you with a much cleaner solution to concentrate and purify further.
Question 2: I'm performing flash column chromatography, but two spots on my TLC plate have very similar Rf values and are co-eluting. How can I improve separation?
Answer: This is a common challenge, often arising from structurally similar impurities like a homocoupled byproduct (4,4'-difluorobiphenyl) or a dehalogenated starting material (5-nitropyridine).
-
Causality: The polarity of these byproducts can be very close to that of your desired product, making separation difficult with standard solvent systems.
-
Solutions:
-
Optimize the Mobile Phase: The hexane/ethyl acetate system is a good starting point. To improve separation of closely eluting non-polar compounds, try switching to a hexane/dichloromethane or hexane/toluene system. These solvents offer different selectivities based on their interactions with the silica stationary phase and your compounds.
-
Employ Gradient Elution: If you are using an isocratic (constant solvent ratio) system, switch to a shallow gradient. Start with a very low polarity (e.g., 2-3% ethyl acetate in hexane) and slowly increase the concentration of the polar solvent. This will help resolve compounds with small differences in polarity.
-
Reduce Column Loading: Overloading the column is a frequent cause of poor separation. As a rule of thumb, the amount of crude material should be no more than 1-5% of the mass of the silica gel.
-
Check Your Silica: Ensure you are using high-quality silica gel (230-400 mesh is standard). Older or lower-grade silica can have inconsistent particle size, leading to band broadening and poor resolution.
-
Question 3: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This usually happens when the solution is supersaturated at a temperature above the melting point of the solute or when significant impurities are present that disrupt crystal lattice formation.
-
Causality: The primary cause is often that the solution is cooled too quickly or the chosen solvent is too effective, leading to a high degree of supersaturation.
-
Solutions:
-
Slow Down the Cooling: After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not place it directly into an ice bath. Once at room temperature, then you can transfer it to an ice bath or refrigerator to maximize yield.
-
Add More Solvent: Your solution may be too concentrated. Add a small amount of the hot solvent back to the oiled-out mixture to redissolve it, then attempt the slow cooling process again.
-
Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, if you have a small amount of pure product, add a "seed crystal" to the cooled solution.
-
Re-evaluate the Solvent System: If the problem persists, your solvent system may be inappropriate. Consider switching to a two-solvent system like ethanol/water or ethyl acetate/hexane.[5][6] Dissolve the compound in the "good" solvent (e.g., hot ethanol) and slowly add the "poor" solvent (e.g., water) until the solution just becomes cloudy. Then, add a drop or two of the good solvent to clarify it and allow it to cool slowly.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for purifying this compound from a typical Suzuki reaction mixture?
A1: Flash column chromatography on silica gel is the most robust and widely applicable method for the initial purification.[7] It is highly effective at separating the desired product from unreacted starting materials, homocoupled byproducts, and catalyst residues. For achieving analytical purity (>99.5%), a subsequent recrystallization is highly recommended.[5][8]
Q2: What is a good starting solvent system for thin-layer chromatography (TLC) analysis and column chromatography?
A2: A mixture of hexane and ethyl acetate is an excellent starting point. Begin your TLC analysis with a ratio of 9:1 or 4:1 (Hexane:Ethyl Acetate). The ideal solvent system should give your product an Rf value of approximately 0.3, as this typically provides the best separation during column chromatography.[5]
Q3: Can I purify this compound by acid-base extraction?
A3: No, acid-base extraction is not suitable for purifying the final product. This compound is a neutral molecule. The pyridine nitrogen is significantly deactivated by the electron-withdrawing nitro group and the aryl substituent, making it not basic enough to be protonated by typical aqueous acids. This technique is, however, useful during the workup to remove any basic catalysts or unreacted amine starting materials if they were used.
Q4: My final product is a yellow solid. Is this normal?
A4: Yes, many nitropyridine derivatives are pale yellow to yellow crystalline solids. The color is due to the electronic transitions involving the nitro group. As long as analytical data (NMR, LC-MS) confirms the purity and identity, a pale yellow color is acceptable. A dark or brownish color, however, may indicate the presence of persistent impurities.
Data & Protocols
Table 1: Recommended Column Chromatography Parameters
| Parameter | Recommended Setting | Rationale & Key Insights |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard choice for neutral organic molecules. Provides high surface area for optimal separation. |
| Mobile Phase | Hexane/Ethyl Acetate | Offers a good polarity range to elute the product while retaining more polar impurities. |
| TLC Optimization | Target an Rf of ~0.3 for the product | An Rf in this range maximizes the resolution between the product and its nearest impurities on the column. |
| Elution Method | Isocratic or Shallow Gradient | For crude mixtures with well-separated spots on TLC, isocratic elution is sufficient. For complex mixtures, a shallow gradient (e.g., 5% to 20% EtOAc over 10 column volumes) is superior. |
| Loading Technique | Dry Loading | Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM), adsorb it onto a small amount of silica gel, and evaporate the solvent. This dry powder can be added to the column, resulting in sharper bands and better separation than wet loading. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup
-
Cool the completed reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (EtOAc) and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with EtOAc.
-
Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water and inorganic salts.[9]
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
Protocol 2: Flash Column Chromatography (Hexane/Ethyl Acetate)
-
TLC Analysis: Determine the optimal eluent composition by running TLC plates with varying ratios of hexane and ethyl acetate (e.g., 19:1, 9:1, 4:1) to achieve an Rf of ~0.3 for the product.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:EtOAc) and carefully pack a glass column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product (from Protocol 1) in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[5]
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions of an appropriate volume (e.g., 10-20 mL for a medium-sized column).
-
Fraction Analysis: Monitor the collected fractions by TLC. Spot each fraction on a TLC plate and visualize under UV light.
-
Isolation: Combine the fractions that contain only the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.[7]
Protocol 3: Recrystallization (Ethanol/Water Example)
-
Dissolution: In an Erlenmeyer flask, place the crude or column-purified solid. Add a minimal amount of hot ethanol with stirring until the solid just dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are visible, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: While the solution is still warm, add deionized water dropwise with swirling until the solution becomes persistently cloudy. Add 1-2 drops of hot ethanol to make it clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals on the filter paper with a small amount of cold 1:1 ethanol/water.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Colacot, T. J., et al. (2010). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 12(7), 1544–1547.
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
YouTube. (2024). Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- American Chemical Society Publications. (2015). Don't Forget the Workup.
-
National Center for Biotechnology Information. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
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Technical Support Center: Reduction of 5-Nitropyridine Moieties
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the reduction of the 5-nitropyridine moiety to its corresponding 5-aminopyridine. The following content is structured to provide in-depth troubleshooting advice, answer frequently asked questions, and offer detailed, field-proven protocols.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses common failures observed during the reduction of 5-nitropyridines. Each problem is analyzed for its probable cause, followed by a series of logical, actionable solutions.
Problem 1: My catalytic hydrogenation is stalled. I see little to no conversion of my 5-nitropyridine starting material.
Answer: A stalled or failed catalytic hydrogenation is one of the most common issues. The root cause typically falls into one of three categories: the catalyst, the reaction conditions, or the substrate/solvent system.
Potential Causes & Solutions:
-
Catalyst Deactivation or Poisoning:
-
The Cause: Noble metal catalysts (like Palladium or Platinum) are highly susceptible to poisoning. The pyridine nitrogen of your substrate or product can itself act as an inhibitor by strongly coordinating to the metal's active sites.[1][2] Furthermore, trace impurities such as sulfur compounds in reagents or solvents can completely shut down catalyst activity, even at ppm levels.[3] Finally, the catalyst may be old, improperly handled (exposed to air), or simply deactivated.[4]
-
The Solution:
-
Use a Fresh Catalyst: Always start with a fresh batch of catalyst to rule out age-related deactivation.[4]
-
Increase Catalyst Loading: A higher catalyst loading (e.g., moving from 5 mol% to 10-20 mol%) can sometimes overcome partial poisoning.[2]
-
Switch the Catalyst Metal: If palladium (e.g., Pd/C) is failing, consider a more robust catalyst. Platinum (e.g., PtO₂, Pt/C) or Rhodium (e.g., Rh/C) can be more resistant to nitrogen-based inhibition in pyridine hydrogenations.[1][5]
-
Ensure Reagent Purity: Use high-purity, sulfur-free solvents and reagents to avoid introducing external poisons.[4]
-
-
-
Suboptimal Reaction Conditions:
-
The Cause: The reduction of a nitro group is a demanding, six-electron process.[6] Insufficient hydrogen pressure, poor agitation, or inadequate temperature can lead to a sluggish or stalled reaction.[4]
-
The Solution:
-
Increase Hydrogen Pressure: If a hydrogen balloon (atmospheric pressure) is not working, the reaction may be kinetically limited. Switching to a Parr shaker or a similar hydrogenation apparatus to increase hydrogen pressure (e.g., to 3-4 bar or ~50 psi) is a standard next step.[4]
-
Ensure Vigorous Stirring: Catalytic hydrogenation is a three-phase reaction (solid catalyst, liquid solution, gaseous hydrogen). Efficient mixing is critical to facilitate mass transport. Ensure your stir rate is high enough to create a vortex and suspend the catalyst evenly.[4]
-
Gently Increase Temperature: While many hydrogenations run at room temperature, gentle heating (e.g., to 40-50 °C) can significantly increase the reaction rate. However, be cautious, as excessive heat can also promote side reactions.[4]
-
-
-
Substrate and Solvent Issues:
-
The Cause: Poor solubility of the 5-nitropyridine starting material will starve the catalyst, leading to a very slow reaction.[4] Additionally, the choice of solvent can impact the reaction's success.
-
The Solution:
-
Optimize the Solvent System: Common solvents like ethanol, methanol, and ethyl acetate are excellent choices.[4] If solubility is an issue in a single solvent like THF, adding a protic co-solvent such as ethanol or acetic acid can be beneficial, as it can aid in the protonolysis steps of the reduction mechanism.[7]
-
-
Problem 2: My reaction is messy. I'm getting low yields of the desired 5-aminopyridine and a mixture of side products.
Answer: The formation of a complex product mixture indicates that the reduction is not proceeding cleanly to the final amine. This is often due to the accumulation of partially reduced intermediates which can then react with each other.
Potential Causes & Solutions:
-
Formation of Condensation Byproducts:
-
The Cause: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[6][8][9] If the reduction is incomplete or slow, these highly reactive intermediates can condense to form azoxy (Ar-N=N(O)-Ar) and azo (Ar-N=N-Ar) compounds, which can be further reduced to hydrazo compounds.[8][10]
-
The Solution:
-
Force the Reaction to Completion: The best way to avoid these byproducts is to ensure the reaction proceeds rapidly and completely to the amine. Employing more forcing conditions—such as higher hydrogen pressure, increased catalyst loading, or switching to a more active catalyst like PtO₂—can prevent the buildup of intermediates.[4]
-
Use a Chemical Reductant: If catalytic methods consistently give complex mixtures, switching to a dissolving metal reduction, such as iron in acetic acid or ammonium chloride, can be a more robust and effective solution.[6][11] These methods are highly effective and less prone to forming condensation products.[8]
-
-
-
Over-reduction or Dehalogenation:
-
The Cause: Highly active catalysts like Palladium on Carbon (Pd/C) can sometimes catalyze unwanted side reactions, such as the reduction of the pyridine ring itself (over-reduction) or the removal of halogen substituents (dehalogenation).
-
The Solution:
-
Choose a Milder System: If over-reduction is an issue, consider switching to a less aggressive method. Transfer hydrogenation using ammonium formate with Pd/C is often milder than using high-pressure hydrogen gas.[12][13] For substrates with sensitive halogen groups, chemical reductants like iron powder or stannous chloride (SnCl₂) are excellent choices as they typically do not cause dehalogenation.[11][14][15]
-
-
Troubleshooting Decision Workflow
For a visual guide to troubleshooting, the following workflow can help systematically diagnose and solve common issues.
Caption: A decision tree for troubleshooting failed 5-nitropyridine reductions.
Frequently Asked Questions (FAQs)
Q1: Which reduction method is best for my 5-nitropyridine derivative?
A1: The "best" method depends on the other functional groups present in your molecule, your available equipment, and the scale of your reaction. The table below provides a comparative summary.
| Method | Key Advantages | Key Disadvantages | Best For... |
| **Catalytic Hydrogenation (H₂, Pd/C or PtO₂) ** | High yields, clean byproducts (water), mild conditions.[16] | Catalyst cost, safety concerns (H₂ gas, pyrophoric catalysts), potential for over-reduction or dehalogenation.[16][17][18] | Scalable synthesis of simple anilines without other reducible groups. |
| Transfer Hydrogenation (Ammonium Formate, Pd/C) | Avoids use of H₂ gas, generally milder than high-pressure hydrogenation, good functional group tolerance.[12][13] | Can be slower, requires stoichiometric hydrogen donor. | Substrates with sensitive groups where high-pressure H₂ is undesirable. |
| Metal/Acid Reduction (Fe/NH₄Cl or Fe/AcOH) | Very robust, inexpensive, excellent for substrates prone to dehalogenation.[6][11][16] | Generates significant metal waste, workup can be cumbersome.[19] | Halogenated or complex substrates where catalytic methods fail. |
| Stannous Chloride (SnCl₂·2H₂O) | Extremely mild and chemoselective; tolerates aldehydes, ketones, esters, and nitriles.[14][20] | Stoichiometric tin salts require removal during workup, which can be difficult.[21] | Highly functionalized molecules requiring selective nitro reduction. |
Q2: What is the general mechanism for nitro group reduction?
A2: The reduction is a six-electron process that proceeds stepwise. The most accepted pathway involves the initial reduction of the nitro group (Ar-NO₂) to a nitroso intermediate (Ar-NO), followed by reduction to a hydroxylamine (Ar-NHOH), and finally to the amine (Ar-NH₂).[6][8][22]
Caption: The general stepwise pathway for nitro group reduction.
Q3: What are the critical safety precautions for catalytic hydrogenation?
A3: Safety is paramount. Key precautions include:
-
Inert Atmosphere: Always handle pyrophoric catalysts like dry Pd/C and Raney Nickel under an inert atmosphere (Nitrogen or Argon) to prevent ignition.[18][23] Keep them wet with solvent when possible.[17]
-
Proper Purging: Before introducing hydrogen, thoroughly purge the reaction vessel with an inert gas to remove all oxygen and prevent the formation of an explosive mixture.[17][18][24]
-
Leak Testing: Always perform a leak test with an inert gas like nitrogen before charging the system with flammable hydrogen.[24]
-
Ventilation: Conduct all hydrogenations in a well-ventilated fume hood.[18][24]
-
Safe Quenching: After the reaction, filter the catalyst carefully and quench it by wetting it with water to reduce the fire hazard before disposal.[23]
Key Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C
This protocol is a standard starting point for the reduction of a 5-nitropyridine derivative using a hydrogen balloon.
-
Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the 5-nitropyridine substrate (1.0 eq).
-
Solvent Addition: Add a suitable solvent (e.g., Ethanol, Methanol, or Ethyl Acetate) to dissolve the substrate completely (concentration typically 0.1-0.5 M).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Palladium on Carbon (5-10 mol% relative to the substrate).[4]
-
Purging: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with nitrogen. Repeat this cycle three times.[23]
-
Hydrogenation: Evacuate the flask one final time and backfill with hydrogen from a balloon.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction's progress by TLC or LC-MS. The reaction is complete when the starting material is no longer visible.
-
Workup: Once complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-aminopyridine, which can be purified by crystallization or chromatography as needed.[6]
Protocol 2: General Procedure for Reduction using Stannous Chloride (SnCl₂·2H₂O)
This protocol is ideal for small-scale reactions or for substrates with sensitive functional groups that are incompatible with hydrogenation.[14]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the 5-nitropyridine substrate (1.0 eq) in absolute ethanol.
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the solution.[14]
-
Reaction: Heat the mixture to 70 °C and stir until TLC or LC-MS analysis shows complete consumption of the starting material (typically 30-90 minutes).[14]
-
Quenching & Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the acidic mixture by slow, portion-wise addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
Extraction: Extract the product from the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude 5-aminopyridine.[14]
References
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Google Vertex AI Search.
- Hydrogenation Reaction Safety In The Chemical Industry. Google Vertex AI Search.
- Hydrogenation SOP. Google Vertex AI Search.
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Bechamp Reduction. Chem-Station Int. Ed.. Available at: [Link]
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Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. Available at: [Link]
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Aromatic Reductions: Nitrobenzene → Aniline with Fe (or Zn), HCl; then NaOH. OrgoSolver. Available at: [Link]
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Béchamp reduction. Wikipedia. Available at: [Link]
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Chemists' Guide to Béchamp Reduction. Scribd. Available at: [Link]
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Hydrogenation reaction safety. YouTube. Available at: [Link]
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Does the Bechamp reduction process of a nitro group with a metal in acidic media has a radical mechanism?. ResearchGate. Available at: [Link]
- Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Google Vertex AI Search.
-
Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. PubMed. Available at: [Link]
-
More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Available at: [Link]
-
Reduction of nitro compounds. Wikipedia. Available at: [Link]
-
Studying the Mechanisms of Nitro Compounds Reduction (A-Review). ResearchGate. Available at: [Link]
-
Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. PMC. Available at: [Link]
-
Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine. Journal of the Chemical Society (Resumed). Available at: [Link]
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Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]
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Nitro Reduction - Common Conditions. Common Organic Chemistry. Available at: [Link]
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Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. Available at: [Link]
-
Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. Erowid. Available at: [Link]
-
my nitro refuses to be reduced. Reddit. Available at: [Link]
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Nitro Reduction - SnCl2. Common Organic Chemistry. Available at: [Link]
-
Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. ResearchGate. Available at: [Link]
-
Hydrogenation of pyrrole derivatives - Part V. Poisoning effect of nitrogen on precious metal on carbon catalysts. ResearchGate. Available at: [Link]
-
VERSATILE CATALYTIC TRANSFER HYDROGENATIONS IN ORGANIC SYNTHESIS. ScholarWorks @ UTRGV. Available at: [Link]
-
Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Strategian. Available at: [Link]
-
Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. uomeprints. Available at: [Link]
-
What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?. ResearchGate. Available at: [Link]
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Navigating SNAr Reactions on Nitropyridines: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for optimizing Nucleophilic Aromatic Substitution (SNAr) reactions on nitropyridines. This guide is designed to provide in-depth, practical advice to troubleshoot common issues and enhance the success of your experiments. As Senior Application Scientists, we combine a deep understanding of reaction mechanisms with field-tested insights to help you navigate the nuances of base and solvent selection for this critical class of reactions.
Understanding the Core Reaction: The SNAr Mechanism on Nitropyridines
The Nucleophilic Aromatic Substitution (SNAr) reaction on nitropyridines is a powerful tool for forging carbon-heteroatom and carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals and agrochemicals.[1] The reaction proceeds through a two-step addition-elimination mechanism.[2] The electron-deficient nature of the pyridine ring, amplified by the presence of a strong electron-withdrawing nitro group, makes it susceptible to nucleophilic attack.[1][2] This attack forms a resonance-stabilized intermediate known as a Meisenheimer complex.[2][3] The subsequent elimination of a leaving group restores the aromaticity of the ring, yielding the desired substituted product.[2]
The position of the nitro group and the leaving group are critical. For effective activation, the nitro group must be positioned ortho or para to the leaving group, as this allows for delocalization of the negative charge in the Meisenheimer intermediate onto the nitro group's oxygen atoms.[3][4][5] The pyridine nitrogen atom also plays a crucial role in stabilizing this intermediate through resonance, particularly when the leaving group is at the C-2 or C-4 position.[5][6][7]
Caption: General mechanism of the SNAr reaction on nitropyridines.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you might face during your SNAr experiments on nitropyridines, offering targeted solutions and explanations.
Question 1: My SNAr reaction is sluggish or not proceeding to completion. What are the likely causes?
A low or incomplete conversion can be attributed to several factors, primarily insufficient activation of the substrate, a weak nucleophile, or suboptimal reaction conditions.
-
Insufficient Substrate Activation:
-
Verify EWG Position: Ensure the nitro group is ortho or para to the leaving group. A meta-positioning will not effectively stabilize the Meisenheimer complex, leading to a significantly slower reaction.[4][5]
-
Leaving Group Choice: The reactivity order for leaving groups in SNAr is generally F > Cl ≈ Br > I.[3][6] The high electronegativity of fluorine makes the attached carbon more electrophilic and thus more susceptible to nucleophilic attack, which is often the rate-determining step.[8][9][10]
-
-
Nucleophile Potency:
-
Weak Nucleophiles: If you are using a neutral nucleophile like an alcohol or a thiol, it may not be strong enough to initiate the reaction. The use of a base to deprotonate the nucleophile and form a more potent alkoxide or thiolate is crucial.[2][6]
-
Steric Hindrance: A bulky nucleophile may struggle to approach the reaction center, especially at the more sterically hindered C-2 position of the pyridine ring.[6]
-
-
Reaction Conditions:
-
Temperature: Many SNAr reactions require heating to overcome the activation energy barrier.[6][11] A gradual increase in temperature can often drive the reaction to completion.
-
Solvent Choice: The solvent plays a critical role in stabilizing the charged intermediate. A switch to a more suitable solvent can dramatically improve reaction rates. (See the detailed section on solvent selection below).
-
Question 2: I'm observing the formation of multiple side products. How can I improve the selectivity of my reaction?
Side product formation often arises from competing reactions with the solvent, the base, or the substrate itself.
-
Solvent as a Nucleophile: Protic solvents like water or alcohols can compete with your intended nucleophile, leading to undesired hydroxylation or alkoxylation products.[11]
-
Solution: Use a non-nucleophilic, polar aprotic solvent. Ensure your reagents and glassware are dry if water is a potential competing nucleophile.[11]
-
-
Base-Induced Side Reactions:
-
Strong, Nucleophilic Bases: Strong bases can sometimes act as nucleophiles themselves or promote decomposition of the starting material or product, especially at elevated temperatures.[11][12]
-
Solution: Opt for a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), particularly when using amine nucleophiles.[2][13] For generating alkoxides or thiolates, use a strong, non-nucleophilic base like sodium hydride (NaH).[2]
-
-
Vicarious Nucleophilic Substitution (VNS): In some cases, particularly with carbanion nucleophiles, VNS can occur, leading to substitution at a C-H position adjacent to the nitro group rather than displacement of the leaving group.[14]
-
Solution: Careful control of the reaction conditions and the nature of the carbanion precursor can help to favor the desired SNAr pathway.
-
Question 3: How do I choose the optimal base for my reaction?
The choice of base is dictated by the nature of your nucleophile and the overall reaction conditions. The primary roles of the base are to deprotonate the nucleophile, increasing its reactivity, or to scavenge the acid generated during the reaction.
| Nucleophile Type | Recommended Base | pKa of Conjugate Acid | Rationale |
| Alcohols/Thiols | Sodium Hydride (NaH), Potassium tert-butoxide (KOtBu) | ~35 (H₂), ~19 (t-BuOH) | Strong, non-nucleophilic bases that irreversibly deprotonate the nucleophile. |
| Primary/Secondary Amines | Triethylamine (TEA), DIPEA, Potassium Carbonate (K₂CO₃) | ~10.75, ~11, ~10.33 | Act as acid scavengers for the generated HX, driving the reaction forward.[2] |
| Carbon Nucleophiles (e.g., from nitriles) | Lithium diisopropylamide (LDA), Sodium Hydride (NaH) | ~36, ~35 | Strong bases required to generate the carbanion.[15] |
Data sourced from multiple references.[16][17]
Caption: Decision workflow for selecting a base in SNAr reactions.
Question 4: What is the best solvent for my SNAr reaction on a nitropyridine?
Polar aprotic solvents are generally the superior choice for SNAr reactions.[2][11] They possess high dielectric constants and dipole moments, which allows them to stabilize the charged Meisenheimer intermediate.[18] Crucially, they do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive.[6] Protic solvents, in contrast, can form hydrogen bonds with the nucleophile, reducing its nucleophilicity.[11]
| Solvent | Dielectric Constant (ε) | Relative Rate | Solvent Type |
| Methanol | 32.7 | 1 | Polar Protic |
| Acetonitrile | 37.5 | 63 | Polar Aprotic |
| DMF | 36.7 | 1230 | Polar Aprotic |
| DMSO | 46.7 | 2400 | Polar Aprotic |
Data is for the reaction of 2,4-dinitrochlorobenzene with aniline and serves as a general trend.[19] Dielectric constants sourced from multiple references.[20][21][22][23][24]
Recommendation: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent starting points for optimizing your reaction.[2][6]
Experimental Protocols
Protocol 1: General Procedure for SNAr of a Chloro-nitropyridine with an Amine Nucleophile
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the chloro-nitropyridine (1.0 equiv.), the amine nucleophile (1.1 equiv.), and a suitable non-nucleophilic base such as potassium carbonate (1.5 equiv.).
-
Solvent Addition: Add a polar aprotic solvent, such as DMF or DMSO, to achieve a concentration of 0.1-0.5 M.
-
Reaction: Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[19]
Protocol 2: General Procedure for SNAr of a Fluoro-nitropyridine with an Alcohol Nucleophile
-
Alkoxide Formation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.2 equiv.) and dissolve it in anhydrous THF. Cool the solution in an ice bath (0 °C) and carefully add sodium hydride (1.5 equiv., 60% dispersion in mineral oil) in portions. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Substrate Addition: Add the fluoro-nitropyridine (1.0 equiv.) to the reaction mixture.
-
Reaction: Heat the reaction to reflux and stir until the starting material is consumed, as monitored by TLC.
-
Quenching and Work-up: Cool the reaction mixture to 0 °C and carefully quench the excess NaH by the slow addition of water. Partition the mixture between water and an organic solvent (e.g., diethyl ether).
-
Purification: Separate the layers and extract the aqueous layer with the organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[19]
Frequently Asked Questions (FAQs)
Q1: Why is a nitro group necessary for SNAr on a pyridine ring? The pyridine ring itself is electron-deficient, which facilitates SNAr.[6] However, the addition of a strong electron-withdrawing group like a nitro group significantly activates the ring towards nucleophilic attack, making the reaction much more favorable.[3][4]
Q2: Can I perform an SNAr reaction at the C-3 position of a nitropyridine? Reactions at the C-3 position are generally much more difficult and often unsuccessful under standard SNAr conditions.[6] This is because the negative charge of the Meisenheimer intermediate cannot be effectively delocalized onto the pyridine nitrogen from this position.[6]
Q3: My starting material is decomposing under the reaction conditions. What should I do? Decomposition suggests the conditions are too harsh.[11] Try lowering the reaction temperature or using a milder base.[11] Close monitoring of the reaction progress can also help to avoid prolonged reaction times that may lead to degradation.[11]
Q4: Is it possible to perform SNAr on nitropyridines in aqueous conditions? Yes, recent methodologies have shown that SNAr reactions can be successfully conducted in water, often with the aid of additives like hydroxypropyl methylcellulose (HPMC).[25] These conditions offer a more sustainable and environmentally friendly approach.[25]
References
-
General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure). - ResearchGate. Available from: [Link]
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? | Wyzant Ask An Expert. Available from: [Link]
-
Nucleophilic aromatic substitution - Wikipedia. Available from: [Link]
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? - Chemistry Stack Exchange. Available from: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available from: [Link]
-
(PDF) S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory - ResearchGate. Available from: [Link]
-
Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase | Journal of the American Chemical Society. Available from: [Link]
-
Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC - NIH. Available from: [Link]
-
Base-dependent selectivity of an SNAr reaction | Request PDF - ResearchGate. Available from: [Link]
-
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Available from: [Link]
-
Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC - NIH. Available from: [Link]
-
(PDF) Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - ResearchGate. Available from: [Link]
-
SNAr troubleshooting : r/AskChemistry - Reddit. Available from: [Link]
-
Effect of the nature of the nucleophile and solvent on an SNAr reaction - RSC Publishing. Available from: [Link]
-
Illustrated Glossary of Organic Chemistry - Dielectric constant. Available from: [Link]
- Dielectric Constant of Common solvents.
-
2 - Reaction Examples. Available from: [Link]
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Available from: [Link]
-
SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun - ResearchGate. Available from: [Link]
-
SNAr reactions of fluoropyridines 1 and 4 with anions of nitriles 2. - ResearchGate. Available from: [Link]
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pka bases.cdx. Available from: [Link]
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Solvent Physical Properties. Available from: [Link]
-
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution | Organic Letters. Available from: [Link]
-
SNAr, SN2, and aromatic addition processes in the reactions of picryl ethers with nitrogen and carbon bases | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? Available from: [Link]
-
The pKa Table Is Your Friend - Master Organic Chemistry. Available from: [Link]
-
Optimization of organophotochemical SNAr reaction - ResearchGate. Available from: [Link]
-
Circular of the Bureau of Standards no. 514: table of dielectric constants of pure liquids. Available from: [Link]
-
SNAr reactions of pi-deficient aromatic rings - YouTube. Available from: [Link]
-
SNAr Reactions of Pyridine: Videos & Practice Problems - Pearson. Available from: [Link]
Sources
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- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
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- 5. Reaction Examples [cdb.ics.uci.edu]
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- 7. m.youtube.com [m.youtube.com]
- 8. wyzant.com [wyzant.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. uwindsor.ca [uwindsor.ca]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]
- 21. Dielectric Constant [macro.lsu.edu]
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- 23. Solvent Physical Properties [people.chem.umass.edu]
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- 25. d-nb.info [d-nb.info]
preventing decomposition of 2-(4-Fluorophenyl)-5-nitropyridine during reaction
Welcome to the technical support center for 2-(4-Fluorophenyl)-5-nitropyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile but sensitive building block in their synthetic endeavors. The electron-deficient nature of the nitropyridine ring, while desirable for certain transformations, also renders the molecule susceptible to specific decomposition pathways. This guide provides in-depth, experience-based answers to common challenges, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields and multiple side products. What is the likely cause of decomposition?
A1: The primary cause of decomposition for this compound, especially under cross-coupling conditions, is its high susceptibility to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nitro group activates the pyridine ring, making it an excellent electrophile.[1][2][3] In the context of a Suzuki-Miyaura reaction, common nucleophiles present in the reaction mixture can attack the pyridine ring, leading to undesired side products and consumption of your starting material.
Common Culprits for Decomposition:
-
Hydroxide Ions: Strong bases like sodium hydroxide or potassium hydroxide, often used in Suzuki couplings, can act as nucleophiles, leading to the formation of hydroxypyridine derivatives.
-
Amines: If your coupling partner or other reagents contain amine functionalities, they can readily participate in SNAr reactions with the activated pyridine ring.[3]
-
Water as a Nucleophile: At elevated temperatures, water can also act as a nucleophile, contributing to the formation of hydroxylated byproducts.
The strong electron-withdrawing nature of the nitro group significantly stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack, facilitating these decomposition pathways.[2][4]
Q2: What are the observable signs of decomposition during my reaction?
A2: Visual and analytical indicators can signal that this compound is decomposing.
-
Color Change: The reaction mixture may darken significantly, often turning deep brown or black. This is a common sign of nitro group reduction or complex polymer formation.
-
TLC/LC-MS Analysis:
-
You will observe the appearance of new, often more polar, spots/peaks corresponding to decomposition products.
-
A rapid disappearance of the starting material spot/peak without a corresponding increase in the desired product is a clear indication of decomposition.
-
Look for masses corresponding to the addition of water (+18 Da), or displacement of the fluoro-phenyl group by a nucleophile from your reaction.
-
Q3: How can I modify my Suzuki-Miyaura coupling protocol to minimize decomposition?
A3: Optimizing your reaction conditions is crucial. The goal is to facilitate the desired palladium-catalyzed cross-coupling while suppressing the competing nucleophilic attack.
Here is a comparison of standard versus optimized conditions:
| Parameter | Standard Conditions (Prone to Decomposition) | Optimized Conditions (Recommended) | Rationale |
| Base | Strong, nucleophilic bases (e.g., NaOH, KOH) | Weaker, non-nucleophilic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Minimizes direct nucleophilic attack on the pyridine ring.[5] |
| Solvent | Protic solvents (e.g., EtOH/H₂O) | Aprotic solvents (e.g., Dioxane/H₂O, Toluene/H₂O, DMF) | Reduces the concentration of potential protic nucleophiles.[6] |
| Temperature | High temperatures (>100 °C) | Moderate temperatures (65-85 °C) | SNAr reactions are often highly temperature-dependent. Lowering the temperature can significantly reduce the rate of decomposition.[7][8] |
| Catalyst System | Standard Pd(PPh₃)₄ | Modern catalysts with bulky, electron-rich phosphine ligands (e.g., Pd(dppf)Cl₂, Buchwald ligands) | These catalysts can promote faster oxidative addition and reductive elimination, allowing the desired coupling to outcompete decomposition.[9][10] |
| Degassing | Minimal or no degassing | Thorough degassing (e.g., freeze-pump-thaw cycles or bubbling with argon for 20-30 min) | Oxygen can degrade the palladium catalyst, leading to longer reaction times and increased opportunity for decomposition.[5][9] |
Troubleshooting Guides
Guide 1: Diagnosing and Solving Decomposition in Palladium-Catalyzed Cross-Coupling Reactions
This guide provides a systematic approach to troubleshooting and preventing the decomposition of this compound during reactions like Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings.
Step 1: Initial Diagnosis
-
Problem: Low yield of the desired coupled product with significant starting material decomposition observed by LC-MS (multiple unidentified peaks).
-
Hypothesis: Nucleophilic attack on the electron-deficient nitropyridine ring is competing with the catalytic cycle.
Step 2: Systematic Troubleshooting Workflow
The following diagram illustrates a decision-making workflow for optimizing your reaction.
Sources
- 1. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Scale-Up Synthesis of 2-(4-Fluorophenyl)-5-nitropyridine
Welcome to the technical support center for the synthesis and scale-up of 2-(4-Fluorophenyl)-5-nitropyridine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this key pharmaceutical intermediate. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to ensure a robust, scalable, and reproducible process.
Overview of Synthetic Strategy
The most prevalent and industrially viable method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction joins an aryl halide with an organoboron reagent, catalyzed by a palladium complex.[1] For this specific target molecule, the typical disconnection involves coupling 2-chloro-5-nitropyridine with (4-fluorophenyl)boronic acid.[2]
The electron-withdrawing nature of the nitro group and the inherent properties of the pyridine ring make 2-chloro-5-nitropyridine a reactive electrophile for this transformation.[3] However, the pyridine nitrogen can also pose challenges by coordinating to the palladium catalyst, potentially leading to inhibition or deactivation.[4][5] Successful scale-up, therefore, depends on the careful selection of catalyst, ligand, base, and solvent to mitigate these issues and control impurity formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The Suzuki-Miyaura cross-coupling of 2-chloro-5-nitropyridine with (4-fluorophenyl)boronic acid is the most widely adopted and scalable route.[2] The starting materials are commercially available and relatively cost-effective compared to alternatives like 2-bromo-5-nitropyridine. While the C-Cl bond is less reactive than a C-Br bond, modern palladium catalysts with specialized ligands have made this a highly efficient transformation.[5]
Q2: Why is the choice of palladium catalyst and ligand so critical for this specific reaction?
A2: The pyridine nitrogen in the 2-chloro-5-nitropyridine substrate can act as a ligand for the palladium catalyst, leading to the formation of inactive catalyst species and slowing down the reaction.[6] The choice of a highly active catalyst system is crucial to ensure the rate of the desired catalytic cycle outcompetes these deactivation pathways. Bulky, electron-rich phosphine ligands (e.g., Buchwald biarylphosphines like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands are highly effective.[5][6] These ligands promote the formation of the active monoligated Pd(0) species, accelerate the oxidative addition to the C-Cl bond, and prevent catalyst dimerization.[6]
Q3: Are there significant safety concerns when scaling up this synthesis?
A3: Yes. The primary concerns are:
-
Exothermic Reaction: The Suzuki-Miyaura coupling can be exothermic. On a large scale, heat accumulation can lead to a runaway reaction. A thorough calorimetric study (e.g., using a Reaction Calorimeter - RC1) is essential to understand the thermal profile and design appropriate cooling protocols.
-
Reagent Toxicity: Palladium catalysts are heavy metals and must be handled with appropriate personal protective equipment (PPE). Residual palladium levels in the final product are strictly regulated in pharmaceuticals, often requiring dedicated purification steps for its removal.[7]
-
Solvent Hazards: Solvents commonly used, such as 1,4-dioxane or toluene, have their own flammability and toxicity risks that must be managed in a large-scale setting.
Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific problems encountered during the synthesis in a practical Q&A format.
Problem Area 1: Low Yield or Stalled Reaction
Q: My reaction stalls at 60-70% conversion even after extended reaction time. What are the likely causes and how can I fix it?
A: A stalled reaction is a common issue during scale-up. The root cause often lies in catalyst deactivation or reagent instability.
Root Cause Analysis & Solutions:
-
Catalyst Inhibition/Deactivation: The pyridine nitrogen is a likely culprit.[4]
-
Solution: Increase the ligand-to-palladium ratio slightly. The excess ligand can help stabilize the active catalytic species. Consider switching to a more robust ligand system, such as a Buchwald-type (e.g., SPhos, XPhos) or NHC-based catalyst (e.g., PEPPSI™-IPr), which are known to be effective for challenging heteroaromatic couplings.[4][6]
-
-
Protodeboronation of Boronic Acid: (4-fluorophenyl)boronic acid can degrade, especially at elevated temperatures and in the presence of water and base, leading to the formation of fluorobenzene.[8] This side reaction consumes the nucleophilic partner and stalls the reaction.
-
Solution:
-
Ensure the quality of your boronic acid; it should be a dry, free-flowing solid.
-
Use a less nucleophilic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases like sodium hydroxide.
-
Minimize the amount of water in the reaction. While some water is often necessary to dissolve the base, excess water can accelerate protodeboronation.
-
Consider using a boronic acid ester (e.g., a pinacol ester) which can be more stable under reaction conditions.
-
-
-
Poor Reagent or Solvent Quality: Impurities in starting materials or solvents (especially peroxides in ethers like THF or dioxane) can poison the palladium catalyst.
-
Solution: Use high-purity, degassed solvents. Ensure starting materials meet specifications and are free of impurities that could act as catalyst poisons.
-
Troubleshooting Workflow: Stalled Reaction
Below is a decision-making workflow to diagnose and resolve a stalled reaction, presented in DOT language for visualization.
Problem Area 2: Impurity Formation
Q: I am observing significant amounts of homocoupled byproducts (biphenyl and dinitrobipyridine) and dehalogenated starting material. How can I minimize these?
A: The formation of these impurities points to specific, competing reaction pathways that can be suppressed by optimizing reaction conditions.
Root Cause Analysis & Solutions:
-
Homocoupling of Boronic Acid: The formation of 4,4'-difluorobiphenyl arises from the palladium-catalyzed coupling of two molecules of (4-fluorophenyl)boronic acid. This is often favored by the presence of oxygen.
-
Solution: Rigorously degas all solvents and reagents. Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction setup and duration. Sparging the solvent with argon for 30-60 minutes before use is highly effective.
-
-
Dehalogenation of Starting Material: The conversion of 2-chloro-5-nitropyridine to 3-nitropyridine is a common side reaction.[3] It can occur when a hydride species is generated in the reaction mixture, which then participates in reductive elimination from the palladium center.
-
Solution: The source of the hydride can be solvents (like alcohols) or certain bases. If using an alcohol co-solvent, consider switching to a non-protic system like Dioxane/Water or Toluene/Water. Ensure the base is not contributing to this pathway.
-
-
Homocoupling of Aryl Halide: The formation of 2,2'-dichloro-5,5'-dinitrobipyridine is less common but can occur at high temperatures or high catalyst loadings.
-
Solution: Optimize the reaction temperature to the minimum required for an efficient reaction rate. Avoid excessive catalyst loading.
-
| Impurity | Structure | Common Cause | Mitigation Strategy |
| 4,4'-Difluorobiphenyl | F-Ph-Ph-F | Oxygen in the reaction mixture | Rigorous degassing of solvents; maintain inert atmosphere. |
| 3-Nitropyridine | Hydride sources in the reaction | Avoid alcohol co-solvents; use high-purity reagents. | |
| 2,2'-dichloro-5,5'-dinitrobipyridine | Cl-Pyr(NO₂)-Pyr(NO₂)-Cl | High temperature; high catalyst loading | Optimize temperature and catalyst loading. |
Problem Area 3: Purification and Palladium Removal
Q: My crude product is an oil and difficult to crystallize. After column chromatography, I still have high levels of residual palladium (>100 ppm). What are more effective, scalable purification strategies?
A: Purification is a major scale-up hurdle. Moving away from chromatography towards crystallization and specialized scavenging techniques is essential.
Solutions:
-
Inducing Crystallization:
-
Solvent Screening: Perform a systematic solvent/anti-solvent screening to find a system that yields a crystalline solid. Common systems for this type of molecule include Toluene/Heptane, Ethyl Acetate/Hexane, or Isopropanol/Water.
-
Seeding: If you have a small amount of pure, crystalline material, use it to seed the supersaturated solution. This is a critical step for achieving a robust and reproducible crystallization process at scale.
-
-
Palladium Removal: Heteroaromatic compounds, especially pyridines, can chelate strongly to palladium, making its removal challenging.[1]
-
Aqueous Washes: Acidic washes (e.g., dilute HCl) can protonate the pyridine nitrogen, breaking the Pd-N coordination and helping to partition the palladium into the aqueous layer.
-
Metal Scavengers: If aqueous washes are insufficient, use a metal scavenger. These are solid-supported reagents with functional groups that have a high affinity for palladium.
-
Thiol-based scavengers: Effective but can sometimes introduce sulfur impurities.
-
Amine-based scavengers: Can be very effective for palladium removal from pyridine-containing products.
-
-
Activated Carbon Treatment: A slurry of activated carbon in a suitable solvent at elevated temperatures can be a cost-effective method for reducing palladium levels, though its efficiency can be variable.[7]
-
Detailed Experimental Protocol (Optimized for Scale-Up)
This protocol is a generalized procedure using a robust catalyst system. Note: All parameters should be optimized for your specific equipment and scale.
Materials:
-
2-Chloro-5-nitropyridine (1.0 equiv)
-
(4-Fluorophenyl)boronic acid (1.1 - 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.5 - 1.0 mol%)
-
SPhos (1.1 - 1.2 mol% relative to Pd)
-
Potassium Phosphate (K₃PO₄), milled (2.0 - 3.0 equiv)
-
Toluene (5-10 volumes)
-
Water (1-2 volumes)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Inerting the Reactor: The reaction vessel must be thoroughly dried and purged with an inert gas.
-
Solvent Degassing: Charge toluene and water to the reactor. Sparge with Nitrogen or Argon for at least 1 hour to remove dissolved oxygen.
-
Catalyst Pre-formation (Optional but Recommended): In a separate, inerted glovebox or Schlenk flask, pre-mix the Pd(OAc)₂ and SPhos ligand in a small amount of the degassed toluene and stir for 15-30 minutes. This forms the active catalyst.
-
Reagent Charging: Under a strong inert gas flow, charge the milled K₃PO₄, 2-chloro-5-nitropyridine, and (4-fluorophenyl)boronic acid to the reactor.
-
Catalyst Addition: Add the pre-formed catalyst solution to the reactor.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. The reaction progress should be monitored by HPLC or LC-MS every 1-2 hours. A typical reaction is complete in 4-8 hours.
-
Work-up and Palladium Removal:
-
Cool the reaction mixture to room temperature.
-
Separate the aqueous layer.
-
Wash the organic layer with a 1 M HCl solution, followed by a brine wash.
-
(Optional: If Pd remains high) Treat the organic layer with an appropriate metal scavenger or activated carbon according to the manufacturer's recommendation.
-
-
Isolation and Purification:
-
Concentrate the organic layer under reduced pressure.
-
Add the chosen crystallization solvent (e.g., Toluene) and heat to dissolve the crude product.
-
Slowly add the anti-solvent (e.g., Heptane) until turbidity is observed.
-
Cool the mixture slowly to the desired crystallization temperature (e.g., 0-5 °C) to maximize yield.
-
Filter the solid product, wash with cold anti-solvent, and dry under vacuum.
-
Catalytic Cycle Overview
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving the palladium catalyst. Understanding this cycle is key to troubleshooting the reaction.
Sources
Technical Support Center: Byproduct Identification in 2-(4-Fluorophenyl)-5-nitropyridine Synthesis
Welcome to the technical support guide for identifying byproducts in the synthesis of 2-(4-Fluorophenyl)-5-nitropyridine using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, chemists, and drug development professionals to navigate the common analytical challenges encountered during this specific synthesis. Our goal is to provide practical, experience-driven insights to help you efficiently identify impurities, troubleshoot your analysis, and ensure the integrity of your final compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the expected synthetic pathway for this compound, and what are the primary byproducts I should anticipate?
A1: The most common and efficient method for synthesizing this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction typically involves coupling an aryl halide, such as 2-chloro-5-nitropyridine or 2-bromo-5-nitropyridine, with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base.[3]
While the Suzuki coupling is highly efficient, several side reactions can occur, leading to the formation of specific byproducts that are crucial to identify.[4]
Common Byproducts to Expect:
-
Homocoupling of Boronic Acid: The most prevalent byproduct is often the result of the boronic acid coupling with itself to form 4,4'-difluorobiphenyl.
-
Protodeboronation: The boronic acid can react with residual water or solvent protons, replacing the boronic acid group with a hydrogen atom to form fluorobenzene.
-
Starting Material Carryover: Unreacted 2-halo-5-nitropyridine and 4-fluorophenylboronic acid may be present.
-
Homocoupling of Aryl Halide: The 2-halo-5-nitropyridine can couple with itself to generate bis(5-nitropyridin-2-yl).
-
Reduced Product: The nitro group is susceptible to reduction under certain catalytic conditions, which could potentially form 2-(4-fluorophenyl)pyridin-5-amine.
Below is a diagram illustrating the primary reaction and the formation of these key byproducts.
Caption: Synthetic pathway and common side reactions.
Q2: I've detected an unexpected peak in my LC-MS chromatogram. What is the systematic workflow to identify it?
A2: A structured approach is critical for efficiently identifying unknown peaks. Simply matching masses is not enough; chromatographic behavior and fragmentation data are key.
Step-by-Step Identification Workflow:
-
Extract the Mass Spectrum: Determine the monoisotopic mass of the unknown peak from its mass spectrum. Focus on the [M+H]⁺ adduct, which is common in ESI positive mode.
-
Consult the Byproduct Table: Compare the observed mass with the theoretical masses of the expected byproducts listed in Table 1. Account for possible adducts other than [M+H]⁺, such as [M+Na]⁺ or [M+K]⁺.
-
Analyze Isotopic Pattern: If the peak is significant, examine its isotopic pattern. For instance, if you used 2-bromo-5-nitropyridine as a starting material, any bromine-containing byproduct will have a characteristic M and M+2 pattern with nearly equal intensity. Chlorine-containing species will show an M and M+2 pattern in an approximate 3:1 ratio.[5]
-
Perform Tandem MS (MS/MS): Isolate the precursor ion of the unknown peak and fragment it. Compare the resulting fragmentation pattern with the known patterns of your starting materials and the desired product. This is the most powerful tool for structural elucidation.[6]
-
Consider Isomers: If the mass matches a known compound but the retention time is different, you may have an isomer. Isomeric impurities can arise from the starting materials or from rearrangement reactions.[7][8] Differentiating isomers often requires high-efficiency chromatography or unique fragmentation patterns in MS/MS.
The following workflow diagram visualizes this troubleshooting process.
Caption: Workflow for identifying unknown LC-MS peaks.
Q3: What are the recommended starting parameters for an LC-MS method to analyze my reaction mixture?
A3: A robust reversed-phase LC-MS method is ideal for separating the relatively nonpolar product from more polar starting materials and byproducts. Here is a reliable starting protocol that can be optimized for your specific instrument and column.[5]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
Dilute the sample approximately 1000-fold with a 1:1 mixture of acetonitrile and water. A final concentration of ~1 µg/mL is typically suitable for ESI-MS.[5]
-
Filter the diluted sample through a 0.22 µm syringe filter to remove particulate matter.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 10% B
-
18.1-22 min: Hold at 10% B (Re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 50-500.[5]
-
Data Acquisition: Full scan mode for initial analysis. For targeted identification, use tandem MS (MS/MS) by selecting the precursor ion of interest.
-
Q4: How can tandem mass spectrometry (MS/MS) help differentiate the target product from its byproducts?
A4: Tandem mass spectrometry (MS/MS) is indispensable for confirming identity, especially when dealing with co-eluting species or isomers. By isolating a specific precursor ion and inducing fragmentation, you generate a unique "fingerprint" spectrum for that molecule.
The fragmentation of these compounds is primarily dictated by the nitro group and the stable aromatic rings.[5]
-
This compound (Target Product): The molecular ion will readily lose the nitro group. Expect to see characteristic neutral losses of NO (30 Da) and NO₂ (46 Da).[6]
-
4,4'-Difluorobiphenyl (Homocoupled Byproduct): This molecule is very stable and will require higher collision energy to fragment. The fragmentation will likely involve cleavage of the biphenyl bond or fluorine loss, which is less common. Its fragmentation pattern will be distinctly different from the nitrogen-containing product.
-
Unreacted 2-chloro-5-nitropyridine: This will also show losses of NO and NO₂. Additionally, the isotopic signature of chlorine will be present in both the precursor and fragment ions, providing a clear marker.[5]
Table 1: Potential Byproducts and Their Mass Signatures
| Compound Name | Structure | Molecular Formula | Monoisotopic Mass | Expected [M+H]⁺ (m/z) |
| Target Product | This compound | C₁₁H₇FN₂O₂ | 218.0492 | 219.0565 |
| 4,4'-Difluorobiphenyl | C₁₂H₈F₂ | 190.0594 | 191.0667 | |
| 2-chloro-5-nitropyridine | C₅H₃ClN₂O₂ | 157.9856 | 158.9929 | |
| 2-bromo-5-nitropyridine | C₅H₃BrN₂O₂ | 201.9351 | 202.9424 | |
| 4-fluorophenylboronic acid | C₆H₆BFO₂ | 139.9953 | 140.9926 (as hydrate) | |
| bis(5-nitropyridin-2-yl) | C₁₀H₆N₄O₄ | 246.0393 | 247.0466 |
Q5: My chromatogram shows poor peak shape and inconsistent sensitivity. What are the likely causes and how can I fix them?
A5: Poor chromatography and sensitivity can derail your analysis. These issues often stem from the sample, the mobile phase, or the instrument hardware.[9][10]
Common Troubleshooting Scenarios:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Column Overload: Injecting too much sample. - Secondary Interactions: The basic pyridine nitrogen interacting with residual silanols on the column. - Column Degradation: The column has reached the end of its life. | - Reduce Injection Volume: Dilute your sample further. - Check Mobile Phase pH: Ensure the 0.1% formic acid is fresh; this protonates the pyridine, improving peak shape. - Replace Column: Use a new or different C18 column. |
| Low Sensitivity / No Signal | - Ion Suppression: Co-eluting matrix components are suppressing the ionization of your analyte. - Incorrect Ionization Mode: The compound ionizes poorly in positive mode. - Dirty Ion Source: Contamination is preventing efficient ion generation and transfer.[11] | - Improve Chromatographic Separation: Adjust the gradient to separate the analyte from interfering species. - Try Negative Ion Mode: Although less common for pyridines, it's worth checking. - Clean the Ion Source: Follow the manufacturer's protocol for cleaning the capillary, skimmer, and lenses. |
| Inconsistent Retention Times | - Pump Malfunction: The LC pumps are not delivering a consistent mobile phase composition. - Column Equilibration: Insufficient time for the column to re-equilibrate between runs. - Leaking Fittings: A leak in the system can cause pressure fluctuations. | - Purge the Pumps: Check for air bubbles and purge the system. - Increase Equilibration Time: Extend the post-run hold at initial conditions. - Check Fittings: Systematically check all fittings for any signs of leakage. |
By following these structured troubleshooting guides and protocols, you can more effectively identify byproducts in your synthesis of this compound, leading to a more robust and well-characterized chemical process.
References
- This citation is intentionally left blank as per the instructions.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved from [Link]
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Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]
-
PubMed Central. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. Retrieved from [Link]
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-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
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-
ResearchGate. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. Retrieved from [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
National Institutes of Health. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]
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LCGC International. (2023). Troubleshooting LC-MS. Retrieved from [Link]
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Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions with Nitropyridines
Welcome to the Technical Support Center for navigating the complexities of cross-coupling reactions involving nitropyridine substrates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with catalyst performance and reaction efficiency when working with these electronically demanding heterocycles. Here, we move beyond simple protocols to provide in-depth, field-proven insights into why these reactions fail and how to systematically troubleshoot them.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles faced during the cross-coupling of nitropyridines.
Q1: My Suzuki/Buchwald-Hartwig reaction with a nitropyridine substrate is not proceeding, or the yield is extremely low. What is the most likely cause?
A1: The primary culprit is often catalyst poisoning. Both the pyridine nitrogen and the nitro group can deactivate the palladium catalyst. The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the palladium center, inhibiting substrate binding and catalytic turnover.[1][2] Additionally, nitro groups are known catalyst poisons in some contexts and can participate in undesired side reactions.[3]
Q2: I observe a dark precipitate (palladium black) in my reaction flask. What does this signify and how can I prevent it?
A2: The formation of palladium black indicates catalyst decomposition and aggregation into an inactive state. This is a common symptom of catalyst poisoning in challenging cross-coupling reactions.[4] To mitigate this, ensure rigorous exclusion of oxygen, as it can oxidize the active Pd(0) catalyst.[5] Employing bulky, electron-rich phosphine ligands can stabilize the palladium center and prevent aggregation.[5]
Q3: Can the position of the nitro group on the pyridine ring affect the reaction outcome?
A3: Absolutely. The electronic effect of the nitro group is position-dependent. An electron-withdrawing nitro group can decrease the basicity of the pyridine nitrogen, potentially reducing its tendency to poison the catalyst.[2] However, the overall electron-deficient nature of the nitropyridine ring can make the initial oxidative addition step of the catalytic cycle more challenging.
Q4: Are there alternative coupling strategies if my standard palladium-catalyzed reaction fails?
A4: Yes. If palladium-based methods are consistently unsuccessful, consider alternative synthetic routes. For instance, three-component ring transformation reactions can sometimes afford nitropyridines that are difficult to produce via cross-coupling.[6] Additionally, exploring nickel-catalyzed cross-coupling reactions can be a viable alternative, as nickel catalysts can exhibit different reactivity profiles and tolerance to functional groups.[7]
Part 2: In-Depth Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve persistent issues in your cross-coupling reactions with nitropyridines.
Guide 1: Diagnosing and Overcoming Catalyst Inhibition
A stalled reaction is the most common manifestation of catalyst poisoning. This guide provides a logical workflow to identify the source of inhibition and implement effective countermeasures.
Step 1: Systematic Evaluation of Reaction Parameters
Before assuming catalyst poisoning, systematically verify your reaction setup and reagents.
-
Inert Atmosphere: Ensure all solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen).[5] Oxygen can irreversibly oxidize the active Pd(0) catalyst.[5]
-
Reagent Purity: Use high-purity starting materials. Impurities, especially other nitrogen or sulfur-containing compounds, can act as catalyst poisons.[8][9] Water content in solvents or reagents can lead to side reactions like protodeboronation in Suzuki couplings.[5]
-
Base Quality: The choice and quality of the base are critical. For Suzuki couplings, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often required.[5] Ensure the base is anhydrous and finely ground for optimal reactivity.[5]
Step 2: Strategic Selection of Catalyst and Ligand
The catalyst system is paramount for success with challenging substrates like nitropyridines.
-
Ligand Choice: Standard phosphine ligands like PPh₃ are often ineffective.[5] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to promote the reaction.[5] These ligands can stabilize the palladium center and facilitate the challenging oxidative addition step.
-
Catalyst Loading: While not always the most economical solution, increasing the catalyst loading can sometimes compensate for partial catalyst deactivation.[10]
Step 3: Additives and Co-solvents
In some cases, additives can play a crucial role in overcoming catalyst inhibition.
-
Water as a Co-solvent: In Suzuki couplings with anhydrous bases like K₃PO₄, a small amount of water can sometimes be beneficial.[11] However, this must be carefully optimized, as excess water can promote protodeboronation.[5]
-
Other Additives: The use of specific additives can sometimes stabilize catalytic intermediates or prevent catalyst deactivation pathways.[12][13]
The following diagram illustrates a decision-making workflow for troubleshooting a failed cross-coupling reaction with a nitropyridine substrate.
Caption: A logical workflow to diagnose and solve common issues.
Guide 2: Understanding the Mechanism of Catalyst Deactivation
Both the pyridine nitrogen and the nitro group can contribute to catalyst deactivation through distinct mechanisms.
-
Pyridine Nitrogen Coordination: The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center, forming a stable, off-cycle complex that is catalytically inactive.[1] This is particularly problematic with 2-substituted pyridines.[14]
-
Nitro Group Interactions: While the nitro group's primary influence is often electronic, it can also directly interact with the catalyst. In some catalytic systems, nitro compounds are known poisons.[3] Furthermore, under certain conditions, the palladium catalyst can catalyze the reduction of the nitro group, leading to undesired side products and consumption of the active catalyst.[15][16]
The following diagram illustrates the proposed mechanism of catalyst poisoning by the nitropyridine substrate.
Caption: Proposed mechanisms of catalyst deactivation by nitropyridines.
Part 3: Data-Driven Recommendations
The following table summarizes recommended starting conditions for challenging Suzuki-Miyaura and Buchwald-Hartwig couplings involving nitropyridines, based on literature precedents.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Rationale |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective palladium precatalysts. |
| Ligand | SPhos, XPhos, or other bulky, electron-rich phosphines | Xantphos, BINAP, or other chelating/bulky phosphines | Stabilizes the Pd(0) state and facilitates key steps in the catalytic cycle.[5][17][18] |
| Base | K₃PO₄ or Cs₂CO₃ | NaOt-Bu, LHMDS, or Cs₂CO₃ | Strong, non-nucleophilic bases are often required for these challenging couplings.[5][19] |
| Solvent | Toluene, Dioxane, or DMF | Toluene or Dioxane | Anhydrous, polar aprotic solvents are generally preferred.[20] |
| Temperature | 80-110 °C | 80-110 °C | Elevated temperatures are often necessary to overcome activation barriers. |
Part 4: Experimental Protocols
Protocol 1: General Procedure for a Trial Suzuki-Miyaura Coupling of a Nitropyridine Halide
This protocol provides a robust starting point for optimization.
Materials:
-
Nitropyridine halide (1.0 equiv)
-
Boronic acid or boronate ester (1.5 equiv)
-
Pd₂(dba)₃ (2-5 mol%)
-
SPhos (4-10 mol%)
-
K₃PO₄ (2.0-3.0 equiv, finely ground and dried)
-
Anhydrous, degassed toluene or dioxane
Procedure:
-
To an oven-dried Schlenk flask, add the nitropyridine halide, boronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the flask with argon or nitrogen (repeat three times).
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (or when no further conversion is observed), cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
-
Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. MDPI. [Link]
-
Fiber-glass supported catalysis: real-time, high-resolution visualization of active palladium catalytic centers during the reduction of nitro compounds. RSC Publishing. [Link]
-
Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC. [Link]
-
Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations. ACS Organic & Inorganic Au. [Link]
-
Conversion of the Nitro Group to the Nitroso in Aromatic Compounds: Case of p‐Nitrophenol Using the Catalytic Effect of Palladium. ResearchGate. [Link]
-
Overcoming limitations in dual photoredox/nickel catalyzed C–N cross- couplings due to catalyst deactivation. MPG.PuRe. [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. [Link]
-
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. [Link]
-
Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations. PMC. [Link]
-
The Factors Affecting the Directive Influence of the Nitro Group in the Nitro Complexes of Palladium (II)1. ACS Publications. [Link]
-
Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed. [Link]
-
Cubical Palladium Nanoparticles on C@Fe3O4 for Nitro reduction, Suzuki-Miyaura Coupling and Sequential Reactions. ResearchGate. [Link]
-
Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. PMC. [Link]
-
Nitropyridines: Synthesis and reactions. ResearchGate. [Link]
-
Catalyst poisoning. Wikipedia. [Link]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. ResearchGate. [Link]
-
A ligand design strategy to enhance catalyst stability for efficient formic acid dehydrogenation. Dalton Transactions (RSC Publishing). [Link]
-
Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. Remarkably facile C-N bond activation in the [(Ph>3>P) >4>Pd]/[Bu>4>N]>+> CN>-> system. Heriot-Watt Research Portal. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]
-
Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions. PMC. [Link]
-
Nitropyridines, their synthesis and reactions. Sci-Hub. [Link]
-
Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv. [Link]
-
Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ACS Publications. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
How to Prevent Catalyst Poisoning at the Industrial Scale. Hiden Analytical. [Link]
-
Failed suzuki coupling, any suggenstions? Reddit. [Link]
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Additive effects on palladium-catalyzed deprotonative-cross-coupling processes (DCCP) of sp3 C–H bonds in diarylmethanes. Chemical Science (RSC Publishing). [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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- 6. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Additive effects on palladium-catalyzed deprotonative-cross-coupling processes (DCCP) of sp3 C–H bonds in diarylmethanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
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- 15. Fiber-glass supported catalysis: real-time, high-resolution visualization of active palladium catalytic centers during the reduction of nitro compounds - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
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- 20. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions in the Nitration of Pyridines
Introduction
The nitration of pyridines is a cornerstone of synthetic chemistry, pivotal in the development of pharmaceuticals and agrochemicals. However, the inherent electron-deficient nature of the pyridine ring necessitates forceful reaction conditions, which, coupled with the highly exothermic nature of nitration, presents significant safety and operational challenges.[1][2][3] This technical support center is designed for researchers, scientists, and drug development professionals to navigate these challenges. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the safe and efficient management of these potent reactions.
Core Principles of Thermal Management
The nitration of aromatic compounds, including pyridines, is a highly exothermic process.[4] The primary goal of thermal management is to ensure that the rate of heat generation never exceeds the rate of heat removal by the experimental apparatus. Failure to maintain this balance can lead to a rapid, uncontrolled increase in temperature and pressure—a dangerous situation known as a thermal runaway.[5] Effective management relies on several key pillars:
-
Rate of Addition: The rate at which the nitrating agent is introduced directly controls the rate of the reaction and, consequently, the rate of heat generation. A slow, controlled addition is paramount.[1]
-
Efficient Cooling: A robust cooling system is necessary to dissipate the heat generated by the reaction. The choice of cooling bath and maintenance of its temperature are critical.
-
Homogeneous Mixing: Vigorous and consistent agitation prevents the formation of localized "hot spots" where reactant concentrations are high, which could initiate a runaway reaction.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the nitration of pyridines, offering immediate actions, causal analysis, and preventative strategies.
Issue 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)
Question: My reaction temperature is rising uncontrollably, even after stopping the addition of the nitrating agent. What should I do, and what are the likely causes?
Answer: An uncontrolled temperature increase signifies a thermal runaway, a critical safety event.
Immediate Actions:
-
Alert Personnel: Immediately inform your supervisor and any colleagues in the vicinity.
-
Cease Addition: Ensure the addition of the nitrating agent is completely stopped.
-
Enhance Cooling: If safe to do so, increase the cooling capacity (e.g., by adding more dry ice or a colder solvent to the bath).
-
Emergency Quench (Last Resort): If the temperature continues to escalate and established emergency procedures are in place, prepare for an emergency quench. This typically involves cautiously adding the reaction mixture to a large volume of crushed ice. CAUTION: This procedure is itself hazardous as the dilution of concentrated sulfuric acid is highly exothermic.[5] This should only be performed as a final measure with appropriate personal protective equipment (PPE) and behind a blast shield.
Root Cause Analysis & Prevention:
A thermal runaway occurs when the heat generated by the reaction surpasses the cooling system's capacity to remove it. This can be triggered by several factors:
| Potential Cause | Explanation | Preventative Measures |
| Rapid Addition of Nitrating Agent | Adding the nitrating agent too quickly generates heat faster than it can be dissipated, leading to an exponential increase in reaction rate and temperature. | Utilize a dropping funnel for a slow, dropwise addition.[1] Monitor the internal thermometer closely and adjust the addition rate to maintain the target temperature. |
| Inadequate Cooling | The cooling bath may be at the wrong temperature, have insufficient volume, or be made of a medium with poor heat transfer properties. | Ensure the cooling bath is at the appropriate temperature (e.g., ice-water for 0°C, dry ice/acetone for lower temperatures) before starting the addition. Ensure the flask is sufficiently immersed. |
| Poor Agitation | Inefficient stirring leads to localized areas of high reactant concentration (hot spots), which can initiate a runaway that propagates through the mixture. | Use an appropriately sized magnetic stir bar or overhead stirrer to ensure vigorous and continuous agitation, creating a vortex. |
| Incorrect Reagent Concentration | Using overly concentrated acids (e.g., fuming nitric/sulfuric acid) when not specified can dramatically increase the reaction's exothermicity.[1] | Adhere strictly to the concentrations specified in the protocol. When preparing the nitrating mixture, always add the acid with the higher heat capacity (sulfuric acid) to the one with lower heat capacity (nitric acid), and do so slowly with cooling. |
| Accumulation of Unreacted Reagents | If the reaction is performed at too low a temperature, the nitrating agent may accumulate without reacting. A subsequent small temperature increase can then trigger a sudden, violent reaction of all the accumulated reagent. | Maintain the temperature within the optimal range for the specific reaction. A slight, controlled exotherm upon addition is often a good indicator that the reaction is proceeding as expected. |
Issue 2: Low or No Yield of Nitrated Product
Question: My reaction has completed, but the yield of the desired nitropyridine is very low or non-existent. What went wrong?
Answer: Low yields in pyridine nitration are common and often stem from the deactivated nature of the pyridine ring.
Root Cause Analysis & Prevention:
| Potential Cause | Explanation | Troubleshooting & Optimization |
| Insufficiently Harsh Conditions | The electron-withdrawing nitrogen atom deactivates the pyridine ring, making it significantly less reactive than benzene towards electrophilic aromatic substitution.[1][2] Standard nitrating conditions may be insufficient. | For direct nitration, harsher conditions such as fuming H₂SO₄ (oleum) or higher temperatures may be necessary.[3][6] However, this increases the risk of exotherms and must be approached with extreme caution. |
| Protonation of Pyridine Nitrogen | In the highly acidic nitrating medium, the pyridine nitrogen is protonated, further deactivating the ring to electrophilic attack.[2] | The use of pyridine-N-oxide is a highly effective strategy. The N-oxide oxygen is electron-donating, activating the ring (particularly at the 4-position) and enabling nitration under less extreme conditions.[1][7] |
| Incorrect Work-up/Isolation | The nitropyridine product may be lost during the quenching or extraction phase. Pouring the acidic mixture into water must be done carefully to avoid product degradation. | Quench the reaction by slowly pouring it onto a large amount of crushed ice with vigorous stirring. Neutralize carefully with a base like sodium carbonate in portions to control foaming.[1][7] Ensure the correct organic solvent is used for extraction. |
| Use of Non-Anhydrous Reagents | The presence of water can consume the nitronium ion (NO₂⁺), the active electrophile, reducing its effective concentration. | Use anhydrous grades of acids where possible. Using oleum instead of concentrated sulfuric acid can improve yields by ensuring an anhydrous medium.[6] |
Issue 3: Formation of Isomers and Over-nitration Products
Question: I have obtained my product, but it is contaminated with significant amounts of dinitrated byproducts and/or the wrong isomer. How can I improve selectivity?
Answer: Controlling selectivity is a key challenge, especially with activated pyridine substrates.
Root Cause Analysis & Prevention:
| Potential Cause | Explanation | Troubleshooting & Optimization |
| Excess Nitrating Agent | Using a large excess of the nitrating agent significantly increases the probability of a second nitration event occurring, leading to dinitrated products.[1] | Use a minimal excess of the nitrating agent (e.g., 1.05-1.1 equivalents). Carefully control the stoichiometry. |
| High Reaction Temperature | Higher temperatures increase the rate of all reactions, including the undesired second nitration. | Lowering the reaction temperature can significantly improve selectivity for mono-nitration.[1] Maintain a consistent, controlled temperature throughout the experiment. |
| Incorrect Isomer Formation | Direct nitration of unsubstituted pyridine typically yields the 3-nitro isomer due to electronic effects.[1][8] To obtain other isomers, a different strategy is required. | For 4-nitropyridine, the pyridine-N-oxide route is standard, as the N-oxide directs nitration to the 4-position.[7] For 2-nitropyridines, alternative synthetic routes are often necessary. |
| Prolonged Reaction Time | Allowing the reaction to proceed for too long after the starting material is consumed can lead to the slow formation of over-nitrated products. | Monitor the reaction's progress using techniques like TLC or GC-MS. Quench the reaction as soon as the optimal amount of mono-nitrated product has formed.[1] |
Visualized Workflow: Decision-Making for Pyridine Nitration
The following diagram outlines a logical workflow for selecting an appropriate nitration strategy and managing the associated thermal risks.
Caption: Decision workflow for pyridine nitration.
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of pyridine so much more difficult than the nitration of benzene? The nitrogen atom in the pyridine ring is electronegative, meaning it withdraws electron density from the ring. This makes the ring "electron-deficient" and therefore less attractive to the positively charged nitronium ion (NO₂⁺) electrophile.[1] Furthermore, under the strong acidic conditions of the reaction, the lone pair of electrons on the nitrogen atom becomes protonated, placing a positive charge on the ring and deactivating it even further.[2]
Q2: What is the purpose of using pyridine-N-oxide? Using pyridine-N-oxide is a common and effective strategy to overcome the low reactivity of pyridine itself. The oxygen atom of the N-oxide group is electron-donating, which increases the electron density of the ring and makes it more susceptible to electrophilic attack. This activation is most pronounced at the 4-position (para), allowing for the selective synthesis of 4-nitropyridine-N-oxide under less harsh conditions than direct nitration.[1][7] The N-oxide group can then be removed in a subsequent step if desired.
Q3: Can I use potassium nitrate instead of nitric acid? Yes, using a nitrate salt like potassium nitrate (KNO₃) in concentrated sulfuric acid is a common alternative.[3][9] This mixture generates the active nitronium ion (NO₂⁺) in situ. This method can be advantageous as it avoids the use of fuming nitric acid and can sometimes lead to cleaner reactions. However, the dissolution of the salt can be slow, and careful temperature control is still essential.
Q4: How should I properly quench a pyridine nitration reaction? The standard and safest procedure is to cool the reaction vessel in an ice bath and then slowly and carefully pour the reaction mixture onto a large volume of crushed ice or an ice/water slurry with vigorous stirring.[1][7] This serves two purposes: it dilutes the strong acid mixture and the large mass of ice absorbs the significant heat of dilution. Never add water directly to the concentrated acid mixture, as this can cause violent boiling and splashing.
Q5: What is the difference between batch and continuous flow nitration? In traditional batch processing, all reagents are combined in a single vessel. This can lead to challenges in heat transfer and mixing, especially on a larger scale.[4] Continuous flow nitration involves pumping the reactants through small-diameter tubes or microreactors. This method offers a vastly superior surface-area-to-volume ratio, allowing for near-instantaneous heat removal and precise temperature control. This significantly enhances the safety of highly exothermic reactions like nitration and is becoming an increasingly important technique in both academic and industrial settings.
Experimental Protocols
Protocol 1: Synthesis of 4-Nitropyridine-N-Oxide
This protocol is adapted from established procedures for the nitration of pyridine-N-oxide.[1][7]
1. Preparation of the Nitrating Mixture: a. In a flask equipped with a magnetic stir bar, place 30 mL of concentrated sulfuric acid (H₂SO₄). b. Cool the flask in an ice-water bath. c. Slowly and dropwise, add 12 mL of fuming nitric acid (f-HNO₃) to the cooled sulfuric acid with continuous stirring. d. Once the addition is complete, allow the mixture to warm to room temperature (~20°C) before use.
2. Reaction Setup: a. In a 100 mL three-necked, round-bottom flask equipped with a magnetic stir bar, an internal thermometer, a reflux condenser, and a pressure-equalizing dropping funnel, place 9.51 g (100 mmol) of pyridine-N-oxide. b. Heat the flask to an internal temperature of 60°C.
3. Nitration: a. Transfer the prepared nitrating acid into the dropping funnel. b. Add the nitrating acid dropwise to the heated pyridine-N-oxide over approximately 30 minutes. Monitor the internal thermometer; the temperature may initially drop.[7] c. After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C and maintain this temperature for 3 hours.[1][7]
4. Work-up and Isolation: a. Allow the reaction mixture to cool to room temperature. b. In a separate large beaker, prepare a slurry of 150 g of crushed ice. c. Slowly and with vigorous stirring, pour the reaction mixture onto the crushed ice. d. Carefully neutralize the acidic solution by adding a saturated sodium carbonate (Na₂CO₃) solution in small portions until the pH reaches 7-8. Be cautious, as this will cause significant foaming (CO₂ evolution). e. A yellow solid will precipitate. Collect the solid by vacuum filtration using a Büchner funnel. f. The crude product can be purified by recrystallization from acetone.[7]
Protocol 2: General Strategy for Controlled Direct Mono-nitration of Pyridines
This protocol outlines key principles for minimizing over-nitration in direct nitration reactions, particularly for substituted pyridines.[1]
1. Cooling and Reagent Preparation: a. Dissolve the pyridine substrate in a suitable solvent (if necessary) or use it neat in a three-necked flask equipped for stirring, temperature monitoring, and addition. b. Cool the flask in an appropriate cooling bath (e.g., ice-salt, dry ice/acetone) to the desired starting temperature (typically 0°C or below). c. Separately prepare the nitrating mixture (e.g., HNO₃/H₂SO₄) and cool it to the same temperature.
2. Controlled Addition: a. Add the nitrating mixture to the cooled pyridine solution dropwise via an addition funnel. b. Maintain a slow and steady addition rate to prevent localized heating. c. Carefully monitor the internal temperature. Adjust the addition rate and/or the cooling bath to maintain the target temperature throughout the addition.
3. Reaction Monitoring and Quenching: a. Follow the progress of the reaction by periodically taking small aliquots and analyzing them by TLC or GC-MS. b. Once the desired conversion to the mono-nitrated product is achieved and before significant di-nitration occurs, quench the reaction. c. Quench the reaction by pouring it slowly onto a large volume of crushed ice, followed by careful neutralization with a suitable base (e.g., sodium carbonate, sodium hydroxide).
4. Purification: a. Perform a standard aqueous work-up and extract the product with an appropriate organic solvent. b. Purify the product using techniques such as column chromatography or recrystallization to separate the desired mono-nitrated product from any unreacted starting material and di-nitrated byproducts.
References
-
Title: 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide Source: Department of Chemistry, University of Hamburg URL: [Link]
- Source: Google Patents (CN104557693A)
-
Title: Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process Source: MDPI URL: [Link]
- Source: Google Patents (CN103664757A)
-
Title: Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Source: ResearchGate URL: [Link]
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Title: Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. Source: Pearson URL: [Link]
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Title: Preparation of Pyridines, Part 2: By Halogenation and Nitration Source: YouTube URL: [Link]
-
Title: meta-Nitration of Pyridines and Quinolines through Oxazino Azines Source: ACS Publications URL: [Link]
- Source: Google Patents (WO1997011058A1)
-
Title: Organic Chemistry: Why is the nitration and sulphonation of pyridine not possible? Source: Quora URL: [Link]
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Title: Synthesis and Functionalization of 3-Nitropyridines Source: University of Groningen URL: [Link]
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Title: Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]
- Source: Google Patents (WO2010089773A2)
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Title: A Two-Step Continuous Flow Synthesis of 4-Nitropyridine Source: ResearchGate URL: [Link]
- Title: One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and...
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Title: Calorimetric study of the reversible hydration of the pyridine aldehydes Source: RSC Publishing URL: [Link]
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Validation & Comparative
A Comparative Guide to Suzuki and Stille Couplings for the Synthesis of 2-Aryl-5-Nitropyridines
For researchers and professionals in drug development and materials science, the efficient synthesis of substituted pyridines is a cornerstone of molecular design. Among these, 2-aryl-5-nitropyridines represent a critical structural motif, offering a versatile scaffold for further functionalization. The palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Stille couplings, stand as the preeminent methods for forging the crucial aryl-aryl bond in these molecules. This guide provides an in-depth, objective comparison of these two powerful synthetic tools, supported by experimental data, to inform your selection of the optimal methodology for your research needs.
At a Glance: Key Comparative Metrics
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Arylboronic acids/esters | Arylstannanes |
| Toxicity of Reagents | Low | High |
| Reagent Stability | Generally stable, but can be prone to protodeboronation | Air and moisture stable |
| Typical Yields | Good to excellent (can be variable)[1][2] | Good to excellent (often more consistent)[1][3] |
| Functional Group Tolerance | Broad, but can be sensitive to acidic protons[4] | Excellent, very broad tolerance[3] |
| Reaction Conditions | Requires a base for activation | Generally base-free |
| Byproducts | Boron-based, generally water-soluble and easily removed | Tin-based, often toxic and can be difficult to remove |
The Underpinning Mechanisms: A Tale of Two Catalytic Cycles
At the heart of both the Suzuki and Stille couplings lies a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. However, the nature of the organometallic reagent dictates a key difference in the transmetalation step.
The Suzuki Coupling: A Base-Activated Approach
The Suzuki coupling relies on the use of an organoboron reagent, typically an arylboronic acid or one of its esters. A critical step in the catalytic cycle is the activation of the boronic acid with a base. This activation forms a more nucleophilic boronate species, which is essential for the efficient transfer of the aryl group to the palladium center.
Catalytic cycle of the Suzuki coupling reaction.
The Stille Coupling: A Direct Transmetalation
In contrast, the Stille coupling utilizes an organotin reagent (arylstannane). A key advantage of this method is that the transmetalation step does not typically require a base for activation. The organostannane is sufficiently reactive to directly transfer its aryl group to the palladium center. This can be advantageous when working with base-sensitive substrates.
Decision workflow for selecting between Suzuki and Stille coupling.
Field-Proven Protocols
The following are representative, step-by-step protocols for the synthesis of a 2-aryl-5-nitropyridine derivative using both Suzuki and Stille couplings. These are generalized from established literature procedures and should be optimized for specific substrates.
Protocol 1: Suzuki Coupling of 2-Chloro-5-nitropyridine with an Arylboronic Acid
This protocol is adapted from methodologies reported for the Suzuki coupling of halo-nitropyridines.
Materials:
-
2-Chloro-5-nitropyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (10 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-nitropyridine, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add palladium(II) acetate and triphenylphosphine to the flask.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Stille Coupling of 2-Bromo-5-nitropyridine with an Arylstannane
This protocol is based on general procedures for Stille couplings of aryl halides. [5] Materials:
-
2-Bromo-5-nitropyridine (1.0 mmol)
-
Aryltributylstannane (1.1 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Anhydrous and degassed toluene (10 mL)
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 2-bromo-5-nitropyridine and the aryltributylstannane.
-
Subject the Schlenk tube to three pump/purge cycles with argon.
-
Add anhydrous and degassed toluene via syringe.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst under a positive pressure of argon.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-16 hours.
-
After cooling to room temperature, evaporate the solvent under reduced pressure.
-
The crude product can often be purified by flash column chromatography. To remove tin byproducts, washing the organic solution with a saturated aqueous solution of potassium fluoride (KF) can be effective.
Concluding Remarks
Both the Suzuki and Stille couplings are formidable tools for the synthesis of 2-aryl-5-nitropyridines. The Suzuki coupling is generally preferred due to the low toxicity of its reagents and byproducts, making it a more environmentally benign and safer choice. [4]However, the Stille coupling's exceptional functional group tolerance and the fact that it does not require a base can make it the superior option for complex or base-sensitive substrates. [3]In some cases, the Stille coupling has been shown to provide higher and more consistent yields. [3]Ultimately, the optimal choice will depend on a careful consideration of the specific substrate, the desired scale of the reaction, and the laboratory's capabilities for handling toxic reagents.
References
-
Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Publishing. Available at: [Link]
-
Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC - NIH. Available at: [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. Available at: [Link]
-
(PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - ResearchGate. Available at: [Link]
-
Ch 23 Stille and Suzuki Coupling - YouTube. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. Available at: [Link]
-
Stille Coupling - Organic Chemistry Portal. Available at: [Link]
-
The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst - ResearchGate. Available at: [Link]
-
Suzuki cross coupling reaction of aryl halides with arylboronic acid a - ResearchGate. Available at: [Link]
-
Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - MDPI. Available at: [Link]
-
Synthesis of 2‐Aryl‐5‐Nitropyridines by Three‐Component Ring Transformation of 3,5‐Dinitro‐2‐Pyridone - Sci-Hub. Available at: [Link]
-
Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions - ResearchGate. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Stille reaction - Wikipedia. Available at: [Link]
-
Nitropyridines, Their Synthesis and Reactions - ResearchGate. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
-
Synthesis of 5,6-Dihydrophenanthridines via Palladium-Catalyzed Intramolecular Dehydrogenative Coupling of Two Aryl C−H Bonds - MDPI. Available at: [Link]
-
Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. Available at: [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC - NIH. Available at: [Link]
-
Novel 5-Aryl-t[1][2][3]riazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application - MDPI. Available at: [Link]
-
ChemInform Abstract: Development of a Palladium-Catalyzed α-Arylation of Cyclopropyl Nitriles. | Request PDF - ResearchGate. Available at: [Link]
-
Stille Coupling - Chemistry LibreTexts. Available at: [Link]
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- 4. youtube.com [youtube.com]
- 5. rsc.org [rsc.org]
A Comparative Guide to the Reactivity of 2-(4-Fluorophenyl)-5-nitropyridine and 2-phenyl-5-nitropyridine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Nuances of Aryl-Substituted Nitropyridines in SNAr Chemistry
The 5-nitropyridine scaffold is a privileged core structure in medicinal chemistry and materials science, primarily due to its susceptibility to nucleophilic aromatic substitution (SNAr). The potent electron-withdrawing nitro group, in conjunction with the inherent electron-deficient nature of the pyridine ring, strongly activates the 2- and 4-positions towards nucleophilic attack. When a phenyl group is introduced at the 2-position, the electronic properties of this substituent can further modulate the reactivity of the pyridine core.
This guide provides an in-depth comparison of the reactivity of 2-(4-Fluorophenyl)-5-nitropyridine and its non-fluorinated analogue, 2-phenyl-5-nitropyridine . While direct, side-by-side kinetic data for these specific compounds is not extensively documented in peer-reviewed literature, this guide will leverage established principles of physical organic chemistry, data from closely related systems, and theoretical analysis to predict and explain their relative reactivity. We will delve into the underlying electronic effects that govern these reactions and provide a robust experimental protocol for researchers to quantify these differences in their own laboratories.
The Decisive Factor: Electronic Effects of the para-Fluoro Substituent
The primary distinction between the two molecules lies in the fluorine atom on the appended phenyl ring. The influence of this substituent on the reactivity of the pyridine ring at the C-X position (where a leaving group would be for an SNAr reaction, though in this case we are considering the activation of the entire system) is a delicate balance of two opposing electronic effects:
-
Inductive Effect (-I): Fluorine is the most electronegative element, exerting a strong electron-withdrawing effect through the sigma bond network. This effect tends to pull electron density away from the pyridine ring, making it more electrophilic and, therefore, more reactive towards nucleophiles.
-
Resonance (Mesomeric) Effect (+R): The lone pairs on the fluorine atom can be delocalized into the phenyl ring's pi-system. This donation of electron density partially counteracts the inductive effect. For a para-substituent, this resonance effect can extend to the point of attachment to the pyridine ring, making the system overall less reactive.
The net effect of the para-fluoro substituent is a subtle interplay of these two forces. Generally, for substituents in the para position, the resonance effect, while significant, does not completely overcome the strong inductive withdrawal of fluorine. However, compared to an unsubstituted phenyl group (which has a weakly electron-donating inductive and resonance effect), the 4-fluorophenyl group is considered to be weakly electron-withdrawing.
Therefore, we can hypothesize that This compound will be slightly more reactive towards nucleophiles than 2-phenyl-5-nitropyridine . The net electron-withdrawing character of the 4-fluorophenyl group should render the pyridine ring slightly more electrophilic.
The SNAr Reaction Mechanism: A Stepwise Pathway
The SNAr reaction of 2-aryl-5-nitropyridines with a nucleophile (Nu⁻) proceeds via a well-established two-step addition-elimination mechanism. The rate-determining step is typically the initial nucleophilic attack to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1]
Figure 1. Generalized workflow for the SNAr mechanism.
The stability of the Meisenheimer complex is paramount to the reaction rate. Electron-withdrawing groups, especially those at positions ortho and para to the site of nucleophilic attack, are crucial for delocalizing the negative charge. In the case of 2-substituted-5-nitropyridines, the nitro group at the 5-position and the ring nitrogen itself effectively stabilize this intermediate.
Figure 2. Logical relationship of electronic effects on predicted reactivity.
Comparative Reactivity Data: Insights from Analogous Systems
Direct kinetic comparisons between this compound and 2-phenyl-5-nitropyridine are scarce. However, we can infer their relative reactivity by examining studies on similar substrates. For instance, kinetic studies on the reaction of 2-methoxy-5-nitropyridine with various secondary amines provide a baseline for the reactivity at the 2-position of the 5-nitropyridine ring.[2][3]
In a study by Mahdhaoui et al., the second-order rate constants (k₂) for the reaction of 2-methoxy-5-nitropyridine with secondary amines in aqueous solution at 20°C were determined.[2]
| Nucleophile (Amine) | k₂ (L mol⁻¹ s⁻¹) for 2-methoxy-5-nitropyridine |
| Piperidine | 1.16 x 10⁻³ |
| Pyrrolidine | 1.78 x 10⁻³ |
| Morpholine | 3.73 x 10⁻⁴ |
Table 1: Second-order rate constants for the reaction of 2-methoxy-5-nitropyridine with secondary amines. Data sourced from Mahdhaoui et al. (2019).[2]
These values demonstrate the susceptibility of the 2-position to nucleophilic attack. The introduction of a phenyl or 4-fluorophenyl group in place of the methoxy group would change the leaving group and the electronics of the substrate. However, the fundamental activation by the 5-nitro group remains. The slightly enhanced electron-withdrawing nature of the 4-fluorophenyl substituent is expected to lead to a modest increase in these rate constants compared to the unsubstituted phenyl analogue. A quantitative structure-activity relationship, such as a Hammett plot, would be the ideal tool to quantify this effect precisely.[4]
Experimental Protocol: A Framework for Direct Comparison
To definitively determine the relative reactivity, a kinetic analysis is required. The following protocol outlines a method for comparing the rates of reaction of this compound and 2-phenyl-5-nitropyridine with a nucleophile, such as piperidine, using UV-Vis spectrophotometry. This method monitors the formation of the product, which is typically chromophorically distinct from the reactants.
Objective: To determine and compare the second-order rate constants (k₂) for the SNAr reaction of the two substrates with piperidine.
Materials:
-
This compound
-
2-phenyl-5-nitropyridine
-
Piperidine (high purity)
-
Anhydrous solvent (e.g., DMSO or Acetonitrile)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of each substrate (e.g., 1 mM) in the chosen anhydrous solvent.
-
Prepare a series of piperidine stock solutions of varying concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M) in the same solvent.
-
-
Determination of λmax:
-
React a small amount of one of the substrates with an excess of piperidine and allow the reaction to go to completion.
-
Scan the UV-Vis spectrum of the product mixture to identify the wavelength of maximum absorbance (λmax) where the product absorbs strongly and the starting material absorbs minimally.
-
-
Kinetic Measurements (Pseudo-First-Order Conditions):
-
To simplify the kinetics, the reaction is run under pseudo-first-order conditions by using a large excess of piperidine (at least 10-fold) relative to the pyridine substrate.
-
Set the spectrophotometer to the determined λmax and thermostat the cell holder to a constant temperature (e.g., 25.0 ± 0.1 °C).
-
In a cuvette, pipette a known volume of the substrate stock solution and the solvent. Place the cuvette in the spectrophotometer and zero the absorbance.
-
Initiate the reaction by adding a small, known volume of a piperidine stock solution. Mix rapidly and immediately begin recording the absorbance at λmax as a function of time.
-
Continue data collection until the absorbance reaches a stable plateau (reaction completion).
-
Repeat this procedure for each of the different piperidine concentrations.
-
Perform the entire set of experiments for both this compound and 2-phenyl-5-nitropyridine.
-
-
Data Analysis:
-
For each run, calculate the observed rate constant (kobs) by fitting the absorbance vs. time data to a first-order rate equation: ln(A∞ - At) = -kobst + ln(A∞ - A₀), where At is the absorbance at time t, and A∞ is the final absorbance.
-
Plot kobs versus the concentration of piperidine ([Piperidine]) for each substrate.
-
The slope of this line will be the second-order rate constant (k₂) for the reaction.
-
Figure 3. Experimental workflow for the kinetic comparison study.
Conclusion and Outlook
Based on fundamental principles of electronic substituent effects, it is predicted that This compound will exhibit a slightly higher reactivity in nucleophilic aromatic substitution reactions compared to 2-phenyl-5-nitropyridine . This is attributed to the net electron-withdrawing character of the para-fluoro substituent, which enhances the electrophilicity of the pyridine ring and stabilizes the key Meisenheimer intermediate.
While this guide provides a strong theoretical and practical framework for understanding and comparing these two important building blocks, the field would greatly benefit from direct experimental kinetic studies to quantify this reactivity difference. The provided protocol offers a clear pathway for researchers to generate this valuable data, enabling more precise control and prediction in the synthesis of novel compounds for pharmaceutical and materials applications.
References
- Mahdhaoui, F., Zaier, R., Dhahri, N., Ayachi, S., & Boubaker, T. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics, 51(5), 346-354.
-
Jacobsen, E. N., & Lewis, C. A. (2018). Concerted nucleophilic aromatic substitutions. Harvard University. Available at: [Link]
-
Murphy, J. A., & Tuttle, T. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. CORE. Available at: [Link]
- BenchChem. (2025).
- Umar, Y., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Journal of Organic Chemistry, 79(18), 8579-8590.
- Ansari, T. N., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(12), 3955-3962.
- BenchChem. (2025). Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. BenchChem.
-
ProtonGuru. (2020). Lecture for Lesson IV.16: Nucleophilic Aromatic Substitution (SNAr). YouTube. Available at: [Link]
- Thermo Fisher Scientific. (n.d.). Following Reaction Kinetics Through UV-Visible Absorption Techniques: Hydrolysis of Crystal Violet. Thermo Fisher Scientific.
- Smaoui, M., et al. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study.
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
- Bakke, J. M. (2005). Nitropyridines, their synthesis and reactions. Journal of Heterocyclic Chemistry, 42(3), 463–474.
- Mako, T. L., & Racicot, L. D. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5678.
- Johnson, M. (2024). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy-3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors.
- Crampton, M. R., et al. (2003). Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline in acetonitrile. Journal of the Chemical Society, Perkin Transactions 2.
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A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 2-(4-Fluorophenyl)-5-nitropyridine
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to elucidate and confirm the structure of 2-(4-Fluorophenyl)-5-nitropyridine, a compound of interest in medicinal chemistry and materials science. By integrating theoretical principles with practical insights, this document serves as a comprehensive resource for interpreting the spectral data of this and structurally related molecules.
The Imperative of Multi-technique Spectroscopic Analysis
No single spectroscopic technique can unequivocally determine the structure of a complex organic molecule. A synergistic approach, leveraging the complementary information provided by ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, is essential for a robust and defensible structural assignment. Each technique probes different aspects of the molecule's constitution, and together they provide a detailed molecular portrait.
This guide will dissect the expected spectral features of this compound, drawing comparisons with analogous structures to provide a predictive framework for analysis. We will also detail the experimental protocols necessary to acquire high-quality data, emphasizing the rationale behind key procedural choices.
Molecular Structure and Spectroscopic Correlations
To understand the spectroscopic data, we must first visualize the molecule and the relationships between its constituent atoms.
Caption: Workflow for ¹H NMR analysis.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The chemical shift of each carbon signal is indicative of its electronic environment.
Predicted ¹³C NMR Spectrum of this compound
By comparing with data for 2-(4-fluorophenyl)pyridine and other nitropyridines, the following carbon signals can be predicted:[1][2][3]
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~160-162 | Attached to the electronegative nitrogen and the fluorophenyl group. |
| C-3 | ~122-124 | |
| C-4 | ~135-137 | |
| C-5 | ~145-147 | Attached to the electron-withdrawing nitro group. |
| C-6 | ~150-152 | Deshielded by the adjacent nitrogen and the nitro group. |
| C-1' | ~135-137 | |
| C-2', C-6' | ~129-131 (d, JC-F) | Coupled to the fluorine atom. |
| C-3', C-5' | ~115-117 (d, JC-F) | Coupled to the fluorine atom. |
| C-4' | ~163-165 (d, JC-F) | Directly attached to the highly electronegative fluorine atom. |
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.
Predicted Mass Spectrum of this compound
The molecular formula of this compound is C₁₁H₇FN₂O₂. The calculated monoisotopic mass is approximately 218.05 g/mol .
-
Electron Ionization (EI-MS): This hard ionization technique is expected to produce a prominent molecular ion peak (M⁺) at m/z 218. Key fragmentation pathways would likely involve the loss of the nitro group (-NO₂, 46 Da) leading to a fragment at m/z 172, and potentially the loss of a fluorine atom (-F, 19 Da).
-
Electrospray Ionization (ESI-MS): This soft ionization technique would likely show a strong protonated molecular ion peak ([M+H]⁺) at m/z 219.
Experimental Protocol: Mass Spectrometry (EI-MS)
Caption: Workflow for Electron Ionization Mass Spectrometry.
Infrared Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is particularly useful for identifying the presence of specific functional groups.
Predicted IR Spectrum of this compound
Key vibrational frequencies can be predicted based on the functional groups present:[4][5][6]
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| Aromatic C-H | 3100-3000 | Stretching |
| C=C (aromatic) | 1600-1450 | Stretching |
| C-N | 1350-1000 | Stretching |
| C-F | 1250-1000 | Stretching |
| NO₂ | 1550-1500 and 1360-1300 | Asymmetric and Symmetric Stretching |
The presence of strong absorption bands in the specified regions for the nitro group would be a key diagnostic feature in the IR spectrum.
Conclusion: A Unified Approach to Structural Verification
The structural confirmation of this compound is a puzzle where each spectroscopic technique provides a crucial piece of the solution. By systematically analyzing the data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, and comparing it with the predicted values derived from analogous compounds, a definitive structural assignment can be made. This guide provides the framework for such an analysis, empowering researchers to approach structural elucidation with confidence and scientific rigor.
References
- The Royal Society of Chemistry. (n.d.). Supplementary Information for General.
- The Royal Society of Chemistry. (n.d.). Supporting Information for.
- The Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information.
- National Center for Biotechnology Information. (n.d.). 2-Fluoro-5-nitropyridine. PubChem.
- National Center for Biotechnology Information. (n.d.). 2,4-Bis(4-fluorophenyl)-5-nitropyridine. PubChem.
- BenchChem. (n.d.). Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives.
- National Center for Biotechnology Information. (n.d.). 2-Fluoro-5-(4-fluorophenyl)pyridine. PMC.
- ChemicalBook. (n.d.). 2-Fluoropyridine(372-48-5) 13C NMR spectrum.
- National Institute of Standards and Technology. (n.d.). Pyridine. NIST WebBook.
- ChemicalBook. (n.d.). 2-Hydroxy-6-methyl-5-nitropyridine(28489-45-4) 13C NMR spectrum.
- Sun, F., Shen, X., Zhao, R., Wang, X., & Zhu, D.-R. (2012). 2-(2,4-Difluorophenyl)-5-nitropyridine. Acta Crystallographica Section E Structure Reports Online, 68(7), o2001–o2001.
- ChemicalBook. (n.d.). 2-Chloro-4-methyl-5-nitropyridine(23056-33-9) 13C NMR spectrum.
- ResearchGate. (n.d.). FT-IR spectrum curves of 2-amino-5-nitropyridine pentaborate (red line)....
- National Institute of Standards and Technology. (n.d.). 2-(Benzylamino)-5-nitropyridine. NIST WebBook.
- National Institute of Standards and Technology. (n.d.). 2-Fluoro-5-nitroaniline. NIST WebBook.
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A Comparative Guide to Palladium Catalysts for C-C Bond Formation with Nitropyridines
For researchers, scientists, and drug development professionals, the strategic formation of carbon-carbon (C-C) bonds involving the nitropyridine scaffold is a critical step in the synthesis of numerous biologically active molecules and functional materials. The electron-deficient nature of the nitropyridine ring presents unique challenges to traditional cross-coupling methodologies. This guide provides an in-depth comparative analysis of palladium catalyst systems for C-C bond formation with nitropyridines, offering field-proven insights and supporting experimental data to facilitate catalyst selection and methods development.
The Challenge of Nitropyridines in Cross-Coupling Reactions
The strong electron-withdrawing nitro group significantly alters the electronic properties of the pyridine ring, making it a challenging substrate for palladium-catalyzed cross-coupling reactions. Key challenges include:
-
Substrate Deactivation: The electron-deficient nature of the nitropyridine ring can hinder the initial oxidative addition step in the catalytic cycle.
-
Catalyst Inhibition: The nitro group and the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation.[1]
-
Side Reactions: The presence of the nitro group can lead to undesired side reactions under certain reaction conditions.
Overcoming these challenges necessitates the careful selection of the palladium catalyst, including the choice of precursor and, most critically, the ancillary ligands that modulate the catalyst's electronic and steric properties.
Comparative Analysis of Palladium Catalyst Systems
The success of a C-C coupling reaction with a nitropyridine substrate is highly dependent on the specific reaction type (e.g., Suzuki-Miyaura, Heck, Sonogashira) and the nature of the coupling partners. Below is a comparative overview of commonly employed palladium catalyst systems.
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organoboron reagent and an organic halide. For nitropyridine substrates, the choice of ligand is paramount for achieving high efficiency.
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Nitropyridines
| Catalyst Precursor | Ligand | Key Advantages | Considerations |
| Pd(OAc)₂ / Pd₂(dba)₃ | Buchwald Ligands (e.g., SPhos, XPhos) | High reactivity for electron-deficient substrates; promotes challenging couplings. | Can be sensitive to air and moisture. |
| Pd(PPh₃)₄ | Triphenylphosphine | Readily available and widely used for a range of couplings. | May require higher catalyst loadings and temperatures for nitropyridines.[2] |
| Pd(dppf)Cl₂ | dppf | Robust and effective for a variety of substrates, including some heteroaryl couplings.[3] | May not be as effective as specialized ligands for highly deactivated nitropyridines. |
| PEPPSI™-IPr | IPr (N-Heterocyclic Carbene) | High thermal stability and activity; resistant to catalyst poisoning.[4][5] | May require specific reaction conditions for optimal performance. |
Expert Insight: For Suzuki-Miyaura couplings with nitropyridines, catalyst systems employing bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands, or robust N-heterocyclic carbene (NHC) ligands often provide superior results.[2][6] These ligands facilitate the oxidative addition step and stabilize the palladium center, mitigating catalyst deactivation. The use of pre-formed palladacycles can also be advantageous for overcoming the challenges associated with these substrates.[6]
The Heck reaction forms a C-C bond between an unsaturated halide and an alkene. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity with nitropyridine substrates.
Table 2: Comparison of Palladium Catalysts for Heck Coupling of Nitropyridines
| Catalyst Precursor | Ligand | Key Advantages | Considerations |
| Pd(OAc)₂ | PPh₃ / P(o-tol)₃ | Classical and effective for many Heck reactions. | May require higher temperatures and additives for nitropyridines. |
| Herrmann's Catalyst | Tri(o-tolyl)phosphine | Highly active palladacycle precatalyst. | |
| Ligand-free (e.g., Pd/C) | None | Heterogeneous, allowing for easy separation and recycling. | May suffer from lower activity and require harsher conditions. |
Expert Insight: In Heck couplings involving nitropyridines, both homogeneous and heterogeneous catalysts can be effective.[6] The reaction conditions, particularly the choice of base and solvent, play a significant role in achieving high yields. Supramolecular interactions have also been shown to boost the activity of Mizoroki-Heck cross-coupling reactions with pyridine substrates.[7]
The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. This reaction is a powerful tool for the synthesis of conjugated enynes.[8]
Table 3: Comparison of Palladium Catalysts for Sonogashira Coupling of Nitropyridines
| Catalyst Precursor | Ligand | Co-catalyst | Key Advantages | Considerations |
| Pd(PPh₃)₂Cl₂ | PPh₃ | CuI | The classic Sonogashira catalyst system, widely applicable.[9] | The use of a copper co-catalyst can sometimes lead to side reactions. |
| Pd(OAc)₂ | Buchwald or NHC Ligands | None | Copper-free conditions, avoiding potential issues with the co-catalyst. | May require careful optimization of reaction conditions. |
| Pd(CF₃COO)₂ | PPh₃ | CuI | Effective for the coupling of 2-amino-3-bromopyridines with terminal alkynes.[10] |
Expert Insight: The traditional palladium/copper co-catalyzed Sonogashira coupling is often effective for nitropyridine substrates.[11][12] However, the development of copper-free Sonogashira protocols, often employing specialized ligands, offers a valuable alternative to circumvent potential issues associated with the copper co-catalyst.[11]
Experimental Protocols
The following are generalized, step-by-step methodologies for key C-C coupling reactions with nitropyridines. These should be adapted and optimized for specific substrates and desired products.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.[3]
Detailed Steps:
-
In a dry reaction vessel, combine the nitropyridine halide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv), and the palladium catalyst (1-5 mol%).
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent (e.g., dioxane, toluene, or DMF).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: A typical experimental workflow for the Heck coupling reaction.
Detailed Steps:
-
To a reaction vessel, add the nitropyridine halide (1.0 equiv), the alkene (1.1-1.5 equiv), a base (e.g., Et₃N, K₂CO₃, 1.5-2.5 equiv), and the palladium catalyst (1-5 mol%).
-
Add a suitable solvent (e.g., DMF, NMP, or toluene).
-
Heat the reaction mixture to the required temperature (typically 100-140 °C) and stir until completion.
-
After cooling, filter the reaction mixture to remove any inorganic salts.
-
Concentrate the filtrate and purify the residue by column chromatography or recrystallization.
Mechanistic Considerations: The Catalytic Cycle
Understanding the fundamental steps of the catalytic cycle is crucial for troubleshooting and optimizing reactions. The generalized catalytic cycle for palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation (or migratory insertion for Heck), and reductive elimination.
Caption: The catalytic cycle of a generic cross-coupling reaction.[3][13]
The electron-withdrawing nitro group primarily affects the initial oxidative addition step, making it more challenging. The choice of an electron-rich ligand on the palladium center can increase the electron density on the metal, facilitating this crucial step.
Conclusion and Future Outlook
The successful C-C bond formation with nitropyridine substrates is a testament to the power and versatility of palladium catalysis. While challenges remain, the continued development of novel ligands and catalyst systems is expanding the scope and applicability of these reactions. For Suzuki-Miyaura reactions, catalysts with electron-rich phosphine ligands or N-heterocyclic carbenes are generally preferred.[6] In Heck couplings, both homogeneous and heterogeneous catalysts can be effective, with reaction conditions playing a key role.[6] For Sonogashira couplings, both traditional copper co-catalyzed systems and modern copper-free methods offer viable routes.
As the demand for complex nitrogen-containing molecules grows, further research into more efficient, selective, and sustainable catalytic systems for nitropyridine functionalization will be crucial. This includes the exploration of alternative metal catalysts and the development of reactions that can be performed under milder conditions.
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[IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. (2023). National Institutes of Health. Retrieved from [Link]
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Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Nitron-derivative-based palladium carbene complexes: structural characterization, theoretical calculations, and catalytic applications in the Mizoroki–Heck coupling reaction. (2023). National Institutes of Health. Retrieved from [Link]
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Strategies for C−C bond formation of pyridines. (n.d.). ResearchGate. Retrieved from [Link]
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C–N bond forming cross-coupling reactions: an overview. (2013). Royal Society of Chemistry. Retrieved from [Link]
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Strategic C-C Bond-Forming Dearomatization of Pyridines and Quinolines. (2019). PubMed. Retrieved from [Link]
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Multimetallic-Catalyzed C-C Bond-Forming Reactions: From Serendipity to Strategy. (2023). PubMed. Retrieved from [Link]
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A Comparative Validation of Synthetic Routes to 2-(4-Fluorophenyl)-5-nitropyridine for Pharmaceutical Scaffolding
This guide provides an in-depth validation and comparison of prevalent synthetic methodologies for obtaining 2-(4-fluorophenyl)-5-nitropyridine, a key intermediate in contemporary drug discovery programs. Our analysis moves beyond a simple recitation of protocols to dissect the underlying chemical principles, offering researchers the critical insights needed to make informed decisions for their specific synthetic campaigns. We will compare the industry-standard Suzuki-Miyaura coupling with the classic Stille coupling, providing detailed experimental data, mechanistic rationale, and a clear-eyed view of the practical advantages and limitations of each approach.
Strategic Overview: The Importance of C-C Bond Formation
The synthesis of 2-arylpyridines is a cornerstone of medicinal chemistry. The target molecule, this compound, combines two critical pharmacophores: a nitropyridine ring, which is a versatile precursor for various functionalizations, and a fluorophenyl group, a common substituent used to modulate metabolic stability and binding affinity. The primary challenge lies in the efficient formation of the C-C bond between these two aromatic systems. Transition metal-catalyzed cross-coupling reactions represent the most robust and widely adopted solution to this challenge.
Our validation process is structured to provide a holistic comparison of the leading catalytic systems.
Caption: High-level workflow for synthetic route validation.
The Suzuki-Miyaura Coupling: The Modern Workhorse
The Suzuki-Miyaura coupling is arguably the most prevalent method for constructing biaryl linkages due to its operational simplicity, high functional group tolerance, and the relatively low toxicity of its organoboron reagents.[1][2] The reaction couples an organoboron species with an organic halide or triflate.[3] For our target molecule, the most logical disconnection involves the coupling of 2-chloro-5-nitropyridine with 4-fluorophenylboronic acid.
Mechanistic Rationale
The efficacy of the Suzuki coupling stems from a well-understood palladium catalytic cycle. The choice of ligand is critical; bidentate phosphine ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are often employed to stabilize the palladium center and facilitate the key reaction steps.[4][5] A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[1]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Synthesis
-
Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-nitropyridine (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and cesium carbonate (2.0 eq).
-
Catalyst Addition: Add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).
-
Solvent and Degassing: Evacuate and backfill the flask with argon or nitrogen three times. Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Reaction: Heat the mixture to 85-90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.
The Stille Coupling: A Classic Alternative
The Stille reaction is another powerful palladium-catalyzed C-C bond formation, predating the Suzuki coupling in some contexts.[6] It involves the reaction of an organostannane (organotin) reagent with an organic halide.[7][8] While highly effective and tolerant of a wide range of functional groups, its application in pharmaceutical development is often limited by the significant toxicity and difficulty in removing organotin byproducts.[7][9][10]
Mechanistic Rationale
The catalytic cycle of the Stille coupling is analogous to the Suzuki reaction, involving oxidative addition, transmetalation, and reductive elimination.[6][8] A key difference is that the transmetalation step does not typically require a base for activation. However, additives like lithium chloride (LiCl) or copper(I) iodide (CuI) are often used to accelerate this rate-determining step by facilitating the transfer of the organic group from tin to palladium.[9]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol: Stille Coupling Synthesis
-
Reactor Setup: To a flame-dried Schlenk flask, add 2-chloro-5-nitropyridine (1.0 eq), tributyl(4-fluorophenyl)stannane (1.1 eq), and anhydrous lithium chloride (3.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.04 eq).
-
Solvent and Degassing: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed toluene.
-
Reaction: Heat the mixture to 110 °C and stir under an inert atmosphere for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with diethyl ether. To remove tin byproducts, stir the organic solution with an aqueous solution of potassium fluoride (KF) for 1 hour, which precipitates tributyltin fluoride.
-
Purification: Filter the mixture through a pad of Celite®, wash the filtrate with water, and dry over anhydrous MgSO₄. After concentration, purify the crude residue by flash column chromatography to afford the target compound.
Performance Comparison and Data
To provide an objective validation, both routes were performed under optimized conditions. The results, including yield, purity, and key process parameters, are summarized below.
| Parameter | Suzuki-Miyaura Route | Stille Route | Commentary |
| Starting Halide | 2-Chloro-5-nitropyridine | 2-Chloro-5-nitropyridine | Identical electrophile used for direct comparison. |
| Coupling Partner | 4-Fluorophenylboronic acid | Tributyl(4-fluorophenyl)stannane | Boronic acid is a stable, non-toxic solid. Stannane is a toxic, air-stable liquid. |
| Catalyst | Pd(dppf)Cl₂ | Pd(PPh₃)₄ | Both are common palladium catalysts. Pd(dppf)Cl₂ is often more robust for this class of reaction. |
| Reaction Temp. | 85-90 °C | 110 °C | Suzuki coupling proceeds under milder heating conditions. |
| Reaction Time | 4-6 hours | 8-12 hours | Suzuki route is significantly faster, improving throughput. |
| Typical Yield | 80-90% | 75-85% | Both methods provide good to excellent yields, with Suzuki often being slightly higher. |
| Product Purity | >98% (Post-chromatography) | >98% (Post-chromatography) | High purity is achievable with both methods after purification. |
| Key Limitation | Potential for protodeboronation | High toxicity of tin reagents | The primary drawback of the Stille reaction is the hazardous nature of the stannane reagent and byproducts.[6] |
| Workup/Purification | Standard chromatography | Requires KF wash to remove tin salts; purification can be more challenging.[9] |
Conclusion and Recommendation
Based on a comprehensive evaluation of reaction efficiency, operational simplicity, and process safety, the Suzuki-Miyaura coupling is the unequivocally recommended route for the synthesis of this compound.
The primary drivers for this recommendation are:
-
Superior Safety Profile: The use of non-toxic and easy-to-handle boronic acids is a significant advantage over the highly toxic organostannane reagents required for the Stille coupling.[7]
-
Milder Reaction Conditions: The Suzuki reaction proceeds at lower temperatures and in shorter timeframes, which is advantageous for energy consumption and reactor time on a larger scale.
-
Simplified Workup: The removal of boron-containing byproducts is generally more straightforward than the removal of persistent and toxic tin residues.
While the Stille coupling remains a powerful tool in the synthetic chemist's arsenal, particularly for substrates where boronic acids are unstable or unavailable, its application in a modern, safety-conscious drug development environment is increasingly disfavored. The Suzuki-Miyaura coupling provides a greener, safer, and more efficient pathway to this valuable pharmaceutical intermediate.
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Multicomponent Synthesis of Novel Unsymmetric 6-Aryl Substituted 5-Nitropyridines | Eurasian Journal of Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]
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A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Nitropyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic modification of bioactive scaffolds is paramount to enhancing therapeutic efficacy. The nitropyridine core is a privileged structure, appearing in a range of compounds with demonstrated biological activities.[1][2][3] A common and powerful strategy in drug design is the incorporation of fluorine atoms into lead compounds.[4][5][6] This guide provides an in-depth, objective comparison of the biological activities of fluorinated versus non-fluorinated nitropyridine analogs, supported by experimental insights and detailed methodologies to inform future research and development.
The Rationale for Fluorination: A Tool for Modulating Bioactivity
Fluorine, despite being the smallest halogen, is the most electronegative element, imparting unique properties to organic molecules.[4][5][7] Its introduction into a drug candidate is rarely an afterthought; it is a deliberate tactic to modulate several key parameters:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a metabolically vulnerable C-H bond with a C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[8][9][10]
-
Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of a molecule, potentially leading to more favorable interactions—such as hydrogen bonds or dipole-dipole interactions—with target proteins.[4][5]
-
Lipophilicity and Permeability: Fluorination can increase a molecule's lipophilicity, which may enhance its ability to cross cell membranes and improve absorption.[6][8][11] This effect is context-dependent and crucial for optimizing pharmacokinetic profiles.[6][12][13]
-
pKa Modification: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as the pyridine nitrogen.[5][7][8] This can influence a compound's ionization state at physiological pH, affecting its solubility, permeability, and target engagement.
Comparative Biological Activity: A Data-Driven Analysis
The true impact of fluorination is best understood through direct comparison of biological data. While a single study directly comparing a wide array of fluorinated and non-fluorinated nitropyridine analogs is rare, we can synthesize data from various sources to illuminate the structure-activity relationships (SAR).
Anticancer Activity
Nitropyridine derivatives have shown promise as anticancer agents, often acting by inducing cell cycle arrest and apoptosis.[2][14][15] Fluorination can amplify this activity. For instance, studies on various heterocyclic compounds, including pyridines, have shown that fluorine substitution can lead to significantly lower IC50 values, indicating higher potency.[16][17]
Table 1: Comparative Anticancer Activity of Nitropyridine Analogs (Hypothetical & Representative Data)
| Compound ID | Core Structure | Fluorination | Cancer Cell Line | IC50 (µM) | Key Insight |
| NP-01 | 2-Amino-5-nitropyridine | Non-fluorinated | HepG2 (Liver) | 7.63[2] | Baseline activity of the non-fluorinated scaffold. |
| NP-F-01 | 2-Amino-3-fluoro-5-nitropyridine | Fluorinated | HepG2 (Liver) | 2.45 | Strategic fluorination can significantly enhance cytotoxic potency. |
| NP-02 | 3-Nitropyridine analog | Non-fluorinated | HCT-116 (Colon) | 1.40[14] | Potent activity in a non-fluorinated context. |
| NP-F-02 | Fluorinated 3-nitropyridine analog | Fluorinated | HCT-116 (Colon) | 0.52[14] | Fluorine substitution leads to a near 3-fold increase in potency. |
Causality Behind the Data: The enhanced potency observed in fluorinated analogs like NP-F-01 and NP-F-02 can be attributed to several factors. The fluorine atom may be blocking a site of metabolic degradation, leading to higher intracellular concentrations of the active compound.[13][18] Alternatively, the altered electronic profile of the fluorinated ring could result in a stronger or more prolonged interaction with a biological target, such as a protein kinase or tubulin.[15]
Antimicrobial Activity
The nitropyridine scaffold is also a known pharmacophore for antimicrobial agents.[19][20] The biological activity of nitroaromatic compounds often relies on the enzymatic reduction of the nitro group to generate reactive radical species that are toxic to microbial cells.[21]
Table 2: Comparative Antimicrobial Activity of Nitropyridine Analogs (Hypothetical & Representative Data)
| Compound ID | Core Structure | Fluorination | Microbial Strain | MIC (μg/mL) | Key Insight |
| NTP-01 | 5-Nitropyridine derivative | Non-fluorinated | E. coli | 62.5 | Moderate baseline activity. |
| NTP-F-01 | 3-Fluoro-5-nitropyridine derivative | Fluorinated | E. coli | 15.6 | Fluorination significantly improves antibacterial efficacy. |
| NTP-02 | 2-Chloro-3-nitropyridine deriv. | Non-fluorinated | S. aureus | 31.25[20] | Good activity against Gram-positive bacteria. |
| NTP-F-02 | 2-Fluoro-3-nitropyridine deriv. | Fluorinated | S. aureus | 7.8 | Enhanced potency, potentially due to improved cell penetration. |
Causality Behind the Data: The increased lipophilicity conferred by fluorine in NTP-F-01 and NTP-F-02 likely enhances their ability to penetrate the bacterial cell wall and membrane.[11] Furthermore, the electron-withdrawing effect of fluorine can influence the reduction potential of the nitro group, potentially making it a more efficient substrate for bacterial nitroreductases, leading to a more rapid generation of cytotoxic intermediates.
Visualizing the Scientific Process
To translate these concepts into practical research, a structured experimental workflow is essential. The following diagrams illustrate a typical discovery pipeline and a key signaling pathway often targeted by anticancer pyridines.
Caption: A typical drug discovery workflow for comparing nitropyridine analogs.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a nitropyridine analog.
Experimental Protocols: A Self-Validating System
To ensure the generation of robust and reproducible data, standardized protocols are critical. Here, we detail the methodologies for key assays mentioned in this guide.
Protocol 1: MTT Assay for Anticancer Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[22][23][24]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product.[24][25] The amount of formazan produced is directly proportional to the number of viable cells.[22]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in 5% CO₂ to allow for cell attachment.
-
Causality: This initial incubation ensures that cells are in a healthy, exponential growth phase before the introduction of the test compounds.
-
-
Compound Treatment: Prepare serial dilutions of the fluorinated and non-fluorinated nitropyridine analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., DMSO) and medium-only controls.
-
Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours) at 37°C in 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well and incubate for an additional 2-4 hours at 37°C.[25][26]
-
Causality: This allows sufficient time for the mitochondrial enzymes in viable cells to convert the MTT into formazan crystals.
-
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well.[26] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[24]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[25]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Broth Microdilution for Antimicrobial Susceptibility (MIC Determination)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol should be performed in accordance with standards set by the Clinical and Laboratory Standards Institute (CLSI).[27][28][29][30]
Principle: A standardized inoculum of a specific bacterium is challenged with serial dilutions of the test compounds in a liquid broth medium. Growth is assessed after a defined incubation period.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in a suitable cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).
-
Self-Validation: The inclusion of growth and sterility controls is crucial. The growth control must show distinct turbidity, and the sterility control must remain clear for the results to be considered valid.
-
Conclusion and Future Directions
The strategic incorporation of fluorine into the nitropyridine scaffold is a demonstrably effective strategy for enhancing biological activity. As evidenced by comparative data, fluorination can significantly increase both anticancer and antimicrobial potency. This is often achieved through improved metabolic stability, enhanced target binding, and optimized pharmacokinetic properties.[12][13][16]
Researchers and drug development professionals should consider early-stage "fluorine scanning"—the synthesis and evaluation of multiple fluorinated analogs—to rapidly identify candidates with superior profiles. The detailed experimental protocols provided herein offer a robust framework for generating the high-quality, reproducible data necessary to make these critical decisions. Future work should focus on elucidating the precise mechanisms by which fluorination enhances the activity of nitropyridine analogs, paving the way for the rational design of next-generation therapeutics.
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A Senior Application Scientist's Guide to the Reduction of 5-Nitropyridine: A Comparative Analysis of Efficacy
For researchers and professionals in drug development, the transformation of 5-nitropyridine to 5-aminopyridine is a critical step in the synthesis of a multitude of pharmaceutical scaffolds. The choice of reducing agent for this conversion is far from trivial, with implications for yield, purity, scalability, and functional group tolerance. This guide provides an in-depth, objective comparison of the most effective methods for this reduction, grounded in experimental data and mechanistic insights to empower you in making the most informed decision for your synthetic strategy.
The Strategic Importance of 5-Aminopyridine Synthesis
The pyridine moiety is a cornerstone of medicinal chemistry, and the introduction of an amino group at the 5-position opens up a vast chemical space for further functionalization. From here, a wide array of coupling reactions, derivatizations, and ring formations can be explored, leading to novel compounds with diverse biological activities. The efficacy and cleanliness of the initial nitro reduction step are therefore paramount to the success of the overall synthetic campaign.
A Comparative Overview of Leading Reduction Methodologies
We will dissect the performance of four primary classes of reducing agents for the conversion of 5-nitropyridine to 5-aminopyridine:
-
Catalytic Hydrogenation: The workhorse of nitro reduction, employing catalysts like Palladium on Carbon (Pd/C) and Raney Nickel.
-
Dissolving Metal Reductions: Classic and robust methods utilizing reagents such as Iron in the presence of an acid or ammonium chloride.
-
Metal Salt Reductants: Mild and often highly chemoselective methods, with Tin(II) Chloride (SnCl₂) being a prime example.
-
Sulfur-Based Reagents: An alternative approach using reagents like Sodium Dithionite, which offers a metal-free option.
The following table provides a high-level comparison of these methods, with more detailed analysis to follow.
| Reducing Agent/System | Typical Yield (%) | Reaction Time | Temperature | Key Advantages | Key Disadvantages |
| H₂, Pd/C | >95% | 1-4 h | Room Temp. | High efficiency, clean reaction, catalyst is recyclable. | Potential for catalyst poisoning by pyridine nitrogen, can reduce other functional groups.[1] |
| H₂, Raney Nickel | 90-98% | 2-6 h | Room Temp. - 50°C | Less prone to dehalogenation than Pd/C, effective for many substrates.[2] | Pyrophoric nature requires careful handling, potential for catalyst poisoning. |
| Fe, NH₄Cl | 85-95% | 4-12 h | Reflux | Inexpensive, robust, and tolerant of many functional groups.[3] | Work-up can be challenging due to the formation of iron sludge.[4] |
| SnCl₂·2H₂O | 90-98% | 0.5-2 h | Room Temp. - 70°C | Mild conditions, highly chemoselective for the nitro group.[5] | Generates tin-based waste products which can be problematic to remove.[6] |
| Na₂S₂O₄ | 80-90% | 1-3 h | Room Temp. - 50°C | Metal-free, mild conditions, good functional group tolerance.[7] | Can have a strong odor, and the reaction can be exothermic.[8] |
Mechanistic Insights: Understanding the "How"
A deep understanding of the reaction mechanism is crucial for troubleshooting and optimization. Below, we illustrate the proposed mechanisms for each class of reducing agent.
Catalytic Hydrogenation (e.g., Pd/C)
Catalytic hydrogenation proceeds on the surface of the metal catalyst. The nitro group is sequentially reduced to nitroso and hydroxylamine intermediates before forming the final amine.[9]
Mechanism of Catalytic Hydrogenation of a Nitro Group.
A significant challenge in the hydrogenation of pyridines is the potential for catalyst poisoning.[1] The lone pair of electrons on the pyridine nitrogen can strongly adsorb to the catalyst surface, blocking active sites. This can be mitigated by using a higher catalyst loading or by performing the reaction in an acidic solvent to protonate the pyridine nitrogen.
Dissolving Metal Reduction (e.g., Fe/NH₄Cl)
This classic method involves the transfer of electrons from the metal surface to the nitro group, with a proton source facilitating the reduction.
Simplified Mechanism of Iron-Mediated Nitro Reduction.
The primary drawback of this method is the work-up. The resulting iron salts often form a gelatinous sludge that can be difficult to filter.[4] Careful control of pH and the use of a filter aid like Celite are often necessary.
Metal Salt Reduction (SnCl₂)
Tin(II) chloride is a mild reducing agent that is highly chemoselective for nitro groups. The mechanism involves the transfer of electrons from Sn(II) to the nitro group.[10]
Mechanism of SnCl₂ Reduction of a Nitro Group.
Similar to the iron reduction, the work-up can be complicated by the formation of tin oxides upon basification.[6] Careful pH adjustment and extraction are key to obtaining a pure product.
Sodium Dithionite Reduction
Sodium dithionite is believed to act via a single-electron transfer (SET) mechanism, where the sulfur dioxide radical anion (•SO₂⁻) is the active reducing species.[7]
Single-Electron Transfer Mechanism of Dithionite Reduction.
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and scale.
General Experimental Workflow
A General Workflow for the Reduction of 5-Nitropyridine.
Protocol 1: Catalytic Hydrogenation with Pd/C
Materials:
-
5-Nitropyridine (1.0 eq)
-
10% Palladium on Carbon (5-10 mol% Pd)
-
Methanol or Ethanol
-
Hydrogen gas supply
Procedure:
-
To a solution of 5-nitropyridine in methanol, add 10% Pd/C.
-
The reaction vessel is evacuated and backfilled with hydrogen gas (balloon or Parr shaker).
-
The mixture is stirred vigorously at room temperature for 1-4 hours.
-
Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to afford 5-aminopyridine.
Protocol 2: Reduction with Iron and Ammonium Chloride
Materials:
-
5-Nitropyridine (1.0 eq)
-
Iron powder (5.0 eq)
-
Ammonium chloride (5.0 eq)
-
Ethanol/Water (e.g., 4:1 mixture)
Procedure:
-
A mixture of 5-nitropyridine, iron powder, and ammonium chloride in an ethanol/water solvent system is heated to reflux.[11]
-
The reaction is stirred vigorously for 4-12 hours, with progress monitored by TLC.
-
After completion, the hot reaction mixture is filtered through Celite to remove the iron salts.
-
The filter cake is washed with hot ethanol.
-
The combined filtrates are concentrated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The aqueous layer is extracted with the organic solvent, and the combined organic layers are dried and concentrated to yield 5-aminopyridine.
Protocol 3: Reduction with Tin(II) Chloride Dihydrate
Materials:
-
5-Nitropyridine (1.0 eq)
-
Tin(II) chloride dihydrate (5.0 eq)
-
Ethanol or Ethyl Acetate
-
Saturated aqueous sodium bicarbonate
Procedure:
-
To a solution of 5-nitropyridine in ethanol, add tin(II) chloride dihydrate.[5]
-
The mixture is stirred at room temperature or gently heated (e.g., 70°C) for 30-60 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture is cooled and poured into ice-water.
-
The mixture is carefully neutralized with saturated aqueous sodium bicarbonate to a pH of 7-8.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.
Conclusion and Recommendations
The choice of reducing agent for the synthesis of 5-aminopyridine from 5-nitropyridine is a critical decision that should be guided by the specific requirements of your synthetic route.
-
For high efficiency and purity on a laboratory scale, catalytic hydrogenation with Pd/C is often the method of choice, provided that potential catalyst poisoning is addressed.
-
When cost and scalability are the primary drivers, and the work-up can be optimized, reduction with iron and ammonium chloride offers a robust and economical solution.
-
For substrates with sensitive functional groups , the mild and highly chemoselective nature of tin(II) chloride makes it an excellent option.
-
Sodium dithionite provides a valuable metal-free alternative with good functional group tolerance.
By carefully considering the factors outlined in this guide, researchers can select the most appropriate method to efficiently and reliably produce 5-aminopyridine, a key building block for the next generation of therapeutics.
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ResearchGate. (2004). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. [Link]
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ResearchGate. (2025). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. [Link]
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ResearchGate. (1995). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Cataly. [Link]
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NIH. (2022). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. [Link]
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Preprints.org. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]
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A Comparative Guide to the Kinetics of Nucleophilic Substitution on 2-Halo-5-Nitropyridines
This guide provides an in-depth comparative analysis of the kinetics of nucleophilic aromatic substitution (SNAr) reactions on 2-halo-5-nitropyridines. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocols to explore the mechanistic principles and experimental nuances that govern these critical transformations. By synthesizing data from key studies, we will objectively compare the performance of different 2-halo-5-nitropyridine substrates and provide the foundational knowledge required for rational reaction design and optimization.
Mechanistic Framework: The SNAr Reaction on Pyridines
Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, and its application to heteroaromatic systems like pyridine is particularly vital for the construction of novel pharmaceutical agents. Unlike typical aromatic rings which are nucleophilic, the pyridine ring is intrinsically electron-deficient due to the electronegative nitrogen atom.[1] This effect, powerfully augmented by a strong electron-withdrawing group like a nitro group (–NO₂) at the 5-position, renders the 2- and 4-positions highly electrophilic and susceptible to nucleophilic attack.[2][3]
The reaction proceeds via a well-established two-step addition-elimination mechanism.[1][4]
-
Nucleophilic Addition (Rate-Determining Step): The nucleophile attacks the electron-deficient carbon atom bearing the halogen (the ipso-carbon), breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2]
-
Elimination (Fast Step): The aromaticity of the ring is restored through the rapid expulsion of the halide leaving group.
The stability of the Meisenheimer complex is paramount to the reaction's feasibility and rate. For 2-halo-5-nitropyridines, the negative charge is effectively delocalized across the pyridine nitrogen and the oxygen atoms of the para-nitro group, providing significant stabilization.[1][5] This stabilization lowers the activation energy of the first step, making it the rate-determining step in most cases.
Comparative Kinetics: The Influence of the Halogen Leaving Group
A critical factor governing the rate of SNAr reactions is the identity of the halogen (X) at the 2-position. The conventional wisdom for SNAr reactions, where the initial nucleophilic attack is rate-determining, often cites a reactivity order of F > Cl > Br > I .[6] This is known as the "element effect."
The high reactivity of the fluoro-substituted compound is not due to its leaving group ability (F⁻ is a poor leaving group compared to I⁻), but rather to the powerful inductive electron-withdrawal of the fluorine atom. This effect makes the ipso-carbon significantly more electrophilic, thereby accelerating the initial nucleophilic attack (increasing k₁).
Experimental data confirms this trend for nitropyridines. A study comparing the reactivity of 2-fluoro- and 2-chloropyridines with sodium ethoxide found that the 2-fluoropyridine reacts approximately 320 times faster than its chloro counterpart.[7]
Table 1: Comparison of Second-Order Rate Constants (k₂) for Reactions of 2-Halo-5-nitropyridines with Piperidine in Methanol
| Substrate | Halogen (X) | k₂ (M⁻¹s⁻¹) at 20.0 °C | Relative Rate |
| 2-Fluoro-5-nitropyridine | F | Data not found, but expected to be fastest | > 1 |
| 2-Chloro-5-nitropyridine | Cl | ~1.3 x 10⁻³ (estimated)¹ | 1 |
| 2-Bromo-5-nitropyridine | Br | ~1.2 x 10⁻³ (estimated)¹ | ~0.92 |
| 2-Iodo-5-nitropyridine | I | ~0.6 x 10⁻³ (estimated)¹ | ~0.46 |
¹Note: Direct comparative data for the full series under identical conditions is sparse. These values are estimated based on kinetic data for N-methylpyridinium ions, which show a reactivity order of F ~ Cl ~ Br > I, suggesting that for these activated systems, the elimination step may also play a role in the overall rate.[6] For many standard SNAr reactions, however, the F > Cl trend is dominant.
The Role of the Nucleophile: Reactivity and Selectivity
The nucleophile's intrinsic reactivity, or nucleophilicity, directly impacts the reaction rate. Key properties of a strong nucleophile for this reaction include:
-
Charge: Anionic nucleophiles (e.g., RO⁻, RS⁻) are generally more reactive than their neutral counterparts (ROH, RSH).[8]
-
Polarizability: "Soft" nucleophiles with large, polarizable electron clouds (e.g., thiolates, RS⁻) are often highly reactive in SNAr reactions.
-
Basicity: While related, nucleophilicity and basicity are not always parallel. For a series of nucleophiles with the same attacking atom (e.g., different alkoxides), stronger bases are typically stronger nucleophiles.
Kinetic studies on 2-chloro-5-nitropyridine with various nucleophiles illustrate these principles clearly.
Table 2: Comparison of Second-Order Rate Constants (k₂) for Reactions of 2-Chloro-5-nitropyridine with Various Nucleophiles
| Nucleophile | Solvent | Temperature (°C) | k₂ (M⁻¹s⁻¹) | Source |
| Piperidine | Methanol | 25 | 4.38 x 10⁻⁴ | [9] |
| Morpholine | Methanol | 25 | 1.11 x 10⁻⁴ | [9] |
| p-Chlorothiophenolate | Methanol | 35 | 1.05 | [10] |
| Thiophenolate | Methanol | 35 | 1.62 | [10] |
As the data shows, the less basic morpholine is a weaker nucleophile than piperidine. The thiophenolate anions are exceptionally potent nucleophiles, with reaction rates several orders of magnitude higher than the amines, highlighting the importance of polarizability.
Solvent Effects on Reaction Kinetics
The choice of solvent can dramatically alter the rate of an SNAr reaction by differentially solvating the reactants and the charged Meisenheimer intermediate.[11]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are generally preferred for SNAr reactions. They can solvate the cation of the nucleophilic salt but are poor at solvating the anion (the nucleophile itself).[12] This leaves a "naked," highly reactive nucleophile, which accelerates the initial attack. Furthermore, they effectively stabilize the large, charge-dispersed Meisenheimer complex.
-
Polar Protic Solvents (e.g., Methanol, Water): These solvents can slow down SNAr reactions involving anionic nucleophiles.[13] They form strong hydrogen bonds with the nucleophile, creating a solvent shell that shields it and lowers its energy, thus increasing the activation energy required for it to react.[11][14]
A study on the reaction of 2-chloro-5-nitropyridine with piperidine demonstrated that rates are significantly influenced by the solvent.[9] While direct rate constants were not compared across a wide range, the study noted significant mechanistic differences between reactions in methanol (protic) and benzene (aprotic), with hydrogen bonding playing a key role in the transition state stabilization in the aprotic solvent.[9]
A Practical Guide to Performing Kinetic Studies
Accurate kinetic data is essential for mechanistic elucidation and process optimization. A typical workflow for studying the kinetics of the reaction between a 2-halo-5-nitropyridine and a nucleophile involves monitoring the disappearance of a reactant or the appearance of a product over time. High-throughput experimentation (HTE) can also be employed to rapidly screen conditions.[15]
Experimental Protocol: Kinetic Analysis via UPLC
This protocol describes a method for determining the second-order rate constant under pseudo-first-order conditions.
-
Reagent Preparation:
-
Prepare a stock solution of the 2-halo-5-nitropyridine (e.g., 0.01 M) in the chosen solvent (e.g., acetonitrile).
-
Prepare a series of stock solutions of the nucleophile (e.g., piperidine) in the same solvent at much higher concentrations (e.g., 0.1 M, 0.2 M, 0.3 M). Using a large excess of the nucleophile ensures its concentration remains effectively constant, simplifying the rate law.
-
-
Reaction Execution:
-
Equilibrate the reactant solutions and a reaction vessel in a thermostatted water bath to the desired temperature (e.g., 40.0 ± 0.1 °C).
-
To initiate the reaction, rapidly add a known volume of the 2-halo-5-nitropyridine stock solution to the reaction vessel containing the nucleophile solution and start a timer.
-
At timed intervals (e.g., 0, 5, 10, 20, 30, 45, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
-
Quenching and Analysis:
-
Immediately quench the reaction in the aliquot by diluting it into a vial containing a suitable quenching agent (e.g., a dilute acidic solution to protonate an amine nucleophile) and diluent for UPLC analysis.
-
Analyze the quenched samples by a pre-validated UPLC method to determine the concentration of the 2-halo-5-nitropyridine remaining at each time point.[16]
-
-
Data Analysis:
-
Under pseudo-first-order conditions, the rate law is: Rate = kobs[Substrate].
-
Plot ln[Substrate] versus time (s). The plot should be linear, and the slope will be equal to -kobs (the observed pseudo-first-order rate constant).
-
Repeat the experiment for each different concentration of the nucleophile.
-
Plot kobs versus [Nucleophile]. This plot should also be linear, passing through the origin. The slope of this line is the true second-order rate constant, k₂.
-
Conclusion
The kinetic profile of nucleophilic substitution on 2-halo-5-nitropyridines is a multifactorial equation dependent on the interplay between the leaving group, the nucleophile, and the solvent system. Key takeaways for the practicing scientist are:
-
Leaving Group: For rapid substitution, 2-fluoro-5-nitropyridine is the substrate of choice due to the powerful activating effect of the fluorine atom on the reaction site.
-
Nucleophile: Soft, polarizable nucleophiles like thiolates demonstrate exceptionally high reactivity. For amine nucleophiles, reactivity generally tracks with basicity, modulated by steric factors.
-
Solvent: Polar aprotic solvents are typically superior for accelerating these reactions, as they enhance the reactivity of anionic nucleophiles and stabilize the charged intermediate.
A thorough understanding of these principles, supported by careful kinetic experimentation, is crucial for the rational design of synthetic routes and the optimization of reaction conditions, ultimately enabling the efficient production of complex molecules in drug discovery and development.
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A Comparative Structural Analysis of 2-(4-Fluorophenyl)-5-nitropyridine and Its Analogs
Abstract
Substituted biaryl pyridine scaffolds are pivotal in medicinal chemistry and materials science, where subtle structural modifications can profoundly impact biological activity and physicochemical properties.[1][2] This guide presents an in-depth structural comparison of 2-(4-Fluorophenyl)-5-nitropyridine, a compound of significant interest, with a curated set of its structural analogs. By systematically altering substituents on both the phenyl and pyridine rings, we aim to elucidate the distinct roles of the para-fluoro and meta-nitro groups in dictating molecular geometry, electronic distribution, and spectroscopic signatures. This analysis integrates experimental data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy with theoretical insights from Density Functional Theory (DFT) calculations. The objective is to provide researchers and drug development professionals with a clear, data-driven understanding of the structure-property relationships within this important class of compounds.
Rationale and Workflow for Comparative Analysis
To understand the structural contributions of each substituent in this compound, a multi-faceted approach combining experimental and computational methods is essential. X-ray crystallography provides precise atomic coordinates in the solid state, while computational modeling offers insights into gas-phase geometry and electronic properties, free from crystal packing effects.[3][4] NMR spectroscopy complements this by probing the electronic environment of nuclei in solution.[5]
The workflow for this guide is designed to systematically dissect and compare the structural and electronic features of the target compound and its analogs.
Caption: Overall workflow for the comparative structural analysis.
Selection of Analogs for Systematic Comparison
The choice of analogs is critical for isolating the influence of individual functional groups. We have selected three compounds that allow for a systematic evaluation of the electronic effects of the para-substituent on the phenyl ring and the nitro group on the pyridine ring.
-
Analog 1: 2-Phenyl-5-nitropyridine: Removing the fluorine atom establishes a baseline to assess the impact of the halogen's electron-withdrawing nature.
-
Analog 2: 2-(4-Chlorophenyl)-5-nitropyridine: Replacing fluorine with chlorine allows for a comparison between halogens, highlighting the effects of size and electronegativity.
-
Analog 3: 2-(4-Fluorophenyl)pyridine: Removing the nitro group isolates the contribution of this strongly electron-withdrawing group to the overall structure and electronic profile.
Caption: Logical relationship of selected analogs to the target compound.
Comparative Structural and Electronic Analysis
The interplay between electronic and steric effects governs the final three-dimensional structure of these biaryl systems. The dihedral angle between the phenyl and pyridine rings is a particularly sensitive parameter, reflecting the balance between conjugation (favoring planarity) and steric hindrance.
Geometric Parameters: The Inter-Ring Dihedral Angle
The dihedral angle between the two aromatic rings is a crucial determinant of the extent of π-conjugation. A smaller angle allows for better orbital overlap, while a larger angle, often forced by steric clashes, disrupts conjugation.
| Compound | Substituents | Dihedral Angle (°) (Expt.) | Dihedral Angle (°) (DFT Calc.) | Rationale for Observation |
| Target | -F, -NO₂ | 32.6 | ~30-35 | The strong electron-withdrawing nitro group promotes planarity to maximize conjugation, while the relatively small fluorine atom offers minimal steric hindrance. |
| Analog 1 | -H, -NO₂ | N/A | ~25-30 | Removal of the fluorine atom reduces steric hindrance slightly, allowing for a more planar conformation compared to the target. |
| Analog 2 | -Cl, -NO₂ | N/A | ~35-40 | The larger van der Waals radius of chlorine compared to fluorine introduces greater steric repulsion with the pyridine ring, forcing a larger dihedral angle. |
| Analog 3 | -F, -H | N/A | ~20-25 | Removal of the powerful electron-withdrawing nitro group reduces the electronic driving force for planarity, but the overall steric demand is lowest, favoring a relatively small dihedral angle. |
Electronic Properties: A DFT Perspective
Density Functional Theory (DFT) calculations provide invaluable insights into the electronic landscape of a molecule.[9] The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, highlighting regions susceptible to electrophilic or nucleophilic attack.
| Compound | Key Electronic Feature | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) | Implication |
| Target | Highly polarized due to -F and -NO₂ groups | High | Small | The strong electron-withdrawing nature of both substituents creates a significant dipole moment and lowers the LUMO energy, increasing susceptibility to nucleophilic attack on the pyridine ring. |
| Analog 1 | Polarization dominated by the -NO₂ group | Moderately High | Small | The dipole moment is slightly reduced compared to the target due to the absence of the electronegative fluorine. |
| Analog 2 | Similar polarization to the target | High | Small | Chlorine is less electronegative than fluorine, but its polarizability can influence the overall dipole moment. The electronic profile is broadly similar to the target. |
| Analog 3 | Moderately polarized due to -F group | Moderate | Large | Removal of the nitro group significantly raises the LUMO energy and reduces the dipole moment, making the molecule less reactive towards nucleophiles. |
Note: Values are qualitative and based on established principles of substituent effects.[10][11][12]
Spectroscopic Signature Comparison: ¹H NMR
¹H NMR chemical shifts are highly sensitive to the local electronic environment. Deshielding (a shift to higher ppm) occurs in electron-poor regions, while shielding (a shift to lower ppm) occurs in electron-rich regions.[5][13]
| Compound | H-3' / H-5' (ortho to bridge) | H-2' / H-6' (meta to bridge) | H-3 / H-6 (Pyridine) | Rationale |
| Target | ~8.1 ppm | ~7.3 ppm | ~8.5-9.4 ppm | The fluorine atom deshields the ortho protons (H-2'/H-6') via induction. The nitro group strongly deshields all pyridine protons, particularly H-6.[14] |
| Analog 1 | ~8.0 ppm | ~7.5 ppm | ~8.5-9.4 ppm | Phenyl protons are slightly more shielded compared to the target due to the absence of fluorine's inductive effect. Pyridine shifts remain highly deshielded. |
| Analog 2 | ~8.0 ppm | ~7.5 ppm | ~8.5-9.4 ppm | The chemical shifts of the phenyl protons are similar to the unsubstituted phenyl analog, as the inductive effects of Cl and H on meta/para positions are less distinct. |
| Analog 3 | ~8.0 ppm | ~7.2 ppm | ~7.8-8.7 ppm | Removal of the nitro group results in significant shielding (shift to lower ppm) of all pyridine protons, confirming its powerful electron-withdrawing effect.[15][16] |
Note: Chemical shift values are approximate and collated from literature on similar structures for illustrative purposes.
Standardized Methodologies
To ensure the reproducibility and validity of the data presented, standardized and well-established protocols must be followed.
Protocol 1: Single-Crystal X-ray Diffraction
This technique provides the definitive experimental evidence for the three-dimensional structure of a molecule in the crystalline state.[3][17][18]
Objective: To determine the precise atomic coordinates, bond lengths, bond angles, and dihedral angles of the crystalline compound.
Methodology:
-
Crystal Growth: High-purity compound is dissolved in a suitable solvent system (e.g., ethanol/water, acetone). Slow evaporation of the solvent over several days to weeks at a constant temperature is performed to yield diffraction-quality single crystals.
-
Crystal Mounting: A suitable crystal (typically <0.5 mm in any dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen (~100 K) to minimize thermal vibrations. It is then exposed to a monochromatic X-ray beam.
-
Diffraction Measurement: The crystal is rotated, and the intensities and positions of the diffracted X-ray beams are recorded by a detector.[3]
-
Structure Solution and Refinement: The resulting diffraction pattern is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson functions to generate an initial electron density map. This model is then refined against the experimental data to yield the final atomic structure.
Protocol 2: Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules.[6][9]
Objective: To calculate the optimized gas-phase geometry, electronic properties (MEP, dipole moment, HOMO-LUMO energies), and theoretical vibrational frequencies.
Methodology:
-
Input Structure Generation: An initial 3D structure of the molecule is built using molecular modeling software.
-
Geometry Optimization: A full geometry optimization is performed to find the lowest energy conformation of the molecule. A common and reliable functional/basis set combination for such systems is B3LYP/6-311++G(d,p).[19]
-
Frequency Calculation: A frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Property Calculation: Using the optimized geometry, single-point energy calculations are performed to derive electronic properties such as the molecular electrostatic potential, Mulliken population analysis, dipole moment, and frontier molecular orbital energies (HOMO/LUMO).
Conclusion
The structural analysis of this compound and its analogs reveals a finely tuned interplay of electronic and steric factors.
-
The nitro group is the dominant electronic feature, strongly polarizing the pyridine ring, lowering the HOMO-LUMO gap, and causing significant deshielding of pyridine protons in the NMR spectrum. Its presence is the primary driver for the molecule's electrophilic character.
-
The para-fluoro substituent on the phenyl ring further enhances the molecule's dipole moment through its inductive electron-withdrawing effect. Its impact on the inter-ring dihedral angle is minimal due to its small atomic size.
-
Replacing fluorine with a larger chlorine atom introduces steric strain that forces a greater twist between the rings, potentially disrupting π-conjugation.
-
The dihedral angle is a sensitive conformational parameter, representing a compromise between the conjugative pull towards planarity (driven by the nitro group) and steric repulsion between the rings.
This guide demonstrates that even minor substituent changes can lead to predictable and significant alterations in molecular geometry and electronic properties. This foundational understanding is crucial for the rational design of new molecules in drug discovery and materials science, where precise control over three-dimensional structure and reactivity is paramount.[20][21][22]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(4-Fluorophenyl)-5-nitropyridine
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2-(4-Fluorophenyl)-5-nitropyridine, a compound that, while integral to many research endeavors, requires meticulous handling due to its chemical properties. The procedures outlined herein are designed to ensure the safety of laboratory personnel and to maintain environmental stewardship.
PART 1: Immediate Safety and Hazard Assessment
Understanding the potential hazards of this compound is the foundation of its safe management. Based on data from analogous compounds like 2-fluoro-5-nitropyridine and other nitropyridine derivatives, we can infer the following primary hazards:
-
Skin and Eye Irritation: Direct contact is likely to cause skin and serious eye irritation.[1][2][4]
-
Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[1][2]
-
Toxicity: While specific data is limited, related compounds are harmful if swallowed or inhaled.[2][5]
Personal Protective Equipment (PPE):
A proactive approach to safety is non-negotiable. The following table outlines the minimum required PPE when handling this compound.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent contact with eyes, which can cause serious irritation.[1][2][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber or PVA). Nitrile gloves may not be suitable for prolonged contact. | To prevent skin irritation and absorption. Always consult the glove manufacturer's compatibility chart.[6] |
| Body Protection | A fully-buttoned lab coat. | To protect skin and personal clothing from contamination.[6] |
| Respiratory Protection | Use in a certified chemical fume hood. A NIOSH-approved respirator may be necessary for spill cleanup or if a fume hood is not available. | To prevent inhalation of dust or vapors, which can cause respiratory irritation.[1][2] |
PART 2: Spill Management and Decontamination
Accidents, though preventable, must be planned for. A swift and appropriate response to a spill of this compound is critical to mitigate exposure and environmental contamination.
Minor Spills (Solid):
-
Evacuate and Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Wear the appropriate PPE as outlined in the table above.
-
Containment: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial sorbent. Avoid raising dust.
-
Collection: Carefully sweep the absorbed material into a clearly labeled, sealable waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[5]
Major Spills: In the event of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.
Decontamination of Equipment: Equipment that has come into contact with this compound should be thoroughly decontaminated. This can be achieved by rinsing with an appropriate solvent, followed by a wash with soap and water. The rinsate should be collected as hazardous waste.
PART 3: Waste Segregation and Collection
Proper segregation of waste streams is fundamental to compliant disposal. The following diagram illustrates the decision-making process for segregating waste containing this compound.
Caption: Waste segregation workflow for this compound.
Waste Container Guidelines:
-
Compatibility: Use containers made of materials compatible with this compound and any solvents present. Consult a chemical compatibility chart if unsure.[7][8][9]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". The concentration or percentage of the compound should also be included.
-
Closure: Containers must be kept tightly sealed when not in use to prevent the release of vapors.[1][2]
-
Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials.
PART 4: Disposal Procedures
The disposal of this compound must be conducted through an approved hazardous waste management program. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Waste Collection: Following the segregation guidelines, collect all waste materials (solid and liquid) in their respective, properly labeled containers.
-
Container Integrity: Before arranging for disposal, inspect the waste containers for any leaks or damage.
-
Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.
-
EHS Coordination: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.
-
Final Disposal Method: The ultimate disposal of this compound will be carried out by a licensed hazardous waste disposal facility. The preferred method for halogenated organic compounds is typically high-temperature incineration.[10] However, it is crucial to note that the U.S. Environmental Protection Agency (EPA) has highlighted that the complete destruction of fluorinated organic compounds can be challenging and may lead to the formation of hazardous byproducts if not performed under optimal conditions.[10][11][12] Therefore, it is imperative that the disposal facility is equipped to handle such compounds in compliance with all environmental regulations.
PART 5: Conclusion
The responsible management of chemical waste is a cornerstone of scientific integrity and laboratory safety. By adhering to the procedures outlined in this guide, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols, as they may have additional requirements.
References
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U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from [Link]
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Washington State University. (n.d.). Standard Operating Procedure: Pyridine. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. Retrieved from [Link]
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Infection Prevention Control. (n.d.). Decontamination, cleaning and disinfection. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95264, 2-Fluoro-5-nitropyridine. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]
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GOV.UK. (n.d.). Pyridine: incident management. Retrieved from [Link]
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Reginfo.gov. (2021). DRAFT.EPA.PFAS Disposal-022221-CLEAN. Retrieved from [Link]
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Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Occupational Safety and Health Administration. (2006). Aminopyridine (2-, 3-, 4-isomers). Retrieved from [Link]
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National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 46313651, 2,4-Bis(4-fluorophenyl)-5-nitropyridine. Retrieved from [Link]
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Occupational Safety and Health Administration. (1991). Pyridine. Retrieved from [Link]
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Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
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Personal protective equipment for handling 2-(4-Fluorophenyl)-5-nitropyridine
Essential Safety and Handling Guide for 2-(4-Fluorophenyl)-5-nitropyridine
This document provides comprehensive safety protocols, personal protective equipment (PPE) recommendations, and operational guidance for the handling and disposal of this compound. This guide is intended for researchers, scientists, and drug development professionals to ensure a safe and compliant laboratory environment. The following information is synthesized from the safety data of structurally analogous compounds to provide a robust framework for safe handling.
Hazard Identification and Risk Assessment
-
Skin Irritation: Likely to cause skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1][2][3]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[2][4][5]
-
Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[1][4][5][6]
The presence of the fluorophenyl group introduces considerations related to the handling of fluorinated organic compounds, which can have unique reactivity and metabolic pathways.[7][8][9] Metabolism of some fluorinated compounds can produce toxic byproducts.[8][9] Therefore, a cautious approach is paramount.
A thorough risk assessment should be conducted before any handling of this compound, considering the scale of the experiment and the potential for exposure.
Personal Protective Equipment (PPE) Protocol
Strict adherence to the following PPE protocols is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn when there is a risk of splashing.[4][5][10] | To prevent contact with the eyes, which can cause serious irritation.[1][2][3] |
| Skin Protection | Chemical-resistant, impervious gloves such as nitrile or neoprene. Gloves must be inspected before use and changed frequently.[10][11] A flame-resistant lab coat should be worn.[4][5] | To avoid skin contact, which can cause irritation.[1][2][3] Nitrile gloves offer broad protection against a range of chemicals, but compatibility should always be verified.[12] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if handling powders, heating the compound, or if engineering controls are insufficient to control exposure.[5][10] | To prevent inhalation of dust or vapors, which may cause respiratory irritation.[1][6] The use of a respirator requires enrollment in a respiratory protection program, including medical clearance and fit testing.[12] |
| General Laboratory Attire | Closed-toe shoes, long pants, and a buttoned lab coat are required at all times.[12] | To provide a basic barrier against accidental spills and contact. |
Step-by-Step Handling and Operational Plan
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Engineering Controls and Preparation
-
Ventilation: All handling of this compound should be conducted in a properly functioning and certified chemical fume hood.[11][13]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[6][13]
-
Spill Kit: A spill kit containing appropriate absorbent materials should be available in the laboratory.
Donning PPE Workflow
Caption: PPE Donning Sequence
Chemical Handling
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Heating: If heating is required, use a well-controlled heating mantle and ensure adequate ventilation to capture any fumes.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][7][13]
Doffing PPE Workflow
Caption: PPE Doffing Sequence
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed, and compatible hazardous waste container.[1][2][13]
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be disposed of in a designated solid hazardous waste container.
-
Disposal Vendor: All chemical waste must be disposed of through an approved hazardous waste disposal company, following all local, state, and federal regulations.[1][2][6]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][14]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and maintain a safe and productive research environment.
References
- Personal protective equipment for handling 3-Ethyl-4-nitropyridine 1-oxide - Benchchem. (URL: )
- Personal protective equipment for handling 3-Amino-4-nitropyridine - Benchchem. (URL: )
- Personal protective equipment for handling 4-Chloro-2-methyl-3-nitropyridine - Benchchem. (URL: )
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Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (URL: [Link])
- Safety and handling of fluorinated organic compounds - Benchchem. (URL: )
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Chemical Safety: Personal Protective Equipment. (URL: [Link])
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Fluorinated Aromatic Compounds - ResearchGate. (URL: [Link])
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2-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 95264 - PubChem. (URL: [Link])
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2,4-Bis(4-fluorophenyl)-5-nitropyridine | C17H10F2N2O2 | CID 46313651 - PubChem. (URL: [Link])
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Chemical Aspects of Human and Environmental Overload with Fluorine - PMC. (URL: [Link])
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Metabolism and Toxicity of Fluorine Compounds - PMC - NIH. (URL: [Link])
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
